Leucic acid, L-
Description
L-Leucic acid has been reported in Brassica napus and Aeromonas veronii with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-hydroxy-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRFTAZAXQPQHI-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884643 | |
| Record name | Pentanoic acid, 2-hydroxy-4-methyl-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hydroxyisocaproic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000746 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13748-90-8 | |
| Record name | L-Leucic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13748-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leucic acid, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013748908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Leucic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152493 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanoic acid, 2-hydroxy-4-methyl-, (2S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanoic acid, 2-hydroxy-4-methyl-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-2-hydroxy-4-methylvaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEUCIC ACID, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B33FPI2OZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hydroxyisocaproic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000746 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
78 - 80 °C | |
| Record name | Hydroxyisocaproic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000746 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on L-Leucic Acid as a Metabolite of Leucine
Abstract
L-Leucic acid, or α-hydroxyisocaproic acid (HICA), is a significant metabolite of the essential branched-chain amino acid, L-leucine. Historically viewed as a minor byproduct of leucine catabolism, emerging research has illuminated its distinct physiological roles, particularly its anti-catabolic and anabolic properties in skeletal muscle. This technical guide offers a comprehensive exploration of L-leucic acid, beginning with its biochemical synthesis from leucine, delving into its mechanisms of action, and detailing robust analytical methodologies for its quantification in biological matrices. Furthermore, this document examines its relevance in health and disease, including its potential as a therapeutic agent in conditions characterized by muscle atrophy and its role in metabolic disorders. This guide is intended for researchers, clinicians, and professionals in drug development seeking a deeper, actionable understanding of this intriguing metabolite.
Introduction: Beyond Leucine - The Significance of L-Leucic Acid
The branched-chain amino acid (BCAA) L-leucine is renowned for its potent ability to stimulate muscle protein synthesis (MPS), primarily through the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2] While the focus has largely been on leucine itself, its downstream metabolites are now recognized as bioactive molecules with unique physiological effects. Among these, L-leucic acid ((S)-2-hydroxy-4-methylpentanoic acid), also known as HICA, stands out.[3][4]
Initially identified as an end-product of leucine metabolism in human tissues like muscle, L-leucic acid was considered an anti-catabolic substance.[5] Unlike its precursor, which primarily drives protein synthesis, evidence suggests L-leucic acid's main contribution is in mitigating muscle protein breakdown (proteolysis) and reducing symptoms of muscle damage, such as delayed onset muscle soreness (DOMS).[3][6] This dual-faceted regulation of muscle mass by the leucine metabolic axis—anabolic stimulation by leucine and anti-catabolic protection by L-leucic acid—presents a compelling area for therapeutic and nutraceutical exploration. This guide synthesizes the current knowledge to provide a detailed technical overview for the scientific community.
Biochemical Provenance: The Metabolic Journey from Leucine to L-Leucic Acid
The formation of L-leucic acid is a two-step enzymatic process originating from L-leucine, primarily occurring within the mitochondria of various tissues, including skeletal muscle.[7]
-
Transamination to α-Ketoisocaproate (KIC): The initial and reversible step is the transamination of L-leucine. The enzyme branched-chain amino acid aminotransferase (BCAT) catalyzes the transfer of leucine's amino group to α-ketoglutarate, yielding glutamate and the α-keto acid of leucine, α-ketoisocaproate (KIC).[8][9] This reaction is a central hub in BCAA metabolism, directing leucine towards either catabolic breakdown or conversion to other metabolites.[10]
-
Stereospecific Reduction to L-Leucic Acid: The final step is the reduction of the keto group on KIC to a hydroxyl group. This reaction is catalyzed by a dehydrogenase, such as (R)-2-hydroxyisocaproate dehydrogenase (HicDH), which utilizes NADH as a cofactor.[8] This enzymatic step is stereospecific, ensuring the production of the L-enantiomer (also referred to as the S-enantiomer), which is the biologically relevant form.
References
- 1. mrsupplement.com.au [mrsupplement.com.au]
- 2. medtrics.org [medtrics.org]
- 3. caringsunshine.com [caringsunshine.com]
- 4. 2-Hydroxyisocaproic acid - Wikipedia [en.wikipedia.org]
- 5. Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1upnutrition.com [1upnutrition.com]
- 7. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Leucine -MetwareBio [metwarebio.com]
- 10. Leucine Metabolism | Encyclopedia MDPI [encyclopedia.pub]
L-Leucic Acid: A Comprehensive Technical Guide to its Role in Lipid Metabolism
Abstract
L-leucic acid, also known as α-hydroxyisocaproic acid (HICA), is a metabolite of the essential branched-chain amino acid L-leucine.[1] While traditionally recognized for its anti-catabolic effects and role in muscle protein synthesis, emerging evidence suggests a nuanced and potentially significant role for L-leucic acid in the intricate regulation of lipid metabolism.[2] This technical guide provides an in-depth exploration of the current understanding of L-leucic acid's biological functions pertaining to lipid homeostasis. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive overview of the foundational biochemistry, metabolic influence, and therapeutic potential of this intriguing molecule. This guide will delve into the molecular mechanisms by which L-leucic acid may modulate fatty acid oxidation, lipogenesis, and cholesterol metabolism, supported by detailed experimental protocols and a robust framework of scientific literature.
Part 1: Foundational Biochemistry of L-Leucic Acid
Chemical Structure and Properties
L-leucic acid is a chiral α-hydroxy acid with the chemical formula C6H12O3. Its structure features a hydroxyl group on the alpha-carbon adjacent to the carboxyl group, and an isobutyl side chain. This structure is directly derived from the deamination and subsequent reduction of L-leucine's α-keto acid, α-ketoisocaproate (KIC). The presence of the hydroxyl group instead of an amino group significantly alters its chemical properties and biological activity compared to its parent amino acid.
Biosynthesis and Catabolism
The primary route of L-leucic acid production is through the catabolism of L-leucine. In various tissues, particularly muscle, L-leucine undergoes reversible transamination by branched-chain aminotransferase (BCAT) to form α-ketoisocaproate (KIC).[3][4] KIC can then be reversibly reduced to L-leucic acid by hydroxyisocaproate dehydrogenase.[5] Conversely, L-leucic acid can be oxidized back to KIC.[1] KIC is a critical branch-point metabolite that can be further oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, committing it to pathways that ultimately yield acetyl-CoA and acetoacetate, classifying L-leucine as a ketogenic amino acid.[4][6]
Caption: Biosynthesis of L-Leucic Acid from L-Leucine.
Part 2: The Core Role of L-Leucic Acid in Lipid Metabolism
The influence of L-leucic acid on lipid metabolism is an area of active investigation. Much of the current understanding is extrapolated from studies on its precursor, L-leucine, and other leucine metabolites. However, direct evidence is beginning to emerge.
Modulation of Fatty Acid Oxidation
Studies on L-leucine suggest a regulatory role in fatty acid oxidation (FAO). For instance, leucine deprivation has been shown to activate the fatty acid β-oxidation pathway in HepG2 cells, indicating that leucine or its metabolites may act as signals of nutrient sufficiency that suppress FAO.[7] The primary regulatory point of mitochondrial long-chain fatty acid entry is the enzyme carnitine palmitoyltransferase 1 (CPT1).[8][9] While direct studies on L-leucic acid's effect on CPT1 are scarce, its potential to influence cellular energy status suggests it could indirectly modulate this pathway.
Caption: Potential Indirect Regulation of Fatty Acid Oxidation by L-Leucic Acid.
Impact on Lipogenesis and Adipogenesis
The processes of de novo lipogenesis (fatty acid synthesis) and adipogenesis (adipocyte differentiation) are tightly controlled by a network of transcription factors, including peroxisome proliferator-activated receptor gamma (PPARγ) and sterol regulatory element-binding proteins (SREBPs).[10][11][12][13]
-
PPARγ and Adipogenesis: PPARγ is the master regulator of adipocyte differentiation.[11] Its activation, in concert with CCAAT/enhancer-binding proteins (C/EBPs), drives the expression of genes necessary for the adipocyte phenotype.[10][13]
-
SREBP-1c and Lipogenesis: SREBP-1c is a key transcription factor that activates the expression of lipogenic genes, such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC), in response to insulin.[14][15][16]
While direct studies on L-leucic acid are limited, other metabolites of branched-chain amino acids have been shown to influence these pathways.[17] Given the central role of leucine in nutrient sensing, it is plausible that L-leucic acid could act as a signaling molecule that modulates the activity of PPARγ or SREBP-1c, thereby influencing fat storage.
Cholesterol and Ketone Body Metabolism
The ketogenic nature of L-leucine, leading to the production of acetyl-CoA and acetoacetate, directly links its metabolism to both cholesterol synthesis and ketogenesis.
-
Cholesterol Synthesis: Acetyl-CoA is the fundamental building block for cholesterol biosynthesis. A key rate-limiting enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase.[18][19] The potential for L-leucic acid to be converted back to KIC and subsequently to acetyl-CoA suggests it could serve as a substrate for this pathway.
-
Ketogenesis: The liver utilizes acetyl-CoA to produce ketone bodies (acetoacetate and β-hydroxybutyrate) during periods of fasting or low carbohydrate availability. As a downstream metabolite of leucine, L-leucic acid is considered a ketogenic compound.[6][13]
| Metabolic Process | Key Regulatory Molecules | Potential Effect of L-Leucic Acid |
| Fatty Acid Oxidation | CPT1, AMPK | Indirect modulation via cellular energy status |
| Lipogenesis | SREBP-1c, FAS, ACC | Potential regulation of gene expression |
| Adipogenesis | PPARγ, C/EBPs | Possible influence on adipocyte differentiation |
| Cholesterol Synthesis | HMG-CoA Reductase | Potential substrate provider (as Acetyl-CoA) |
| Ketogenesis | HMG-CoA synthase | Precursor for ketone body formation |
| Table 1: Summary of L-Leucic Acid's Potential Effects on Key Metabolic Pathways |
Part 3: Experimental Protocols for Investigating L-Leucic Acid's Metabolic Effects
In Vitro Models: Cell Culture Studies
This protocol measures the rate of radiolabeled fatty acid oxidation to CO2 and acid-soluble metabolites.[20][21]
-
Cell Culture: Plate HepG2 cells in a 24-well plate and grow to desired confluency.
-
Preparation of Radiolabeled Substrate: Prepare a solution of [1-¹⁴C]-palmitate complexed with fatty acid-free bovine serum albumin (BSA).
-
Treatment: Treat cells with varying concentrations of L-leucic acid for a predetermined time.
-
Incubation with Radiolabeled Substrate: Add the [1-¹⁴C]-palmitate-BSA complex to the cells and incubate in a sealed system.
-
Capture of ¹⁴CO₂: Capture the released ¹⁴CO₂ on a filter paper soaked in a trapping agent.
-
Quantification: Measure the radioactivity of the trapped ¹⁴CO₂ and the ¹⁴C-labeled acid-soluble metabolites using a scintillation counter.
This protocol uses Oil Red O staining to quantify lipid accumulation, a hallmark of adipogenesis.[22][23][24][25][26]
-
Cell Differentiation: Induce differentiation of 3T3-L1 preadipocytes into mature adipocytes in the presence or absence of L-leucic acid.
-
Fixation: After the differentiation period, fix the cells with 10% formalin.
-
Staining: Stain the lipid droplets with a working solution of Oil Red O.
-
Washing: Wash the cells to remove excess stain.
-
Elution: Elute the incorporated Oil Red O from the lipid droplets using isopropanol.
-
Quantification: Measure the absorbance of the eluate at approximately 492 nm using a spectrophotometer.
Analytical Techniques for Metabolite Profiling
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the quantification of L-leucic acid in biological samples.[7][27] Chiral separation methods are often necessary to distinguish between the D- and L-enantiomers.[27]
Caption: General Workflow for L-Leucic Acid Quantification.
Part 4: Therapeutic Potential and Future Directions
L-Leucic Acid in Metabolic Diseases
The potential therapeutic applications of L-leucic acid in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and obesity are an emerging area of interest.[28][29][30] Its anti-catabolic properties could be beneficial in conditions associated with muscle wasting, which often co-exists with metabolic syndrome. Furthermore, its potential to modulate lipid metabolism warrants investigation into its utility for managing dyslipidemia and hepatic steatosis.
Unanswered Questions and Future Research
Despite the foundational knowledge, several key questions remain:
-
What are the direct molecular targets of L-leucic acid in lipid metabolic pathways?
-
Does L-leucic acid directly interact with and modulate the activity of key transcription factors like PPARs and SREBPs?
-
What are the specific effects of L-leucic acid on CPT1 activity and fatty acid oxidation in different tissues?
-
What is the pharmacokinetic and pharmacodynamic profile of L-leucic acid, and what are its potential off-target effects?
Future research should focus on elucidating these direct molecular interactions and conducting well-designed in vivo studies to assess the therapeutic efficacy and safety of L-leucic acid in relevant disease models.
References
- 1. Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Leucine -MetwareBio [metwarebio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lecturio.com [lecturio.com]
- 7. Determination of leucine and alpha-ketoisocaproic acid concentrations and specific activity in plasma and leucine specific activities in proteins using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. C/EBPα induces adipogenesis through PPARγ: a unified pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential of Natural Products in the Inhibition of Adipogenesis through Regulation of PPARγ Expression and/or Its Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Peroxisome Proliferator-Activated Receptor γ and C/EBPα Synergistically Activate Key Metabolic Adipocyte Genes by Assisted Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transcriptional Regulation of Hepatic Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elaidic Acid Increases Hepatic Lipogenesis by Mediating Sterol Regulatory Element Binding Protein-1c Activity in HuH-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-3 Polyunsaturated Fatty Acids Suppress Insulin-induced SREBP-1c Transcription via Reduced Trans-activating Capacity of LXRα - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potential Therapeutic Strategies in the Treatment of Metabolic-Associated Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 19. Control of Cholesterol Synthesis through Regulated ER-Associated Degradation of HMG CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 2.4. Oil Red O lipid staining and quantification [bio-protocol.org]
- 24. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 25. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Current, emerging, and potential therapies for non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Potential therapeutic targets for nonalcoholic fatty liver disease: Glucagon-like peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Therapeutic Approaches for Nonalcoholic Fatty Liver Disease: Established Targets and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomers of Leucic Acid: D- and L-Forms
Abstract
Leucic acid, chemically known as 2-hydroxy-4-methylpentanoic acid, is a metabolite of the essential branched-chain amino acid, leucine.[1] As a chiral molecule, it exists in two non-superimposable mirror-image forms: D-Leucic acid and L-Leucic acid. The distinct stereochemistry of these enantiomers dictates their biological activity, metabolic fate, and potential therapeutic applications. This technical guide provides a comprehensive overview of the core chemical principles, analytical methodologies, and biological significance of D- and L-Leucic acid. It is intended for researchers, scientists, and drug development professionals who require a deep, technical understanding of these stereoisomers. We will delve into their synthesis and separation, analytical characterization, and divergent biological roles, underscoring the critical importance of stereospecificity in scientific research and pharmaceutical development.
Introduction to Chirality and Leucic Acid
Chirality is a fundamental concept in chemistry, where a molecule and its mirror image are non-superimposable. These mirror-image isomers are known as enantiomers. In the context of biological systems, the three-dimensional arrangement of atoms in a molecule can dramatically influence its interaction with enzymes, receptors, and other chiral molecules. Leucic acid, a derivative of leucine, possesses a chiral center at the second carbon atom, giving rise to the D- and L-enantiomers.[2]
While L-amino acids are the predominant form in nature, their metabolites, including the D-isomers of hydroxy acids, can have unique physiological roles.[3] The study of Leucic acid stereoisomers is particularly relevant in fields such as metabolomics, nutrition science, and drug discovery, where understanding the specific effects of each enantiomer is crucial.
Physicochemical Properties of D- and L-Leucic Acid
Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, a property known as optical activity. One enantiomer will rotate the plane of polarized light to the right (dextrorotatory, +), while the other will rotate it to the left (levorotatory, -) by an equal magnitude. The D/L nomenclature is based on the relationship to glyceraldehyde and does not always correlate with the direction of optical rotation.[4]
| Property | D-Leucic Acid ((R)-2-hydroxy-4-methylpentanoic acid) | L-Leucic Acid ((S)-2-hydroxy-4-methylpentanoic acid) | Racemic (DL)-Leucic Acid |
| CAS Number | 20312-37-2[3] | 13748-90-8[5] | 498-36-2[2] |
| Molecular Formula | C6H12O3[3] | C6H12O3[5] | C6H12O3[2] |
| Molecular Weight | 132.16 g/mol [3] | 132.16 g/mol [5] | 132.16 g/mol [2] |
| Melting Point | Not Available | 78 - 80 °C[6] | 76 °C[7] |
| Synonyms | (R)-Leucic acid, D-α-Hydroxyisocaproic acid[8] | L-2-Hydroxy-4-methylvaleric acid, (S)-α-hydroxyisocaproic acid[6][9] | α-Hydroxyisocaproic acid (HICA)[10] |
Stereoselective Synthesis and Resolution
Obtaining enantiomerically pure forms of Leucic acid is essential for studying their specific biological effects. This can be achieved through stereoselective synthesis or by resolving a racemic mixture.
Stereoselective Synthesis
Stereoselective synthesis aims to produce a single enantiomer. One common approach is the use of chiral auxiliaries or catalysts. For instance, the asymmetric reduction of the corresponding α-keto acid, α-ketoisocaproate, using a chiral reducing agent can yield enantiomerically enriched Leucic acid.
Chiral Resolution of Racemic Mixtures
Resolution techniques are employed to separate the enantiomers from a 50:50 mixture (racemate).
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic Leucic acid with a chiral resolving agent, such as a chiral amine, to form diastereomeric salts.[11] These diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization.[11] Subsequent removal of the resolving agent yields the individual enantiomers.
-
Enzymatic Resolution: Enzymes are highly stereoselective and can be used to selectively catalyze a reaction with one enantiomer in a racemic mixture. For example, a lipase could be used to selectively esterify one enantiomer of Leucic acid, allowing for the separation of the esterified and unreacted forms.
Analytical Techniques for Chiral Separation and Quantification
The ability to separate and quantify the individual enantiomers of Leucic acid is paramount for research and quality control. High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.[12]
Chiral High-Performance Liquid Chromatography (HPLC)
Direct separation of enantiomers can be achieved using a chiral stationary phase (CSP). These phases contain a chiral selector that interacts differently with each enantiomer, leading to different retention times.
-
Polysaccharide-based CSPs: Columns such as Chiralcel OD-H and Chiralpak AD are effective for a wide range of chiral compounds.
-
Macrocyclic Glycopeptide-based CSPs: Phases like CHIROBIOTIC T are particularly useful for underivatized amino acids and their derivatives due to their ionic groups and compatibility with both organic and aqueous mobile phases.[13]
Experimental Protocol: Chiral HPLC Separation of Leucic Acid Enantiomers
This protocol provides a general guideline for the direct chiral separation of Leucic acid enantiomers. Optimization will be required based on the specific instrument and column used.
-
Column: Chiral Stationary Phase Column (e.g., Astec CHIROBIOTIC T).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol) with a small percentage of an acidic additive (e.g., trifluoroacetic acid for acidic compounds).
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Sample Preparation: Dissolve the Leucic acid sample in the mobile phase or a compatible solvent.
-
Injection: Inject a small volume (e.g., 5-20 µL) onto the column.
-
Analysis: The two enantiomers will elute at different retention times, allowing for their identification and quantification.
Indirect HPLC Analysis via Chiral Derivatization
An alternative to using a chiral column is to derivatize the Leucic acid enantiomers with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[14] This reaction forms diastereomers that can be separated on a standard achiral reversed-phase column.[14] The derivatization also introduces a strong chromophore, enhancing detection sensitivity.[14]
Diagram: Workflow for Chiral Analysis of Leucic Acid
Caption: Workflow for the chiral analysis of Leucic acid.
Biological Significance and Applications
The stereochemistry of Leucic acid plays a pivotal role in its biological activity and metabolic fate.
L-Leucic Acid
L-Leucic acid is a metabolite of the branched-chain amino acid leucine.[5] It is often sold as a supplement for muscle building, with some studies suggesting it can increase protein synthesis and muscle mass.[5][9] It has also been reported to have fungicidal properties.[5]
D-Leucic Acid
D-Leucic acid is less common in nature, but it can be produced by certain microorganisms, such as Lactobacillus.[3][8] It has been found in patients with certain metabolic disorders like Maple Syrup Urine Disease and Short-bowel syndrome.[15] Research suggests that D-Leucic acid may play a role in microbe-host interactions and the regulation of lipid metabolism.[8]
Racemic (DL)-Leucic Acid (HICA)
The racemic mixture, often referred to as α-hydroxyisocaproic acid (HICA), has been investigated for its potential to improve muscle recovery after atrophy.[16][17] Studies in rats have shown that HICA treatment can speed up the recovery of muscle mass after immobilization, partly by maintaining an increased rate of protein synthesis.[16] However, some in vitro studies suggest HICA may decrease basal protein synthesis but can attenuate muscle atrophy under cachexic conditions by reducing protein degradation.[18]
Diagram: Biological Roles of Leucic Acid Stereoisomers
Caption: Biological roles of L- and D-Leucic acid.
Implications for Drug Development
The distinct biological activities of D- and L-Leucic acid highlight the importance of stereochemistry in drug development. When a chiral drug is synthesized, it is crucial to:
-
Develop stereoselective synthetic methods to produce the desired enantiomer.
-
Implement robust analytical techniques for chiral purity assessment.
-
Evaluate the pharmacological and toxicological profiles of each enantiomer independently.
The "one enantiomer, one drug" approach is now a standard in the pharmaceutical industry to ensure efficacy and minimize potential side effects that could arise from the inactive or even harmful enantiomer. The study of Leucic acid stereoisomers serves as a valuable model for understanding these principles.
Conclusion
The D- and L-stereoisomers of Leucic acid, while chemically similar, exhibit distinct biological properties that underscore the significance of stereochemistry in biological systems. L-Leucic acid is primarily associated with muscle metabolism, while D-Leucic acid appears to be involved in microbial and lipid metabolism. The ability to synthesize, separate, and analyze these enantiomers with high fidelity is crucial for advancing our understanding of their roles in health and disease, and for the development of targeted therapeutic interventions. This guide has provided a technical foundation for researchers and professionals working with these fascinating molecules, emphasizing the causality behind experimental choices and the importance of rigorous analytical validation.
References
- 1. 2-Hydroxyisocaproic acid - Wikipedia [en.wikipedia.org]
- 2. (+-)-2-Hydroxyisocaproic acid | C6H12O3 | CID 92779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 20312-37-2: D-Leucic acid | CymitQuimica [cymitquimica.com]
- 4. m.youtube.com [m.youtube.com]
- 5. L-Leucic acid|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 6. Leucic acid, L- | C6H12O3 | CID 83697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hmdb.ca [hmdb.ca]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Leucic acid | α-Hydroxyisocaproic acid | Amino acids | TargetMol [targetmol.com]
- 11. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. hmdb.ca [hmdb.ca]
- 16. journals.physiology.org [journals.physiology.org]
- 17. hmdb.ca [hmdb.ca]
- 18. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Journey of L-Leucic Acid: An In-Vivo Technical Guide for Researchers
Preamble: Situating L-Leucic Acid in the Metabolic Landscape
L-Leucic acid, known scientifically as α-hydroxyisocaproic acid (HICA), is a metabolite of the essential branched-chain amino acid (BCAA), L-leucine.[1][2] As a downstream product of leucine metabolism, L-Leucic acid has garnered significant interest within the scientific community for its potential physiological roles, particularly its purported anti-catabolic effects in skeletal muscle.[1][3] This guide provides an in-depth technical exploration of the in-vivo metabolic fate of L-Leucic acid, designed for researchers, scientists, and drug development professionals. Our focus will be on the absorption, distribution, metabolism, and excretion (ADME) of this compound, underpinned by field-proven experimental methodologies.
Section 1: The Core Metabolic Pathway of L-Leucic Acid
The metabolism of L-Leucic acid is intricately linked to the catabolic pathway of its parent amino acid, L-leucine. The journey of L-Leucic acid through the body is a multi-step process involving key enzymatic conversions primarily in the skeletal muscle and liver.
Absorption and Bioavailability
Following oral administration, L-Leucic acid is absorbed from the gastrointestinal tract. While specific data on the oral bioavailability of L-Leucic acid is not extensively documented, studies on similar small-chain fatty acid and amino acid derivatives suggest that it is likely absorbed efficiently.[4][5][6] The acidic nature of L-Leucic acid may influence its absorption kinetics and plasma protein binding.[7][8] Acidic drugs often exhibit low volumes of distribution due to high binding to serum albumin.[7][9]
The Central Hub: Reversible Conversion to α-Ketoisocaproic Acid (KIC)
The primary metabolic event for L-Leucic acid is its reversible conversion to α-ketoisocaproic acid (KIC). This reaction is catalyzed by branched-chain aminotransferase (BCAT) enzymes, which are present in various tissues, with notable activity in skeletal muscle.[2] The reversible nature of this transamination reaction means that L-Leucic acid can be formed from KIC, and vice-versa, creating a dynamic equilibrium between these two molecules.[10]
The Crossroads of Metabolism: Fate of α-Ketoisocaproic Acid (KIC)
KIC stands at a critical metabolic crossroads. A significant portion of KIC is irreversibly converted back to L-leucine, contributing to the body's leucine pool and subsequently protein synthesis. However, a fraction of KIC is further metabolized to β-hydroxy-β-methylbutyrate (HMB) through the action of the enzyme α-ketoisocaproate dioxygenase.[11] This conversion is a key step in the generation of HMB, another metabolite of leucine with recognized effects on muscle protein metabolism.
Tissue-Specific Metabolism: A Tale of Two Organs
The metabolism of L-Leucic acid and its derivatives is not uniform throughout the body. Skeletal muscle and the liver play distinct yet complementary roles:
-
Skeletal Muscle: Rich in BCAT enzymes, skeletal muscle is a primary site for the interconversion of L-Leucic acid and KIC.[2] This localized metabolism allows for a rapid response to the metabolic needs of the muscle tissue.
-
Liver: The liver also possesses the enzymatic machinery to metabolize L-Leucic acid and KIC. It is a significant site for the conversion of KIC to HMB.
Excretion of L-Leucic Acid and its Metabolites
The elimination of L-Leucic acid and its metabolites from the body primarily occurs through renal excretion. Unchanged L-Leucic acid, as well as its metabolites KIC and HMB, can be detected in urine.[2][12][13] The rate of urinary excretion is influenced by factors such as dosage and individual metabolic rates.[3][14] Fecal excretion of L-Leucic acid has also been observed, suggesting a role for gut microbiota in its metabolism and elimination.[12][15][16][17]
Section 2: Visualizing the Metabolic Network
To provide a clear conceptual framework, the metabolic pathway of L-Leucic acid is depicted below using a Graphviz diagram.
References
- 1. dovepress.com [dovepress.com]
- 2. 2-Hydroxyisocaproic Acid | Rupa Health [rupahealth.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. [Oral bioavailability and drug/carrier particulate systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Editorial for the Special Issue: Pharmacokinetics of Orally Administered Drugs, 2nd Edition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Plasma Protein Binding as an Optimizable Parameter for Acidic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of lipophilicity on the protein binding and blood cell uptake of some acidic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insights on Volume of Distribution of Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 11. Determination of β-hydroxy-β-methylbutyrate concentration and enrichment in human plasma using chemical ionization gas chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Showing Compound L-Leucic acid (FDB022218) - FooDB [foodb.ca]
- 13. 2-Hydroxyisocaproic acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Fecal Metabolites Were Altered, Identified as Biomarkers and Correlated With Disease Activity in Patients With Systemic Lupus Erythematosus in a GC-MS-Based Metabolomics Study [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
structural analysis of L-Leucic acid enantiomers
An In-Depth Technical Guide to the Structural Analysis of L-Leucic Acid Enantiomers
Authored by: A Senior Application Scientist
Foreword: Chirality, Function, and the Analytical Imperative
L-Leucic acid, known systematically as (S)-2-hydroxy-4-methylpentanoic acid, is a significant metabolite of the essential branched-chain amino acid, L-leucine.[1][2][3] Its role is not merely as a metabolic byproduct; it is actively investigated and utilized in sports nutrition for its potential to support muscle recovery and promote lean muscle mass, and it holds relevance in pharmaceutical formulations.[1][4][5] Like its parent amino acid, leucic acid is a chiral molecule, existing as two non-superimposable mirror images: the L- and D-enantiomers ((S)- and (R)-forms, respectively).[6][7]
This stereochemical distinction is critical. Biological systems, from enzymes to cellular receptors, are inherently chiral, often leading to profoundly different physiological effects between enantiomers of the same compound.[8] Consequently, the ability to separate, identify, and quantify the enantiomers of leucic acid is not just an academic exercise but a fundamental requirement for ensuring the safety, efficacy, and quality of products in which it is a component.
This guide provides a comprehensive exploration of the principal analytical techniques for the structural analysis of leucic acid enantiomers. It is designed for researchers, scientists, and drug development professionals, moving beyond procedural descriptions to explain the causality behind methodological choices. We will delve into the established workhorses of chromatographic separation, the definitive power of X-ray crystallography, and the nuanced insights provided by advanced spectroscopic methods.
Chromatographic Techniques: The Cornerstone of Enantioseparation
Chromatography is the most powerful and widely employed technique for resolving enantiomers.[9] The core principle involves differential interaction of the enantiomers with a chiral environment, leading to different migration times through the analytical system. This can be achieved directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. For efficiency and to avoid potential artifacts, direct methods are overwhelmingly preferred.[10]
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most versatile and important tool for enantiomeric separation.[9] Its success hinges on the selection of an appropriate Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the analyte enantiomers, resulting in different retention times.
Expertise & Causality: Selecting the Right CSP
For polar, α-hydroxy acids like leucic acid, two classes of CSPs are particularly effective:
-
Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These phases are exceptionally well-suited for separating the enantiomers of underivatized polar and ionic compounds. Their complex structure offers multiple interaction points—ionic, hydrogen bonding, and inclusion complexation—making them ideal for resolving native amino and hydroxy acids without derivatization.
-
Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose): These are among the most broadly applicable CSPs.[10][11] The helical structure of the polysaccharide polymers creates chiral grooves where analyte molecules can bind through a combination of hydrogen bonds, dipole-dipole interactions, and steric hindrance, allowing for effective enantiorecognition.[11]
The choice between them, and the specific mobile phase, is an empirical process guided by the analyte's structure, but these two classes represent the most logical starting points for method development.
Experimental Workflow: Chiral HPLC Analysis
Caption: Workflow for enantiomeric analysis of Leucic Acid via Chiral HPLC.
Protocol: Chiral HPLC Separation of Leucic Acid Enantiomers
This protocol is a self-validating system; successful separation with baseline resolution of a known racemic standard confirms the suitability of the column and mobile phase for quantitative analysis.
-
Column Selection: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v). Filter through a 0.45 µm membrane filter and degas thoroughly.
-
Causality: The apolar hexane is the main carrier, while 2-propanol acts as the polar modifier, influencing retention time and selectivity. TFA is an acidic additive used to suppress the ionization of the carboxylic acid group of leucic acid, ensuring sharp, well-defined peaks.
-
-
Sample Preparation: Prepare a 1 mg/mL stock solution of racemic (D/L)-Leucic Acid in the mobile phase. Prepare further dilutions as needed for linearity checks.
-
HPLC Instrument Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV absorbance at 210 nm.
-
-
Data Analysis:
-
Inject the racemic standard. Identify the two peaks corresponding to the L- and D-enantiomers.
-
Calculate the Resolution (Rs) between the two peaks. A value of Rs > 1.5 indicates baseline separation, which is ideal for accurate quantification.
-
For an unknown sample, calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
-
Data Presentation: Typical Chromatographic Parameters
| Parameter | Symbol | Typical Value | Significance |
| Retention Factor (L-enantiomer) | k'₁ | 2.5 | Measure of retention of the first eluting enantiomer |
| Retention Factor (D-enantiomer) | k'₂ | 3.1 | Measure of retention of the second eluting enantiomer |
| Separation Factor | α | 1.24 | Ratio of retention factors (k'₂/k'₁); must be >1 for separation |
| Resolution | Rs | 1.8 | Degree of separation between peaks; >1.5 is baseline |
Note: Values are illustrative and depend on the specific column, mobile phase, and conditions used.
Gas Chromatography (GC)
Chiral GC can provide extremely high resolution for volatile compounds. For non-volatile analytes like leucic acid, derivatization is a mandatory prerequisite to increase volatility and thermal stability.
-
Principle: The derivatized enantiomers are separated on a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative.[12][13] The toroidal shape of the cyclodextrin molecule provides a chiral cavity into which one enantiomer fits better than the other, leading to separation.[12]
-
Derivatization: A common two-step approach involves esterification of the carboxylic acid (e.g., with methanol to form the methyl ester) followed by acylation of the hydroxyl group (e.g., with trifluoroacetic anhydride).
Liquid Chromatography-Mass Spectrometry (LC-MS)
Coupling chiral HPLC with mass spectrometry combines the powerful separation of LC with the high sensitivity and selectivity of MS detection.[14][15] This is particularly crucial for analyzing leucic acid enantiomers in complex biological matrices like plasma or cell culture media, where co-eluting matrix components could interfere with UV detection.[16][17] MS provides confirmation of the analyte's identity based on its mass-to-charge ratio (m/z) and fragmentation pattern.
Spectroscopic and Spectrometric Methods
While chromatography separates enantiomers, spectroscopic techniques can probe their intrinsic three-dimensional structure, allowing for the determination of absolute configuration.
Vibrational Circular Dichroism (VCD)
VCD is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light during a molecular vibration.[18][19] Since enantiomers interact differently with polarized light, they produce VCD spectra that are equal in magnitude but opposite in sign (mirror images).
Expertise & Causality: Application to Leucic Acid
-
Absolute Configuration: VCD's primary strength is its ability to determine the absolute configuration of a chiral molecule in solution, eliminating the need for crystallization.[18][20]
-
Mechanism: The experimental VCD spectrum is compared to a spectrum predicted by ab initio quantum chemical calculations (typically using Density Functional Theory, DFT) for a known configuration (e.g., the (S)-enantiomer).[20][21] A match between the experimental and calculated spectra provides a confident assignment of the molecule's absolute stereochemistry.
-
Key Vibrational Modes: For an α-hydroxy acid like leucic acid, the stretching vibrations of the hydroxyl (O-H) and methine (C-H) groups at the chiral center are particularly sensitive probes of the molecular stereochemistry and give rise to characteristic VCD signals.[21][22]
Caption: Principle of VCD: Enantiomers differentially absorb polarized IR light.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In a standard achiral solvent, enantiomers are indistinguishable by NMR as they are isochronous (exhibit identical chemical shifts).[23] To achieve discrimination, the sample must be placed in a chiral environment.
-
Principle of Discrimination: This is accomplished by adding a chiral auxiliary, such as a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA).[24] These auxiliaries form rapid, reversible diastereomeric complexes (with CSAs) or stable diastereomeric compounds (with CDAs) with the leucic acid enantiomers. These diastereomeric species are no longer mirror images and will exhibit distinct chemical shifts in the NMR spectrum, allowing for their differentiation and quantification.[23][24]
-
Application: This method is highly valuable for determining the enantiomeric excess (or enantiomeric ratio) of a sample by simply integrating the distinct signals corresponding to each enantiomer.
X-ray Crystallography: The Definitive Structure Elucidation
X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of a molecule.[25][26] By analyzing the diffraction pattern of X-rays passing through a single crystal, one can generate a precise electron density map and, from that, the exact arrangement of atoms in space.
-
Unambiguous Assignment: This technique provides an unequivocal determination of the absolute configuration of the enantiomer that formed the crystal.[25][27]
-
The Crystallization Hurdle: The primary and most significant limitation of this method is the absolute requirement for a high-quality single crystal of the compound, which can be difficult and time-consuming to obtain.
-
X-Ray Powder Diffraction (XRPD): For solid-state analysis, XRPD can also be used. While it doesn't solve the structure de novo, it can be used to determine the enantiomeric excess of a crystalline mixture by observing the linear correlation between the intensity of diffraction peaks unique to the racemate and the pure enantiomer.[28]
Comparative Summary of Analytical Techniques
| Technique | Principle of Discrimination | Sample Requirements | Information Provided | Key Advantages | Key Limitations |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP).[10] | Solution | Enantiomeric purity (% ee), relative configuration. | High versatility, robust, excellent for quantification. | Requires method development; doesn't give absolute configuration directly. |
| Chiral GC | Differential interaction with a chiral capillary column.[12] | Volatile derivative | Enantiomeric purity (% ee). | Very high resolution. | Requires derivatization, analyte must be thermally stable. |
| VCD | Differential absorption of left vs. right circularly polarized IR light.[18] | Solution | Absolute configuration, solution-state conformation. | No crystallization needed, provides definitive absolute configuration via calculation.[20] | Requires specialized equipment, sensitive to solvent and concentration. |
| NMR | Formation of diastereomeric complexes with a chiral auxiliary.[23][24] | Solution | Enantiomeric purity (% ee). | Rapid, non-destructive, excellent for reaction monitoring. | Requires a suitable chiral auxiliary, may have peak overlap issues. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal lattice.[25] | Single crystal | Unambiguous absolute configuration, solid-state structure. | The "gold standard" for absolute structure determination. | Requires a high-quality single crystal, which can be a major bottleneck. |
Conclusion
The structural analysis of L-leucic acid and its D-enantiomer requires a multi-faceted analytical approach. Chiral HPLC stands as the primary workhorse for routine separation and quantification of enantiomeric purity due to its robustness and versatility. For the unequivocal determination of absolute configuration, Vibrational Circular Dichroism offers a powerful solution-state method, while X-ray crystallography provides the definitive answer, provided a suitable crystal can be obtained. NMR spectroscopy serves as an excellent complementary technique for rapid assessment of enantiomeric excess. The judicious selection and application of these methods, based on the specific analytical question at hand, are paramount for any research or development program involving this biologically significant molecule. This integrated approach ensures the scientific integrity and trustworthiness of any claims regarding the stereochemical nature of L-leucic acid.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 2-Hydroxyisocaproic acid - Wikipedia [en.wikipedia.org]
- 4. L-Leucic acid|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. Leucic acid, L- | C6H12O3 | CID 83697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 20312-37-2: D-Leucic acid | CymitQuimica [cymitquimica.com]
- 8. Fast mass spectrometry-based enantiomeric excess determination of proteinogenic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enantioselectivity Effects in Clinical Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 17. Direct Analysis of Leucine and Its Metabolites β-Hydroxy-β-methylbutyric Acid, α-Ketoisocaproic Acid, and α-Hydroxyisocaproic Acid in Human Breast Milk by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.aip.org [pubs.aip.org]
- 22. The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 23. Study of Enantiomeric Discrimination and Enzyme Kinetics using NMR Spectroscopy [etd.iisc.ac.in]
- 24. Enantiodiscrimination by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 26. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 27. Enantiomer discrimination illustrated by high-resolution crystal structures of the human nuclear receptor hRARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 28. eurjchem.com [eurjchem.com]
An In-depth Technical Guide to the Toxicological Profile of L-Leucic Acid Supplementation
Introduction
L-Leucic acid, also known as L-α-hydroxyisocaproic acid (HICA), is a metabolite of the branched-chain amino acid L-leucine.[1][2] It is naturally present in small amounts in the human body and can be found in various fermented foods.[3] In recent years, L-Leucic acid has gained popularity as a dietary supplement purported to support muscle growth and recovery.[1][2] As with any compound intended for human consumption, a thorough toxicological evaluation is paramount to ensure its safety.
Metabolism and Toxicokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) of L-Leucic acid is the foundation of its toxicological assessment. As a metabolite of leucine, it is anticipated to follow established pathways for branched-chain amino acid derivatives.
L-Leucic acid is an end-product of leucine metabolism in human tissues.[3] Its plasma concentration in healthy adults is approximately 0.25 ± 0.02 mmol/l.[3] The metabolic fate of supplemented L-Leucic acid, particularly at higher doses, requires formal investigation to identify potential for accumulation or the formation of unique metabolites.
A proposed metabolic pathway for L-Leucic acid is presented below.
Caption: Proposed metabolic pathway of L-Leucine to L-Leucic acid.
Core Toxicological Assessments
A comprehensive toxicological evaluation of L-Leucic acid necessitates a battery of in vitro and in vivo studies, adhering to internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity
The initial step in a toxicological assessment is to determine the acute toxicity of a substance. This provides information on the potential for adverse effects from a single, high-dose exposure and helps in dose selection for subsequent studies.
Experimental Protocol: Acute Oral Toxicity Study (as per OECD Guideline 423)
-
Test System: Typically, Sprague-Dawley rats are used. A single sex (usually females) is used in a stepwise procedure.
-
Dose Levels: A starting dose of 2000 mg/kg body weight is common for substances with expected low toxicity. If mortality or significant toxicity is observed, lower doses are tested. If no effects are seen, a limit test at 5000 mg/kg may be performed.
-
Administration: The test substance is administered by oral gavage.
-
Observation Period: Animals are observed for a minimum of 14 days.
-
Endpoints:
-
Mortality
-
Clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior)
-
Body weight changes
-
Gross pathology at necropsy
-
Data Interpretation: The primary outcome is the determination of the LD50 (Lethal Dose, 50%) or an estimation of the lethal dose range. This data is crucial for hazard classification and labeling. While no formal acute toxicity studies for L-Leucic acid are publicly available, Safety Data Sheets (SDS) indicate it may cause skin, eye, and respiratory irritation upon direct contact.[6][7]
Genotoxicity Assessment
Genotoxicity assays are crucial for identifying substances that can cause damage to genetic material (DNA), potentially leading to mutations and cancer. A standard battery of tests is required to assess different genotoxic endpoints.
Experimental Protocols:
-
Bacterial Reverse Mutation Test (Ames Test; OECD Guideline 471):
-
Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. A positive result is an increase in the number of revertant colonies, indicating that the test substance caused a mutation that restored the gene's function.[8][9]
-
Methodology:
-
Bacteria are exposed to various concentrations of L-Leucic acid, both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[8][9]
-
The bacteria are plated on a minimal agar medium lacking the specific amino acid.
-
After incubation, the number of revertant colonies is counted and compared to a negative control.
-
-
-
In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473):
-
Principle: This assay evaluates the potential of a substance to cause structural chromosomal damage in cultured mammalian cells.
-
Methodology:
-
Mammalian cells (e.g., Chinese hamster ovary cells or human lymphocytes) are exposed to L-Leucic acid with and without metabolic activation.
-
Cells are arrested in metaphase, harvested, and chromosome spreads are prepared.
-
Spreads are microscopically examined for chromosomal aberrations (e.g., breaks, gaps, and exchanges).
-
-
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474):
-
Principle: This in vivo test assesses both chromosomal damage and damage to the mitotic apparatus. Micronuclei are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.
-
Methodology:
-
Rodents are administered L-Leucic acid, typically via the intended route of human exposure.
-
Bone marrow or peripheral blood is collected at appropriate time points.
-
Erythrocytes are analyzed for the presence of micronuclei.
-
-
Data Interpretation: Positive results in any of these assays would indicate a genotoxic potential and would necessitate further investigation. There is currently no publicly available data on the genotoxicity of L-Leucic acid.
Caption: Standard workflow for genotoxicity assessment.
Repeated-Dose Toxicity
Repeated-dose toxicity studies are essential for evaluating the effects of long-term exposure to a substance. These studies help to identify target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL).[10][11]
Experimental Protocol: 90-Day Repeated-Dose Oral Toxicity Study in Rodents (as per OECD Guideline 408)
-
Test System: Wistar or Sprague-Dawley rats are commonly used. Both sexes are included.
-
Dose Levels: At least three dose levels and a control group are used. The highest dose should induce some toxicity but not significant mortality. The lowest dose should not produce any adverse effects.
-
Administration: The test substance is administered daily by oral gavage for 90 days.
-
In-life Observations:
-
Clinical signs of toxicity
-
Body weight and food consumption
-
Ophthalmology
-
Hematology and clinical chemistry at multiple time points
-
Urinalysis
-
-
Terminal Procedures:
-
Gross necropsy
-
Organ weights
-
Histopathological examination of a comprehensive list of tissues
-
Data Interpretation: The primary outcome of this study is the determination of the NOAEL, which is the highest dose at which no biologically significant adverse effects are observed.[10][12] The NOAEL is a critical value used for human risk assessment. For a related compound, creatyl-l-leucine, a 90-day study in rats established a NOAEL of 5,000 mg/kg bw/day, the highest dose tested.[13]
| Parameter | Description | Relevance |
| NOAEL | No-Observed-Adverse-Effect Level: The highest dose at which no adverse effects are observed. | Key for establishing a safe level of intake. |
| LOAEL | Lowest-Observed-Adverse-Effect Level: The lowest dose at which an adverse effect is observed. | Defines the threshold for toxicity. |
| Target Organs | Organs that show adverse effects following exposure. | Identifies specific areas of concern for toxicity. |
Conclusions and Recommendations
L-Leucic acid is a metabolite of L-leucine with a growing market as a dietary supplement. While some human data suggests it is well-tolerated, a comprehensive preclinical toxicological profile based on internationally accepted guidelines is essential to fully characterize its safety. This guide outlines the necessary studies, including acute toxicity, a battery of genotoxicity assays, and a repeated-dose study to establish a NOAEL.
For researchers and developers in the field, it is imperative to conduct these studies to ensure consumer safety and regulatory compliance. The methodologies described herein provide a robust framework for a thorough toxicological evaluation of L-Leucic acid.
References
- 1. L-Leucic acid|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 2. 2-Hydroxyisocaproic acid - Wikipedia [en.wikipedia.org]
- 3. Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Alpha-hydroxy-isocaproic acid upon Body Composition in a Type I Diabetic Patient with Muscle Atrophy – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Genotoxicity studies on selected organosilicon compounds: in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo assessments of the genotoxic potential of 3‐chloroallyl alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemsafetypro.com [chemsafetypro.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. A Toxicological Assessment of Creatyl-l-Leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for L-Leucic Acid Administration in Mouse Studies
Introduction: The Scientific Rationale for Investigating L-Leucic Acid
L-Leucic acid, also known as (S)-α-hydroxyisocaproic acid (HICA), is a metabolite of the essential branched-chain amino acid, L-leucine.[1][2][3] Within the intricate network of protein metabolism, L-leucine and its derivatives play a pivotal role, acting not merely as building blocks for protein synthesis but also as critical signaling molecules. The metabolic cascade of L-leucine is of significant interest to researchers studying muscle physiology, metabolic disorders, and age-related muscle wasting (sarcopenia).
Following ingestion, L-leucine is primarily transaminated to α-ketoisocaproate (α-KIC).[4][5][6] From this crucial juncture, α-KIC can follow several metabolic routes. A minor fraction, approximately 5%, is oxidized by the cytosolic enzyme KIC dioxygenase to form β-hydroxy-β-methylbutyrate (HMB), a compound extensively studied for its anti-catabolic and anabolic properties.[4][7] L-Leucic acid represents another key metabolite in this pathway, and its investigation is driven by its potential to modulate muscle protein turnover.[1][3]
The primary mechanism of action for leucine metabolites like HMB involves a dual regulatory function: stimulating protein synthesis and inhibiting protein breakdown.[4][8] This is achieved by activating the mechanistic target of rapamycin complex 1 (mTORC1) pathway, a central regulator of cell growth and protein synthesis, and by attenuating the ubiquitin-proteasome system, the principal pathway for protein degradation in skeletal muscle.[4][7][9][10] Studies in rodent models have shown that L-Leucic acid can enhance protein synthesis and promote muscle mass recovery after periods of atrophy, making it a compound of high interest for therapeutic development.[1][3]
This document provides a comprehensive guide for researchers designing and executing in vivo mouse studies involving the administration of L-Leucic acid. It consolidates field-proven insights and detailed, step-by-step protocols to ensure experimental robustness, reproducibility, and adherence to the highest standards of scientific integrity.
Metabolic Pathway and Mechanism of Action
To contextualize the experimental protocols, it is essential to understand the metabolic fate of L-Leucic acid and its downstream signaling effects. The following diagram illustrates the conversion of L-leucine and the subsequent influence on key regulatory pathways in muscle cells.
Caption: Metabolic conversion of L-Leucine and the signaling cascade of its metabolites.
Preclinical Experimental Design
A robust experimental design is the bedrock of trustworthy and reproducible research. The following considerations are paramount when planning mouse studies with L-Leucic acid.
-
Animal Model Selection: The C57BL/6J mouse is a widely used inbred strain for metabolic research due to its well-characterized genome and physiology. The selection of age and sex should be dictated by the specific research question (e.g., using aged mice to study sarcopenia).[11]
-
Ethical Considerations: All procedures must be conducted in strict accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.[12] This ensures humane animal handling, minimization of distress, and ethical conduct throughout the study.
-
Acclimatization: Upon arrival, mice should be allowed an acclimatization period of at least one week to the facility environment (e.g., 12-hour light-dark cycle, controlled temperature, and humidity) before any experimental manipulation. This minimizes stress-induced physiological variability.
-
Group Allocation: Animals should be randomly assigned to experimental groups (e.g., vehicle control, L-Leucic acid treatment). Group sizes should be determined by power analysis to ensure statistically significant results can be obtained.
-
Compound Preparation:
-
Solubility: L-Leucic acid has reported solubility in DMSO.[2][13] For oral administration, it can be prepared as a homogeneous suspension in a vehicle such as carboxymethylcellulose sodium (CMC-Na).[2] For intraperitoneal injections, a sterile, isotonic solution is required.
-
Vehicle Control: The control group must receive the same vehicle used to dissolve or suspend the L-Leucic acid, administered via the same route and volume, to isolate the effects of the compound itself.
-
Dosage and Administration Route Selection
The choice of administration route and dosage is critical and depends on the desired pharmacokinetic profile and experimental goals. While specific dosage studies for L-Leucic acid in mice are not extensively published, data from its precursor, L-leucine, provides a valuable starting point for dose-range finding studies.
| Compound | Dosage Range (Mice/Rats) | Administration Route | Study Context | Reference |
| L-Leucine | 0.135 g/kg - 1.35 g/kg | Oral Gavage | Stimulation of muscle protein synthesis | [14] |
| L-Leucine | 0.75 g/kg (total leucine) | Oral Gavage | Muscle protein synthesis in aged mice | [11] |
| L-Leucic Acid | ≥5 mg/mL (in CMC-Na) | Oral Administration | Formulation guidance | [2] |
Note: The dosages listed for L-leucine serve as a reference. It is imperative for researchers to perform pilot dose-response studies for L-Leucic acid to determine the optimal dose for their specific model and endpoints.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for an L-Leucic acid administration study.
Caption: A generalized workflow for in vivo L-Leucic acid studies in mice.
Detailed Administration Protocols
Protocol 1: Oral Gavage Administration
Oral gavage ensures the direct and accurate delivery of a specified volume of a substance into the stomach.[15][16]
Materials:
-
Appropriately sized feeding needles (e.g., 20-22 gauge for adult mice, with a rounded ball-tip).[15][16][17]
-
1 mL syringes.
-
L-Leucic acid suspension.
-
Animal scale.
Step-by-Step Procedure:
-
Calculate Dose: Weigh the mouse and calculate the precise volume of the L-Leucic acid suspension to be administered. The maximum recommended volume for oral gavage in mice is 10 ml/kg.[15][16]
-
Measure Tube Length: Before the first use, measure the appropriate insertion length for the gavage needle by holding it alongside the mouse, with the tip at the corner of the mouth and the end at the last rib or xiphoid process.[15][18][19] Mark the needle with a permanent marker to prevent over-insertion and potential stomach perforation.
-
Restraint: Gently but firmly restrain the mouse using a scruffing technique, grasping the loose skin over the shoulders to immobilize the head and neck. The animal's body should be held in a vertical alignment.[15][19]
-
Insertion: Introduce the gavage needle into the diastema (the gap behind the incisors) and advance it gently along the roof of the mouth toward the back of the throat.[17][18][19] The mouse should swallow as the tube enters the esophagus. The tube should pass smoothly without resistance.
-
Verification and Administration: If any resistance is met, stop immediately and withdraw the needle. [16][18] This indicates the needle may be in the trachea. Once the needle is advanced to the pre-measured mark, slowly depress the syringe plunger to administer the substance over 2-3 seconds.[17]
-
Withdrawal: After administration, smoothly withdraw the needle along the same path of insertion.
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for at least 15 minutes for any signs of respiratory distress (e.g., gasping, labored breathing), which could indicate accidental administration into the lungs.[17][19]
Protocol 2: Intraperitoneal (IP) Injection
IP injection is a common method for systemic administration of substances that are readily absorbed into circulation from the peritoneal cavity.
Materials:
-
Sterile syringes (0.3 - 1 mL).
-
Sterile L-Leucic acid solution.
-
70% alcohol wipes.
Step-by-Step Procedure:
-
Calculate Dose: Weigh the mouse and calculate the required injection volume. The maximum recommended volume for IP injection in mice is 10 ml/kg.[12][20]
-
Restraint: Restrain the mouse using the scruff technique and position it in dorsal recumbency (on its back), tilting the head slightly downward.[21][22] This allows the abdominal organs to shift cranially, away from the injection site.
-
Identify Injection Site: The target site is the mouse's lower right abdominal quadrant.[12][21][22] This location avoids the cecum (typically on the left side) and the urinary bladder. Disinfect the skin with an alcohol wipe.[21][22]
-
Insertion: With the needle bevel facing up, insert it into the identified quadrant at a 30-45 degree angle to the abdominal plane.[12][21] The needle should penetrate the skin and the abdominal wall.
-
Verification and Administration: Gently pull back the plunger (aspirate) to ensure no fluid (blood or urine) enters the syringe.[22] If aspiration is negative, depress the plunger to administer the solution.
-
Withdrawal: Smoothly withdraw the needle and place the syringe directly into a sharps container without recapping.
-
Post-Procedure Monitoring: Return the animal to its cage and observe for any complications, such as bleeding at the injection site or signs of distress.[12]
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for conducting preclinical mouse studies with L-Leucic acid. By adhering to these methodologies, researchers can generate reliable and reproducible data to elucidate the physiological effects and therapeutic potential of this key leucine metabolite. Future research should focus on establishing detailed pharmacokinetic and pharmacodynamic profiles of L-Leucic acid, conducting head-to-head comparative studies with HMB, and exploring its efficacy in various models of muscle wasting and metabolic disease. Such rigorous investigation is essential to translate promising preclinical findings into tangible therapeutic strategies.
References
- 1. L-Leucic acid|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 2-Hydroxyisocaproic acid - Wikipedia [en.wikipedia.org]
- 4. β-Hydroxy β-methylbutyric acid - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Determination of β-hydroxy-β-methylbutyrate concentration and enrichment in human plasma using chemical ionization gas chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Beta‐hydroxy‐beta‐methylbutyrate supplementation and skeletal muscle in healthy and muscle‐wasting conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Action and the Effect of Beta-Hydroxy-Beta-Methylbutyrate (HMB) Supplementation on Different Types of Physical Performance - A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Differential effects of leucine and leucine-enriched whey protein on skeletal muscle protein synthesis in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. (S)-Leucic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 14. Oral leucine administration stimulates protein synthesis in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. research.sdsu.edu [research.sdsu.edu]
- 19. research.fsu.edu [research.fsu.edu]
- 20. scribd.com [scribd.com]
- 21. uac.arizona.edu [uac.arizona.edu]
- 22. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Application Notes & Protocols: Investigating the Effects of L-Leucic Acid on C2C12 Myotube Physiology
Abstract
L-Leucic acid, also known as α-hydroxyisocaproic acid (HICA), is a terminal metabolite of the essential branched-chain amino acid, L-leucine.[1][2] While L-leucine is a well-established potent activator of muscle protein synthesis, the specific role of HICA is more nuanced and subject to ongoing investigation.[3] Marketed as a dietary supplement with purported anti-catabolic properties, its direct effects at the cellular level warrant careful examination.[4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the molecular impact of L-Leucic acid using the C2C12 murine myotube model. We present evidence-based insights, detailed protocols for cell culture and key functional assays, and a discussion of the current understanding of HICA's mechanism, which appears to diverge from that of its parent amino acid. Contrary to the hypothesis that HICA might mimic leucine's anabolic signaling, recent studies in C2C12 myotubes suggest it does not stimulate the canonical mTORC1 pathway and may even decrease basal protein synthesis, while exhibiting protective, anti-catabolic effects under inflammatory stress conditions.[6][7]
Scientific Background: Deconstructing Leucine Metabolism and Signaling
To appreciate the function of L-Leucic acid, one must first understand the central role of its precursor, L-leucine, in regulating muscle mass.
The Canonical L-Leucine-mTORC1 Anabolic Axis
L-leucine is the primary nutritional trigger for muscle protein synthesis (MPS).[8] Its effect is mediated principally through the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1), a master regulator of cell growth and anabolism.[9] The signaling cascade is a well-orchestrated process:
-
Sensing: Intracellular leucine is sensed by Sestrin2, which, upon binding leucine, releases its inhibition of the GATOR2 complex.[8][10]
-
Translocation: This event allows the Rag GTPases to recruit mTORC1 to the lysosomal surface, its primary site of activation.[11]
-
Activation & Downstream Signaling: Once at the lysosome, mTORC1 is activated and phosphorylates its two major downstream targets:
-
p70 Ribosomal S6 Kinase (p70S6K): Promotes mRNA biogenesis and translation initiation.[12]
-
Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): Phosphorylation releases its inhibition on the eIF4E translation initiation factor.[8] The coordinated action of these effectors robustly increases the cell's capacity for protein synthesis.
-
References
- 1. us.myprotein.com [us.myprotein.com]
- 2. 2-Hydroxyisocaproic acid - Wikipedia [en.wikipedia.org]
- 3. mrsupplement.com.au [mrsupplement.com.au]
- 4. HICA UP GAINS - Muscle & Fitness [muscleandfitness.com]
- 5. 1upnutrition.com [1upnutrition.com]
- 6. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube | MDPI [mdpi.com]
- 7. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medtrics.org [medtrics.org]
- 9. Leucine and mTORC1: a complex relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leucine Sensing by the mTORC1 Pathway in the Liver - Andrew Cangelosi [grantome.com]
- 11. researchgate.net [researchgate.net]
- 12. The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Separation of Leucic Acid Enantiomers by Chromatography: An Application Guide
Introduction: The Significance of Stereoisomerism in Leucic Acid
Leucic acid, or 2-hydroxy-4-methylpentanoic acid, is a critical α-hydroxy acid analog of the essential amino acid leucine.[1] Its molecular structure possesses a chiral center, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers. This stereoisomerism is not a trivial structural detail; it often dictates the molecule's biological activity, metabolic fate, and overall pharmacological profile.[1] For researchers in drug development and life sciences, the ability to separate and quantify these individual enantiomers is paramount for understanding their distinct physiological effects and ensuring the safety and efficacy of potential therapeutics.[2]
This comprehensive guide provides a detailed exploration of the chromatographic techniques available for the chiral separation of leucic acid enantiomers. We will delve into the theoretical underpinnings of chiral recognition, present robust and validated protocols, and offer insights gleaned from extensive experience in the field.
Pillar 1: The Foundation of Chiral Recognition in Chromatography
The successful separation of enantiomers hinges on the principle of creating a transient diastereomeric interaction between the analyte and a chiral selector. This is most commonly achieved by employing a chiral stationary phase (CSP) or by introducing a chiral additive to the mobile phase. The differential stability of these temporary diastereomeric complexes leads to different retention times on the chromatographic column, enabling their separation.[3]
Several mechanisms can be exploited for the chiral recognition of molecules like leucic acid, which contains both a hydroxyl and a carboxylic acid group:
-
Hydrogen Bonding and Dipole-Dipole Interactions: The polar functional groups of leucic acid can form hydrogen bonds and dipole-dipole interactions with complementary sites on the CSP.
-
Inclusion Complexation: In CSPs like those based on cyclodextrins, the leucic acid enantiomer can be partially or fully included within the chiral cavity of the cyclodextrin molecule. The "fit" and stability of this inclusion complex differ for each enantiomer, leading to separation.[4]
-
Ligand Exchange: This technique involves the formation of diastereomeric metal complexes. A chiral ligand, often an amino acid derivative, is complexed with a metal ion (e.g., copper (II)) and either coated on the stationary phase or added to the mobile phase. The leucic acid enantiomers then displace the solvent molecules from the coordination sphere of the metal complex, forming transient ternary diastereomeric complexes with differing stabilities.[5][6][7]
Pillar 2: Chromatographic Strategies for Leucic Acid Enantioseparation
A variety of chromatographic techniques can be successfully employed for the chiral separation of leucic acid. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile and widely used technique for chiral separations in the pharmaceutical industry.[8] It offers a broad range of CSPs and mobile phase conditions, allowing for fine-tuning of the separation.
-
Direct Chiral HPLC: This is the most straightforward approach, utilizing a column packed with a CSP. For hydroxy acids like leucic acid, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are often effective.[9]
-
Indirect Chiral HPLC (Pre-column Derivatization): In this method, the leucic acid enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard, achiral reversed-phase column.[1][10] A common derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA), which reacts with the hydroxyl group of leucic acid.[1]
Gas Chromatography (GC)
For volatile or semi-volatile compounds, chiral GC offers high resolution and sensitivity.[4] Leucic acid requires derivatization to increase its volatility before GC analysis. This typically involves esterification of the carboxylic acid and silylation of the hydroxyl group. The separation is then performed on a capillary column coated with a chiral stationary phase, often based on cyclodextrin derivatives.[4][11]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations.[12][13] It utilizes supercritical carbon dioxide as the primary mobile phase, often with a small percentage of an organic modifier like methanol.[12] SFC can offer faster separations and reduced solvent consumption compared to HPLC.[5] The same types of chiral stationary phases used in HPLC are generally applicable to SFC.
Comparative Overview of Chromatographic Techniques
| Technique | Principle | Typical Stationary Phase | Mobile Phase | Advantages | Disadvantages |
| Direct Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). | Polysaccharide-based (e.g., Lux Cellulose, Chiralpak), Macrocyclic glycopeptide-based (e.g., CHIROBIOTIC).[9][14] | Normal-phase (e.g., Hexane/Ethanol) or Reversed-phase (e.g., Acetonitrile/Water). | Broad applicability, direct analysis without derivatization.[10] | CSPs can be expensive. |
| Indirect Chiral HPLC | Separation of diastereomers on an achiral column after pre-column derivatization.[1] | Standard C18 or other reversed-phase columns. | Acetonitrile/Water gradients. | Uses less expensive achiral columns, can improve detection.[10] | Requires an additional derivatization step, potential for side-reactions.[10] |
| Chiral GC | Separation of volatile derivatives on a chiral capillary column. | Cyclodextrin-based (e.g., Rt-βDEX).[11] | Inert carrier gas (e.g., Helium, Hydrogen). | High resolution and sensitivity.[4] | Requires derivatization to increase volatility, limited to thermally stable compounds. |
| Chiral SFC | Separation on a CSP using a supercritical fluid mobile phase.[14] | Same as HPLC (e.g., polysaccharide-based). | Supercritical CO2 with organic modifiers (e.g., Methanol).[12] | Fast separations, reduced organic solvent consumption ("green" chemistry).[12][13] | Requires specialized instrumentation. |
Experimental Protocol: HPLC-based Chiral Separation of Leucic Acid using Pre-column Derivatization
This protocol details a robust method for the quantification of (R)- and (S)-leucic acid in biological samples using HPLC with UV detection after derivatization with Marfey's reagent (L-FDAA).[1]
Workflow Diagram
Caption: Workflow for the chiral separation of leucic acid via pre-column derivatization and HPLC analysis.
Materials and Reagents
-
(R)-Leucic acid and (S)-Leucic acid reference standards
-
L-FDAA (Marfey's reagent)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trichloroacetic acid
-
Biological matrix (e.g., plasma, serum)
Step-by-Step Methodology
-
Preparation of Standard Solutions:
-
Sample Preparation (Protein Precipitation):
-
Chiral Derivatization:
-
Transfer 100 µL of the supernatant or a working standard solution to a new microcentrifuge tube.[1]
-
Add the appropriate amount of L-FDAA solution.
-
Incubate the mixture under optimized conditions (e.g., specific temperature and time) to ensure complete derivatization.
-
-
HPLC Analysis:
-
Column: Standard achiral reversed-phase column (e.g., C18, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer system.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for the dinitrophenyl group of the L-FDAA derivative.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the L-FDAA derivatives of (R)- and (S)-leucic acid based on the retention times of the derivatized standards.[1]
-
Construct a calibration curve by plotting the peak area against the concentration for each enantiomer from the working standard solutions.
-
Quantify the amount of each enantiomer in the biological samples by comparing their peak areas to the calibration curve.
-
Pillar 3: Method Validation and Trustworthiness
For applications in regulated environments such as drug development, the analytical method must be rigorously validated to ensure its reliability.[15] The validation process should adhere to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[16][17][18]
Key Validation Parameters for Chiral Separation Methods
| Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to unequivocally measure the enantiomers in the presence of other components.[16] | Baseline resolution between the enantiomeric peaks and from any interfering peaks. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the test results to the true value.[16] | 98.0% to 102.0% recovery for the major enantiomer; 90.0% to 110.0% for the minor enantiomer.[16] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[16] | Repeatability (RSD) ≤ 2.0% for the major enantiomer; ≤ 10% for the minor enantiomer.[16] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[16] | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |
System Suitability Testing
Prior to any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution of the racemic mixture and evaluating parameters such as:
-
Resolution (Rs): A measure of the separation between the two enantiomeric peaks. A value of Rs > 1.5 is generally considered to indicate baseline separation.
-
Tailing Factor (T): A measure of peak symmetry. A value between 0.8 and 1.5 is typically acceptable.
-
Repeatability of Injections: The precision of multiple injections of the same standard, usually expressed as the relative standard deviation (RSD) of the peak areas.[16]
Conclusion: A Pathway to Reliable Chiral Analysis
The chiral separation of leucic acid enantiomers is an essential analytical task in various scientific disciplines, particularly in pharmaceutical development. By understanding the principles of chiral recognition and carefully selecting the appropriate chromatographic technique, researchers can develop robust and reliable methods for the accurate quantification of these stereoisomers. The protocols and validation guidelines presented in this application note provide a solid foundation for achieving high-quality, reproducible results that can withstand regulatory scrutiny and contribute to the advancement of science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scielo.br [scielo.br]
- 6. Elucidation of chiral Recognition mechanism of alpha-amino acids using ligand exchange high performance liquid chromatography – ScienceOpen [scienceopen.com]
- 7. scispace.com [scispace.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. gcms.cz [gcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. selvita.com [selvita.com]
- 14. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 15. dujps.com [dujps.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
developing a cell-based assay for L-Leucic acid activity
Application Note & Protocol
A Cell-Based MTT Assay to Quantify the Bioactivity of L-Leucic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Leucic acid, also known as α-hydroxyisocaproic acid (HICA), is a metabolite of the essential branched-chain amino acid, L-leucine.[1][2][3] It is naturally found in various fermented foods and is produced in human tissues like muscle.[1][4] Preclinical and clinical studies suggest that L-Leucic acid may possess anti-catabolic properties, potentially aiding in the preservation of muscle mass and alleviating symptoms of muscle soreness after intense exercise.[1][5][6][7] The proposed mechanisms involve the modulation of protein degradation and synthesis pathways.[7][8] Given its potential therapeutic applications in sports nutrition and clinical settings involving muscle atrophy, a robust and reproducible method to quantify its cellular activity is essential.[8]
This application note provides a detailed protocol for a cell-based assay to determine the effect of L-Leucic acid on cell viability and metabolic activity. We employ the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[9][10][11] This method serves as a foundational screen to assess the dose-dependent effects of L-Leucic acid on cultured mammalian cells, providing a critical first step for mechanism-of-action studies and drug development.[12][13]
Assay Principle: The MTT Assay
The MTT assay is a quantitative colorimetric method for assessing cell viability, proliferation, and cytotoxicity.[9][10][14] The core principle lies in the enzymatic conversion of a yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active, viable cells.[9][11][15]
Therefore, the amount of formazan produced is directly proportional to the number of living, metabolically active cells in the culture.[15][16] The insoluble formazan crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance at a specific wavelength (typically 550-600 nm) using a microplate spectrophotometer.[9][10] This allows for the precise determination of how a compound, such as L-Leucic acid, affects cell viability.
Caption: Principle of the MTT Cell Viability Assay.
Part 1: Experimental Protocol
This protocol is optimized for a 96-well plate format, which is suitable for dose-response studies.
Materials and Reagents
| Reagent/Material | Recommended Supplier |
| L-Leucic Acid (HICA) | Sigma-Aldrich, TargetMol |
| C2C12 (Mouse Myoblast) Cell Line | ATCC |
| HeLa (Human Cervical Cancer) Cell Line | ATCC |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin Solution | Gibco |
| Trypsin-EDTA (0.25%) | Gibco |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco |
| MTT Reagent (5 mg/mL in PBS) | Sigma-Aldrich, Thermo Fisher |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich |
| 96-well flat-bottom cell culture plates | Corning |
Cell Line Selection & Rationale
-
C2C12 Myoblasts: This murine muscle precursor cell line is an excellent model for studying muscle biology.[17] Given that L-Leucic acid is a metabolite of leucine, which is pivotal for muscle protein synthesis, C2C12 cells are highly relevant for investigating its potential anabolic or anti-catabolic effects.[17][18]
-
HeLa Cells: As a widely used cancer cell line, HeLa cells can help determine if L-Leucic acid has any cytotoxic or anti-proliferative effects, which is a common screening objective in drug discovery. The role of leucine and its metabolites in cancer is complex, with some studies suggesting effects on cancer cell proliferation.[19][20][21][22]
Step-by-Step Methodology
Day 1: Cell Seeding
-
Cell Culture Maintenance: Culture C2C12 and HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator. Ensure cells are healthy and in the logarithmic growth phase before starting the assay.[23][24]
-
Cell Harvesting: Wash the cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete culture medium.
-
Cell Counting: Perform a cell count using a hemocytometer or automated cell counter to determine the cell concentration.
-
Seeding: Dilute the cells in complete medium to the optimized seeding density (see Part 2). Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Note: Leave the outermost wells filled with 100 µL of sterile PBS to minimize edge effects.[12]
-
-
Incubation: Incubate the plate overnight (18-24 hours) at 37°C, 5% CO₂ to allow cells to attach and resume growth.
Day 2: Treatment with L-Leucic Acid
-
Prepare L-Leucic Acid Stock: Prepare a high-concentration stock solution of L-Leucic acid in sterile PBS or culture medium. Further dilute this stock to create a series of working solutions (e.g., 2x the final desired concentrations).
-
Treatment Application: Carefully remove the old medium from the wells. Add 100 µL of medium containing the desired concentrations of L-Leucic acid. Include appropriate controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of the vehicle (e.g., PBS) used to dissolve the L-Leucic acid.
-
Untreated Control: Cells in fresh culture medium only.
-
Blank Control: Wells with medium but no cells, to measure background absorbance.[10]
-
-
Incubation: Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
Day 3/4/5: MTT Assay and Data Acquisition
-
Add MTT Reagent: At the end of the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[9][25]
-
Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilize Formazan: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[25]
-
Mix and Read: Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.[10][15] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10][16]
Part 2: Assay Optimization & Validation
To ensure the reliability and reproducibility of your results, several parameters must be optimized.[12][23]
Optimizing Cell Seeding Density
The number of cells seeded is critical. Too few cells will result in a low signal, while too many can lead to over-confluence and nutrient depletion, affecting metabolic activity irrespective of the compound's effect.[23][24]
-
Protocol: Seed a range of cell densities (e.g., from 2,000 to 20,000 cells/well) and perform the MTT assay after 24, 48, and 72 hours.
-
Goal: Choose a seeding density that results in cells being in the exponential growth phase at the end of the experiment, yielding a strong absorbance signal (e.g., 1.0-1.5 O.D.) in the untreated control wells.
| Seeding Density (cells/well) | O.D. at 24h | O.D. at 48h | O.D. at 72h |
| 2,500 | 0.35 | 0.68 | 1.15 |
| 5,000 | 0.65 | 1.25 | 1.8 (confluent) |
| 10,000 | 1.10 | 1.9 (confluent) | 2.0 (confluent) |
In this example, 5,000 cells/well for a 48h incubation would be optimal.
Determining the Dose-Response Range
A wide range of L-Leucic acid concentrations should be tested to capture the full dose-response curve, including potential stimulatory and inhibitory effects.
-
Protocol: Start with a broad, logarithmic range of concentrations (e.g., 0.1 µM to 10 mM). Based on initial results, a narrower, more focused range can be used for subsequent experiments to accurately determine EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration) values.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank (medium only) wells from all other readings.[10]
-
Calculate Percent Viability: Express the viability of treated cells as a percentage relative to the vehicle control.
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Dose-Response Curve: Plot the percent viability against the logarithm of the L-Leucic acid concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the EC₅₀ or IC₅₀ value.
Caption: Experimental workflow for the L-Leucic acid cell-based assay.
Conclusion
This application note provides a comprehensive and optimized protocol for assessing the bioactivity of L-Leucic acid using the MTT assay. This method is a robust, high-throughput compatible starting point for researchers in drug discovery and nutritional science. By carefully optimizing parameters such as cell density and treatment duration, this assay can yield reliable and reproducible data on the dose-dependent effects of L-Leucic acid on cell viability and metabolic function. The insights gained can guide further mechanistic studies into its role in muscle physiology, cancer biology, and other therapeutic areas.
References
- 1. Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Leucic acid|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 3. 2-Hydroxyisocaproic acid - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. caringsunshine.com [caringsunshine.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 12. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 13. criver.com [criver.com]
- 14. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. Double-Edge Effects of Leucine on Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Diet high in leucine may fuel breast cancer's drug resistance | EurekAlert! [eurekalert.org]
- 21. preprints.org [preprints.org]
- 22. researchgate.net [researchgate.net]
- 23. biocompare.com [biocompare.com]
- 24. marinbio.com [marinbio.com]
- 25. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes & Protocols: L-Leucic Acid Supplementation in Animal Feed
Abstract
This document provides a comprehensive technical guide for researchers, animal nutritionists, and drug development professionals on the application of L-Leucic acid as a nutritional supplement in animal feed. L-Leucic acid, also known as (S)-2-hydroxy-4-methylpentanoic acid or HICA, is a natural metabolite of the essential branched-chain amino acid, L-Leucine. The rationale for supplementing with a downstream metabolite is predicated on its potential for enhanced bioavailability and more direct action on metabolic pathways. This guide details the underlying biochemical mechanisms, provides step-by-step protocols for experimental design and feed formulation, and outlines validated methods for sample analysis. It is designed to be a self-validating system, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Rationale for L-Leucic Acid Supplementation
For decades, the supplementation of essential amino acids in animal diets has been a cornerstone of nutritional science, aimed at optimizing growth, feed efficiency, and overall health.[1] L-Leucine, in particular, has been identified not only as a fundamental building block for protein but also as a potent signaling molecule that actively stimulates muscle protein synthesis.[2][3]
L-Leucic acid emerges as a next-generation supplement by offering the potential to bypass the initial, and sometimes rate-limiting, enzymatic conversion of L-Leucine. In the body, L-Leucine is metabolized into α-ketoisocaproate (KIC) and subsequently into L-Leucic acid (HICA).[4][5] By providing this direct metabolite, we hypothesize a more efficient and targeted activation of the anabolic pathways governed by Leucine. This guide provides the scientific framework and practical methodologies to investigate and apply L-Leucic acid supplementation effectively in animal nutrition research.
Scientific Background: Mechanism of Action
The primary anabolic effects of L-Leucine and its metabolites are mediated through the activation of the mammalian Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[3]
2.1 The Leucine Metabolic and Signaling Cascade
Approximately 80% of dietary L-Leucine is utilized for protein synthesis, while the remaining 20% is catabolized.[4] The initial step is a reversible transamination to α-ketoisocaproate (KIC).[6] KIC can then be further metabolized. L-Leucic acid (HICA) is a key product in this metabolic cascade. Both Leucine and KIC have been shown to be potent activators of the mTOR Complex 1 (mTORC1).[2] This activation initiates a phosphorylation cascade involving downstream effectors like S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), which ultimately "switches on" the machinery for mRNA translation and protein synthesis.[7][8]
Supplementing directly with L-Leucic acid is proposed to deliver a key active metabolite to the target tissues, potentially leading to a more consistent and efficient stimulation of this anabolic pathway.
Caption: L-Leucine metabolic and mTORC1 signaling pathway.
Potential Applications and Expected Outcomes in Animal Nutrition
Research, primarily on L-Leucine, provides a strong basis for the expected benefits of L-Leucic acid supplementation across various species. The goal of using the metabolite is to achieve these effects more efficiently.
| Species | Target Area | Expected Outcomes | Key Citations |
| Swine | Muscle Growth & Lean Mass | Increased rate of muscle protein synthesis, improved feed conversion ratio (FCR), and higher lean meat percentage.[2] | [2] |
| Reproduction | In boars, potential for improved testicular development, semen quality, and sperm viability.[9] | [9] | |
| Fat Metabolism | Leucine metabolites like KIC and HMB have been shown to improve the fatty acid composition in muscle tissue.[10] | [10] | |
| Poultry | Growth Performance | Increased body weight gain and improved FCR, especially in diets with reduced crude protein levels.[11][12][13] | [11][12][13] |
| Carcass Quality | Increased breast meat yield and a reduction in abdominal fat deposition.[11][12] | [11][12] | |
| Gut Health | Amino acid balance is crucial for maintaining a healthy gut microbiota, which is essential for nutrient absorption and disease resistance.[14][15] | [14][15] | |
| Ruminants | Early Growth (Calves) | May influence pancreas development and modulate plasma amino acid profiles, supporting early-life metabolic programming.[16] | [16] |
| Lactation (Dairy) | L-Leucine has been shown to stimulate milk protein synthesis in bovine mammary cells, suggesting a role in enhancing milk production.[17][18] | [17][18] |
Protocol for L-Leucic Acid Feed Formulation and Preparation
This protocol ensures the accurate and homogenous incorporation of L-Leucic acid into a basal diet for experimental trials.
4.1 Materials and Reagents
-
Basal feed mixture (species- and age-specific)
-
L-Leucic acid (purity >99%)
-
Carrier substance (e.g., finely ground corn or silica dioxide)
-
Industrial scale mixer (e.g., V-blender or ribbon mixer)
-
Sample bags for quality control
4.2 Step-by-Step Protocol
-
Basal Diet Analysis: Before supplementation, analyze the basal diet for its complete amino acid profile to establish a baseline. This is crucial for understanding the total dietary contribution.
-
Dosage Calculation: Determine the target supplementation level (e.g., % of diet or g/kg of feed). Calculate the total amount of L-Leucic acid required for the entire batch of feed.
-
Pre-Mixing: L-Leucic acid is a micro-ingredient. To ensure even distribution, it must be pre-mixed with a carrier.
-
Weigh the calculated amount of L-Leucic acid.
-
Weigh a quantity of the carrier substance approximately 100 times the weight of the L-Leucic acid.
-
Combine the L-Leucic acid and carrier in a smaller blender and mix for 10-15 minutes. This creates a "premix."
-
Causality Explanation: Direct addition of a small quantity of supplement to a large feed batch will result in poor homogeneity. The premixing step serially dilutes the active compound, making it physically possible to achieve a uniform final blend.
-
-
Final Mixing:
-
Add approximately half of the total basal feed to the industrial mixer.
-
Add the entire premix to the mixer.
-
Add the remaining basal feed on top of the premix.
-
Mix for the duration specified by the mixer's manufacturer (typically 15-20 minutes) to achieve a homogenous blend.
-
-
Quality Control Sampling:
-
Immediately after mixing, take at least 10 random samples from different locations within the mixer and from the bagging point.
-
Analyze 3-5 of these samples for L-Leucic acid concentration to confirm homogeneity. The coefficient of variation (CV%) should be less than 10%.
-
Store the prepared feed in cool, dry conditions away from direct sunlight.
-
Experimental Design for Efficacy and Dose-Response Studies
This section outlines a robust experimental workflow for determining the optimal dosage and efficacy of L-Leucic acid.
5.1 Animal Model and Housing
-
Select a homogenous group of animals (e.g., post-weaning pigs or broiler chicks) of the same age, sex, and initial body weight.
-
House animals in individual pens or small group pens to allow for accurate feed intake measurement.
-
Ensure environmental conditions (temperature, humidity, light cycle) are controlled and consistent across all treatment groups.
5.2 Treatment Groups and Diet
-
Control Group (CON): Fed the basal diet with no supplementation.
-
Treatment Groups (LA-1, LA-2, LA-3, etc.): Fed the basal diet supplemented with increasing levels of L-Leucic acid. (e.g., 0.25%, 0.50%, 0.75% of the diet).
-
Positive Control (Optional): A group fed the basal diet supplemented with an equimolar amount of L-Leucine can be included to compare the efficacy of the metabolite versus its parent amino acid.
5.3 Data Collection
-
Growth Performance: Measure body weight and feed intake weekly. Calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed Conversion Ratio (FCR).
-
Sample Collection: At the end of the trial period, collect blood, muscle tissue (e.g., longissimus dorsi in pigs, pectoralis major in poultry), and intestinal content samples.
-
Carcass Analysis: For meat-producing animals, perform carcass analysis to determine dressing percentage, lean meat yield, breast meat yield, and abdominal fat pad weight.[11][12]
Caption: General workflow for an L-Leucic acid efficacy trial.
Protocol for Sample Analysis: Quantifying L-Leucic Acid
Accurate quantification of L-Leucic acid and its related metabolites in feed and biological matrices is critical for validating supplementation and understanding its pharmacokinetics. The gold standard method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][19]
6.1 Materials and Reagents
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system
-
Analytical column (e.g., Z-HILIC or C18)[20]
-
L-Leucic acid certified standard
-
Stable isotope-labeled internal standard (e.g., L-Leucic acid-d3)
-
Acetonitrile, Formic Acid, Methanol (LC-MS grade)
-
Deionized water
6.2 Step-by-Step Protocol (for Plasma)
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 400 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute, then incubate at -20°C for 20 minutes.
-
Causality Explanation: Protein precipitation is essential as large protein molecules would otherwise clog the analytical column and interfere with the ionization process in the mass spectrometer.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube or HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Chromatographic separation is performed to resolve L-Leucic acid from other compounds, including its isomers.[5]
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for both L-Leucic acid and its labeled internal standard for precise quantification.
-
Safety and Regulatory Considerations
L-Leucic acid is a natural metabolite of an essential amino acid. However, as with any feed supplement, it is crucial to establish its safety profile.
-
Toxicity: While specific toxicity data for L-Leucic acid as a feed additive is limited, high doses of its parent amino acid, L-Leucine, can cause imbalances with other branched-chain amino acids (isoleucine and valine), potentially leading to decreased feed intake.[21] It is imperative that dose-response studies include observation for any adverse clinical signs.
-
Regulatory Status: In the United States, feed ingredients are regulated by the FDA.[22] In Europe, the European Food Safety Authority (EFSA) oversees feed additives. Researchers and developers must consult with the appropriate regulatory bodies to ensure compliance for any new feed ingredient.
Conclusion
L-Leucic acid represents a targeted approach to leveraging the well-documented anabolic properties of L-Leucine. By providing a direct metabolite, supplementation holds the promise of enhancing muscle growth, improving feed efficiency, and optimizing production traits in livestock and poultry. The protocols outlined in this guide provide a robust framework for scientifically validating the efficacy and safety of L-Leucic acid, encouraging data-driven advancements in the field of animal nutrition. Future research should focus on direct comparative studies against L-Leucine and KIC across different species and production stages to fully elucidate its potential benefits.
References
- 1. Amino Acid Analysis of Feed Products for Optimal Animal Nutrition [altabioscience.com]
- 2. Leucine acts as a nutrient signal to stimulate protein synthesis in neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of leucine and its metabolites in protein and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The conversion of leucine to alpha-ketoisocaproic acid and its metabolic consequences for Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leucine stimulates protein synthesis in skeletal muscle of neonatal pigs by enhancing mTORC1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential regulation of protein synthesis in skeletal muscle and liver of neonatal pigs by leucine through an mTORC1-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of dietary L-leucine supplementation on testicular development and semen quality in boars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. α-Ketoisocaproate and β-hydroxy-β-methyl butyrate regulate fatty acid composition and lipid metabolism in skeletal muscle of growing pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scialert.net [scialert.net]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. The Impact of Essential Amino Acids on the Gut Microbiota of Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thepoultrysite.com [thepoultrysite.com]
- 16. Frontiers | Effects of Supplemental Leucine on Growth, Nutrient Use, and Muscle and Visceral Tissue Mass in Holstein Bull Calves Fed Milk Replacer [frontiersin.org]
- 17. Amino Acids for Animal Health | Kemin Asia Pacific [kemin.com]
- 18. L-leucine promotes the synthesis of milk protein and milk fat in bovine mammary epithelial cells through the AKT/mTOR signaling pathway under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Direct Analysis of Leucine and Its Metabolites β-Hydroxy-β-methylbutyric Acid, α-Ketoisocaproic Acid, and α-Hydroxyisocaproic Acid in Human Breast Milk by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The Vital Role of Amino Acids in Animal Nutrition | Envirocare Labs [envirocarelabs.com]
Topic: An In Vitro Model for Studying L-Leucic Acid Effects on Muscle Cells
An Application Note and Protocol
Introduction: Elucidating the Role of a Leucine Metabolite in Muscle Physiology
L-Leucic acid, also known as α-hydroxyisocaproic acid (HICA), is a naturally occurring metabolite of the essential branched-chain amino acid, L-leucine.[1][2] Leucine itself is a well-established activator of muscle protein synthesis, primarily through the mTOR signaling pathway.[3][4] This has led to significant interest in its metabolites, such as HICA, as potential agents for promoting muscle growth (anabolism) and preventing muscle breakdown (catabolism).[5] Emerging scientific evidence suggests that HICA may possess anti-catabolic properties, potentially offering a therapeutic avenue for mitigating muscle wasting associated with various conditions.[3][6]
While some human and animal studies have shown promising results, the precise molecular mechanisms governing HICA's effects on muscle cells remain to be fully elucidated.[5][6] An in vitro model provides a powerful, controlled environment to dissect these mechanisms, free from the systemic complexities of a whole organism. This application note provides a detailed framework for utilizing the C2C12 mouse myoblast cell line, a robust and widely accepted model for skeletal muscle research, to investigate the anabolic and anti-catabolic properties of L-Leucic acid.[7][8] We will detail the protocols for cell culture and differentiation, experimental treatments, and key analytical endpoints to assess myotube hypertrophy, protein synthesis, and the modulation of critical signaling pathways.
Core Signaling Pathways in Muscle Homeostasis
Skeletal muscle mass is dynamically regulated by the balance between muscle protein synthesis (MPS) and muscle protein breakdown (MPB). Two central signaling pathways govern this process:
-
The PI3K/Akt/mTOR Pathway (Anabolic): This is the primary driver of muscle growth.[9] Activation by growth factors (like IGF-1) or nutrients (like amino acids) leads to the phosphorylation and activation of the mammalian Target of Rapamycin (mTOR) within the mTORC1 complex.[[“]][11] Activated mTORC1 then phosphorylates its downstream targets, S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), to initiate mRNA translation and ramp up the synthesis of new proteins, leading to muscle fiber hypertrophy.
-
The Ubiquitin-Proteasome System (UPS) (Catabolic): This is the major pathway for protein degradation in skeletal muscle.[12][13] During atrophic conditions (e.g., disuse, inflammation), specific E3 ubiquitin ligases, notably Atrogin-1 (also known as MAFbx) and Muscle RING Finger 1 (MuRF1) , are upregulated.[14] These enzymes "tag" specific muscle proteins with ubiquitin chains, marking them for degradation by the 26S proteasome, which results in muscle atrophy.
L-Leucic acid is hypothesized to exert its effects by modulating one or both of these pathways. Studies suggest it may be particularly effective at attenuating protein degradation under catabolic conditions.[15][16]
Experimental Workflow Overview
The following diagram outlines the general workflow for investigating the effects of L-Leucic acid on C2C12 muscle cells.
Caption: General experimental workflow from cell culture to endpoint analysis.
Protocols: Materials and Methods
C2C12 Cell Culture and Differentiation
The C2C12 cell line is an excellent model for studying myogenesis.[8] Myoblasts proliferate in high-serum medium and, upon reaching confluence and switching to a low-serum medium, they differentiate and fuse to form multinucleated, contractile myotubes that resemble mature muscle fibers.[17][18]
Materials:
-
C2C12 mouse myoblasts
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin (100x)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA (0.25%)
| Reagent | Growth Medium (GM) | Differentiation Medium (DM) |
| DMEM (High Glucose) | 89% | 97% |
| Fetal Bovine Serum (FBS) | 10% | - |
| Horse Serum (HS) | - | 2% |
| Penicillin-Streptomycin | 1% | 1% |
Protocol:
-
Myoblast Proliferation:
-
Culture C2C12 myoblasts in Growth Medium (GM) at 37°C in a 5% CO₂ humidified incubator.
-
Passage the cells when they reach 70-80% confluency. Crucial: Do not allow myoblasts to become fully confluent during the growth phase, as this can trigger spontaneous differentiation and deplete the progenitor pool.[17][19]
-
To passage, wash cells with PBS, add Trypsin-EDTA for 1-2 minutes, neutralize with GM, and re-plate at a 1:10 to 1:20 dilution.
-
-
Myotube Differentiation:
-
Seed myoblasts in the desired culture vessel (e.g., 6-well plates for protein/RNA, 96-well plates for imaging) at a high density to ensure they reach 100% confluency within 24-48 hours.
-
Once confluent, aspirate the GM, gently wash the cell monolayer once with PBS.
-
Add Differentiation Medium (DM) to induce myogenesis.
-
Replace with fresh DM every 48 hours. Myotubes will begin to form within 2-3 days and should be well-differentiated by day 4 or 5, appearing as long, thick, multinucleated structures.[20]
-
Application Protocol 1: Assessing Anabolic Potential
This protocol aims to determine if L-Leucic acid can directly stimulate myotube hypertrophy and protein synthesis.
Methodology:
-
Differentiate C2C12 cells into myotubes for 4-5 days as described above.
-
Prepare stock solutions of L-Leucic acid (HICA) in DM. A concentration range of 0.5 mM to 5 mM is a reasonable starting point based on previous in vitro studies.[15][21]
-
Treat the myotubes with different concentrations of HICA for a specified time, typically 24-48 hours for hypertrophy measurements or shorter time points (e.g., 30-60 minutes) for signaling analysis.[16] Include a vehicle control (DM only).
-
Proceed to endpoint analysis.
Endpoint Analysis:
-
Myotube Diameter (Immunofluorescence):
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100.
-
Block with 5% goat serum.
-
Incubate with a primary antibody against a sarcomeric protein like Myosin Heavy Chain (MHC).
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Image multiple random fields per well. Using imaging software (e.g., ImageJ), measure the diameter of at least 50-100 myotubes per condition. An increase in average diameter indicates hypertrophy.[15]
-
-
Protein Synthesis Rate (SUnSET Method):
-
The Surface Sensing of Translation (SUnSET) is a non-radioactive method that uses puromycin to label newly synthesized proteins.[22]
-
Towards the end of the HICA treatment period, add a low concentration of puromycin (e.g., 1 µM) to the cells for the final 30 minutes of incubation.
-
Immediately lyse the cells and collect protein lysates.
-
Analyze the incorporation of puromycin into total protein using a Western blot with an anti-puromycin antibody. The band intensity is proportional to the global rate of protein synthesis.[23]
-
-
Anabolic Signaling (Western Blot):
-
Lyse HICA-treated cells in RIPA buffer with protease and phosphatase inhibitors.
-
Perform SDS-PAGE and Western blotting to detect the phosphorylation status of key mTORC1 pathway proteins.
-
Probe membranes with antibodies against phospho-mTOR (Ser2448), phospho-S6K1 (Thr389), and phospho-4E-BP1 (Thr37/46). Normalize these to total protein levels of mTOR, S6K1, and 4E-BP1, respectively. An increase in phosphorylation indicates pathway activation.[[“]][24]
-
Caption: The mTORC1 pathway, a key regulator of muscle protein synthesis.
Application Protocol 2: Assessing Anti-Catabolic Potential
This protocol tests the ability of L-Leucic acid to protect myotubes from an atrophic stimulus. A common method is to induce a cachexia-like state using inflammatory cytokines.[15][16]
Methodology:
-
Differentiate C2C12 cells into myotubes for 4-5 days.
-
Pre-treat the myotubes with L-Leucic acid (HICA) at various concentrations for 1-2 hours.
-
Introduce a catabolic stimulus. A combination of TNF-α (e.g., 20 ng/mL) and IFN-γ (e.g., 100 U/mL) is effective at inducing atrophy in C2C12 myotubes.[15][16]
-
Co-incubate the cells with HICA and the catabolic stimulus for 24-48 hours.
-
Include control groups: Vehicle only, HICA only, and Catabolic stimulus only.
-
Proceed to endpoint analysis.
Endpoint Analysis:
-
Myotube Diameter: Measure myotube diameter via immunofluorescence as described in Protocol 1. The goal is to see if HICA can prevent the reduction in diameter caused by the catabolic stimulus.[15]
-
Catabolic Gene Expression (RT-qPCR):
-
Lyse cells and isolate total RNA.
-
Synthesize cDNA using reverse transcriptase.
-
Perform Real-Time Quantitative PCR (RT-qPCR) using specific primers for Atrogin-1 (gene: Fbxo32) and MuRF1 (gene: Trim63).
-
Normalize expression to a stable housekeeping gene (e.g., Gapdh or Actb). A successful anti-catabolic agent will suppress the induction of these genes by the atrophic stimulus.
-
-
Protein Degradation Signaling (Western Blot):
-
Analyze protein lysates via Western blot.
-
While direct measurement of Atrogin-1 and MuRF1 protein can be challenging, analyzing upstream signaling can be informative. For cytokine-induced atrophy, this could include pathways like NF-κB.
-
Caption: The Ubiquitin-Proteasome System, the primary pathway for muscle protein breakdown.
Data Interpretation and Conclusion
By employing these protocols, researchers can generate a comprehensive profile of L-Leucic acid's bioactivity in a skeletal muscle model.
-
A primarily anabolic effect would be characterized by an increase in myotube diameter, an elevated rate of protein synthesis, and activation of the mTORC1 signaling pathway in the absence of a catabolic stimulus.
-
A primarily anti-catabolic effect would be demonstrated by the rescue of myotube diameter and the suppression of Atrogin-1 and MuRF1 gene expression in the presence of an atrophic stimulus.[15]
-
A dual effect would involve positive outcomes in both anabolic and anti-catabolic assays.
Interestingly, some studies suggest HICA may slightly decrease basal protein synthesis while strongly attenuating protein degradation during a catabolic challenge.[15][16] This highlights the importance of testing its effects under both normal and atrophy-inducing conditions. This in vitro framework provides a reliable and reproducible system for screening the efficacy of L-Leucic acid and other novel compounds, paving the way for more targeted in vivo studies and potential applications in clinical and sports nutrition.
References
- 1. 2-Hydroxyisocaproic Acid | Rupa Health [rupahealth.com]
- 2. 2-Hydroxyisocaproic acid - Wikipedia [en.wikipedia.org]
- 3. 1upnutrition.com [1upnutrition.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. caringsunshine.com [caringsunshine.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. In Vitro, In Vivo, and In Silico Methods for Assessment of Muscle Size and Muscle Growth Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. consensus.app [consensus.app]
- 11. Frontiers | mTOR as a Key Regulator in Maintaining Skeletal Muscle Mass [frontiersin.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Ubiquitin-Proteasome Pathway and Muscle Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of the Ubiquitin-Proteasome Pathway in Skeletal Muscle | Musculoskeletal Key [musculoskeletalkey.com]
- 15. mdpi.com [mdpi.com]
- 16. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
- 18. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 19. encodeproject.org [encodeproject.org]
- 20. Culture and differentiation of C2C12 cells for identification of skeletal muscular fibers [xuebao.shsmu.edu.cn]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Regulation of muscle protein synthesis in an in vitro cell model using ex vivo human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The role of mTORC1 in the regulation of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of L-Leucic Acid Stock Solutions for Cell Culture
Introduction
L-Leucic acid, also known as (S)-2-hydroxy-4-methylpentanoic acid or α-hydroxyisocaproic acid (HICA), is a key metabolite of the branched-chain amino acid, L-leucine.[1][2] Its role in biological systems, particularly in modulating muscle protein synthesis and acting as an anti-catabolic agent, has made it a compound of significant interest in metabolic research, drug development, and cell biology.[2][3] To ensure the validity and reproducibility of in vitro studies, the accurate preparation of sterile, stable, and concentration-verified stock solutions of L-Leucic acid is a critical first step.
This document provides a detailed, field-proven guide for researchers to prepare, validate, and store L-Leucic acid stock solutions for cell culture applications. The protocols herein are designed to uphold scientific integrity by explaining the causality behind each step, ensuring a self-validating system from powder to final working solution.
Physicochemical Properties & Handling
A thorough understanding of the compound's properties is fundamental to correct preparation. L-Leucic acid is a white, solid, alpha-hydroxy acid.[4][5] Key properties are summarized below.
Table 1: Physicochemical Data for L-Leucic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₃ | [4][6][7] |
| Molecular Weight | 132.16 g/mol | [4][6][8] |
| Appearance | White to Off-White Solid/Crystal Powder | [5][7][8] |
| Melting Point | 78-80 °C | [4][5][7] |
| pKa (Strongest Acidic) | ~3.86 - 4.26 | [1][5][6] |
| Water Solubility | 100-124 g/L (Slightly soluble to soluble) | [5][8][9] |
| DMSO Solubility | ≥ 60 mg/mL | [10][11] |
Safety & Handling: L-Leucic acid may cause skin and serious eye irritation.[12][13] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[12] Handling should be performed in a chemical fume hood or a designated powder handling enclosure to avoid inhalation of the powder.[13]
Protocol 1: Preparation of a 100 mM Aqueous L-Leucic Acid Stock Solution
This protocol describes the preparation of a high-concentration aqueous stock, which is often preferred to minimize solvent exposure to cell cultures. The acidic nature of L-Leucic acid (pKa ~4.26) necessitates pH adjustment for direct use in physiological media.[1][6]
Materials:
-
L-Leucic Acid powder (purity >98%)
-
Cell culture-grade water (e.g., WFI, Milli-Q)
-
1 M Sodium Hydroxide (NaOH), sterile
-
1 M Hydrochloric Acid (HCl), sterile
-
Sterile serological pipettes and conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance and pH meter
-
Sterile 0.22 µm syringe filter (PVDF or PES recommended for low protein binding)
-
Sterile storage vials (e.g., cryovials)
Methodology:
-
Calculation: To prepare 10 mL of a 100 mM stock solution:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L × 0.01 L × 132.16 g/mol = 0.1322 g (132.2 mg)
-
-
Weighing: Accurately weigh 132.2 mg of L-Leucic acid powder and transfer it to a sterile 15 mL conical tube.
-
Dissolution:
-
Add ~7 mL of cell culture-grade water to the tube.
-
Vortex or gently warm in a 37°C water bath to aid dissolution. L-Leucic acid's solubility in water is good, but may require slight agitation.[8]
-
-
pH Adjustment (Critical Step):
-
Place a calibrated, sterile pH probe into the solution.
-
Slowly add 1 M NaOH dropwise while stirring. The initial pH will be acidic.
-
Adjust the pH to 7.2 - 7.4 . This step is crucial to neutralize the acidic carboxyl group, ensuring compatibility with cell culture media and preventing cellular stress upon dilution.[14]
-
If you overshoot the pH, carefully back-titrate with sterile 1 M HCl.
-
-
Final Volume Adjustment:
-
Once the pH is stable at 7.2-7.4, transfer the solution to a 10 mL sterile graduated cylinder or use a serological pipette to bring the final volume to 10.0 mL with cell culture-grade water.
-
Mix thoroughly.
-
-
Sterilization:
-
Aseptically draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter.
-
Filter the solution directly into a sterile storage tube. Filtration is the preferred method for heat-sensitive solutions.[15]
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100-500 µL) in sterile cryovials.[16][17] This prevents contamination and degradation from repeated freeze-thaw cycles.[8][17]
-
Label each aliquot clearly with the compound name, concentration (100 mM), preparation date, and your initials.
-
Store aliquots at -20°C for long-term use (up to 1 year) or at 4°C for short-term use (several weeks).[8][16]
-
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption { label="Workflow for Aqueous L-Leucic Acid Stock Preparation." font-size: 10px; } }
Solvent Selection Guide
While an aqueous stock is ideal, some experimental designs may require an organic solvent like DMSO, especially if co-treating with other hydrophobic compounds.
-
Water/PBS: The best choice for biocompatibility. Requires pH adjustment.
-
DMSO (Dimethyl Sulfoxide): Excellent solvating power for many compounds.[8][10] However, final concentrations in culture should be kept low (typically <0.1% v/v) as it can be toxic to cells. A vehicle control is mandatory in experiments using DMSO.[17]
-
Ethanol: Can be used but is generally more cytotoxic than DMSO. Final concentration should be kept even lower (<0.1%).
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=diamond, style="filled", fontname="Arial", fontsize=10, margin=0.1]; leaf [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
} caption { label="Decision logic for selecting an appropriate solvent." font-size: 10px; } }
Protocol 2: Dilution to Working Concentration
This protocol details the dilution of the 100 mM stock into complete cell culture medium for treating cells.
Methodology:
-
Thawing: Thaw one aliquot of the 100 mM L-Leucic acid stock solution at room temperature or in a 37°C water bath.[18] Mix gently by flicking the tube.
-
Calculation (C1V1 = C2V2):
-
C1 = Concentration of stock solution (100 mM)
-
V1 = Volume of stock solution to add (?)
-
C2 = Desired final concentration (e.g., 1 mM)
-
V2 = Final volume of media (e.g., 10 mL)
-
V1 = (C2 × V2) / C1
-
V1 = (1 mM × 10 mL) / 100 mM = 0.1 mL (100 µL)
-
-
Dilution:
-
Under sterile conditions in a biosafety cabinet, add the calculated volume (100 µL) of the 100 mM stock solution to your vessel containing 10 mL of pre-warmed complete cell culture medium.
-
Gently swirl the plate or flask to ensure homogenous mixing before placing it in the incubator.
-
Best Practice: Add the stock solution directly to the media, not onto the cells, to allow for rapid dilution and prevent localized concentration shock.
-
Quality Control and Validation
Quality control is a non-negotiable step to ensure the reliability of your experimental data.[19] It validates the integrity of the prepared stock solution.[20]
Recommended QC Steps:
-
Sterility Test: After preparing the stock, streak a small amount (~10 µL) onto a nutrient agar plate or add it to a tube of sterile Tryptic Soy Broth. Incubate at 37°C for 48 hours. The absence of microbial growth confirms the sterility of your filtration and handling technique.[20]
-
pH Confirmation: Before final aliquoting, re-check the pH of the bulk stock solution to ensure it remains within the 7.2-7.4 range.
-
Cell Viability Assay: Perform a dose-response experiment on your specific cell line using a viability assay (e.g., Trypan Blue exclusion, MTT, or a live/dead stain). This confirms that your stock solution and chosen solvent concentration are not unexpectedly cytotoxic and helps determine the optimal working concentration range.
-
Identity/Purity (Optional): For GMP or highly sensitive applications, analytical methods like HPLC or LC-MS can confirm the identity and purity of the compound in solution.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption { label="Self-validating quality control steps for stock solutions." font-size: 10px; } }
References
- 1. hmdb.ca [hmdb.ca]
- 2. L-Leucic acid|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 3. hmdb.ca [hmdb.ca]
- 4. Leucic acid, L- | C6H12O3 | CID 83697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 13748-90-8 CAS MSDS (L-LEUCIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Showing Compound L-Leucic acid (FDB022218) - FooDB [foodb.ca]
- 7. chembk.com [chembk.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Showing Compound DL-Leucic acid (FDB022171) - FooDB [foodb.ca]
- 10. (S)-Leucic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - UK [thermofisher.com]
- 15. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 16. phytotechlab.com [phytotechlab.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. atcc.org [atcc.org]
- 19. Cell Culture Media Quality Control Strategies [bioprocessonline.com]
- 20. absbio.com [absbio.com]
Application Notes & Protocols: High-Fidelity Quantification of L-Leucic Acid and Its Key Metabolites
Audience: Researchers, scientists, and drug development professionals engaged in metabolic studies, nutritional science, and clinical biomarker discovery.
Preamble: The Analytical Imperative for Leucine Metabolism
L-Leucic acid, also known as α-hydroxyisocaproic acid (HICA), is a significant downstream metabolite of the essential branched-chain amino acid (BCAA), L-Leucine.[1][2] The catabolic pathway of leucine is a cornerstone of cellular energy homeostasis and protein synthesis, making its intermediates critical biomarkers for a range of physiological and pathological states.[3] Dysregulation in this pathway is implicated in metabolic disorders such as Maple Syrup Urine Disease (MSUD), insulin resistance, and is of significant interest in sports nutrition and muscle metabolism research.[1][4]
Accurate and precise quantification of L-Leucic acid and its related metabolites—primarily α-ketoisocaproate (KIC) and isovaleryl-CoA—is paramount for elucidating their biological roles.[3][5] This document provides a comprehensive guide to the analytical standards, validated methodologies, and field-proven protocols for their robust measurement in biological matrices, with a primary focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) as the gold-standard technique.
The Leucine Catabolic Pathway
The initial steps of leucine breakdown involve the conversion of leucine to L-Leucic acid (HICA) and its keto-acid analogue, KIC, which is then further metabolized to isovaleryl-CoA. Understanding this pathway is fundamental to selecting appropriate analytical strategies.
Caption: Core metabolic pathway of L-Leucine catabolism.
The Foundation: Analytical Standards & Reagents
The fidelity of any quantitative method is anchored to the quality of its reference standards. For the analytes , sourcing high-purity, certified reference materials (CRMs) is a non-negotiable first step.
Causality: Using a well-characterized CRM, ideally produced under an ISO 17034 accredited process, ensures traceability and minimizes uncertainty in quantification, forming the basis of a trustworthy and reproducible assay.[6]
Primary Analytes and Internal Standards
Stable isotope-labeled (SIL) analogues are the internal standards (IS) of choice for mass spectrometry. A SIL-IS co-elutes with the analyte and experiences identical ionization effects, providing the most accurate correction for matrix interference and variability during sample preparation.[7]
| Compound Name | Abbreviation | Type | Molecular Formula | Molecular Weight | CAS Number |
| L-Leucic Acid | HICA | Analyte | C₆H₁₂O₃ | 132.16 | 13748-90-8 |
| α-Ketoisocaproic Acid | KIC | Analyte | C₆H₁₀O₃ | 130.14 | 816-85-3 |
| Isovaleryl-CoA | - | Analyte | C₂₆H₄₂N₇O₁₇P₃S | 853.64 | 6245-83-6 |
| L-Leucic Acid-d₃ | HICA-d₃ | Internal Standard | C₆H₉D₃O₃ | 135.18 | (Varies) |
| α-Ketoisocaproic Acid-¹³C₆ | KIC-¹³C₆ | Internal Standard | ¹³C₆H₁₀O₃ | 136.09 | (Varies) |
| Isovaleryl-¹³C₅-CoA | - | Internal Standard | ¹³C₅C₂₁H₄₂N₇O₁₇P₃S | 858.61 | (Varies) |
Note: Properties are for the free acid or specified form. Sourcing for SIL standards should be confirmed with reputable vendors.
Protocol I: LC-MS/MS Quantification in Human Plasma
This protocol details a robust method for the simultaneous quantification of L-Leucic acid (HICA) and α-Ketoisocaproate (KIC) in human plasma. LC-MS/MS is the preferred platform due to its superior sensitivity and specificity, allowing for direct analysis with minimal sample manipulation.[8][9]
Experimental Workflow Overview
The process is a streamlined "dilute-and-shoot" methodology following protein precipitation, designed for high-throughput analysis while maintaining analytical rigor.
Caption: LC-MS/MS experimental workflow for plasma analysis.
Step-by-Step Methodology
A. Materials & Reagents:
-
Certified reference standards of HICA and KIC.
-
Stable isotope-labeled internal standards (e.g., HICA-d₃, KIC-¹³C₆).
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid (≥99%).
-
Human plasma (with appropriate anticoagulant, e.g., EDTA).
-
Microcentrifuge tubes (1.5 mL).
-
Autosampler vials with inserts.
B. Preparation of Standards:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of each analyte and internal standard into separate volumetric flasks. Dissolve in methanol to the final concentration.
-
Working Standard Mixture: Prepare a combined working solution of HICA and KIC at 100 µg/mL in 50:50 methanol:water.
-
Internal Standard (IS) Working Solution (1 µg/mL): Prepare a combined solution of HICA-d₃ and KIC-¹³C₆ in acetonitrile. This solution will be used for protein precipitation.
-
Calibration Curve: Perform serial dilutions of the Working Standard Mixture with 50:50 methanol:water to prepare calibration standards ranging from 10 ng/mL to 10,000 ng/mL.
C. Sample Preparation:
-
Thawing: Thaw plasma samples on ice to prevent degradation.
-
Precipitation: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or quality control (QC) sample.
-
IS Addition: Add 400 µL of the ice-cold IS Working Solution (1 µg/mL in acetonitrile).
-
Causality: Adding the IS at the earliest stage ensures it undergoes the exact same extraction and analytical variability as the target analyte, enabling accurate correction.[7]
-
-
Mixing & Incubation: Vortex the tube vigorously for 1 minute. Incubate at -20°C for 20 minutes to maximize protein precipitation.[10]
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the clear supernatant to an autosampler vial for analysis.
LC-MS/MS Instrumental Parameters
| Parameter | Setting | Rationale |
| LC System | UPLC/HPLC System (e.g., Agilent 1290, Waters Acquity) | Provides high-resolution separation necessary for complex biological matrices. |
| Column | Reversed-Phase C18 (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm) | Offers excellent retention and peak shape for these moderately polar organic acids.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation, improving peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for gradient elution. |
| Flow Rate | 0.4 mL/min | Standard flow rate for analytical scale columns, balancing speed and separation efficiency. |
| Gradient | 5% B (0-1 min), 5-95% B (1-6 min), 95% B (6-7 min), 95-5% B (7.1 min), 5% B (7.1-9 min) | A gradient is essential to elute analytes with good peak shape and clear the column of late-eluting matrix components. |
| Column Temperature | 40°C | Reduces viscosity and improves peak symmetry. |
| Injection Volume | 5 µL | Balances sensitivity with the risk of column overloading. |
| MS/MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500, Waters Xevo TQ-S) | Required for highly selective and sensitive Multiple Reaction Monitoring (MRM) experiments.[11] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | The carboxylic acid moieties on HICA and KIC are readily deprotonated, yielding abundant [M-H]⁻ ions for sensitive detection in negative mode.[12] |
| MRM Transitions | HICA: 131.1 -> 85.1 HICA-d₃: 134.1 -> 88.1 KIC: 129.1 -> 85.1 KIC-¹³C₆: 135.1 -> 89.1 | Precursor ion [M-H]⁻ is selected in Q1, fragmented in Q2, and a specific product ion is monitored in Q3 for high specificity.[12] |
| Source Parameters | Gas Temp: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: -3500 V | These are typical starting parameters and must be optimized for the specific instrument to maximize signal intensity. |
Method Validation: Establishing Trustworthiness
A protocol is only as reliable as its validation. To ensure the method is fit for purpose, a full validation should be conducted according to established bioanalytical method validation guidelines.[13][14]
Causality: Validation provides documented evidence that the method has the required performance characteristics for its intended use, ensuring data integrity.[13]
| Validation Parameter | Acceptance Criteria | Purpose |
| Linearity | R² ≥ 0.99 for a calibration curve with at least 6 non-zero points. | Demonstrates a proportional response of the instrument to changes in analyte concentration.[8] |
| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ). | Measures the closeness of the determined value to the true value.[15] |
| Precision | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) for intra- and inter-day replicates. | Assesses the degree of scatter or randomness in the data.[15] |
| LLOQ | Lowest standard on the curve with accuracy and precision within ±20% and S/N > 10. | Defines the lowest concentration that can be reliably quantified.[8] |
| Selectivity | No significant interfering peaks (>20% of LLOQ) at the retention time of analytes in blank matrix. | Ensures the signal is from the analyte of interest and not from matrix components. |
| Matrix Effect | CV of IS-normalized matrix factor should be ≤15%. | Evaluates the ion suppression or enhancement caused by the biological matrix.[11] |
| Recovery | Consistent and reproducible recovery across the concentration range. | Measures the efficiency of the extraction process.[16] |
| Stability | Analyte concentration within ±15% of baseline after storage under various conditions. | Determines the stability of the analytes during sample handling and storage (e.g., freeze-thaw).[11] |
Conclusion
The protocols and guidelines presented herein provide a robust framework for the quantitative analysis of L-Leucic acid and its primary metabolite, α-Ketoisocaproate. By leveraging high-purity analytical standards, appropriate stable isotope-labeled internal standards, and the specificity of LC-MS/MS, researchers can achieve high-fidelity data essential for advancing our understanding of BCAA metabolism. Adherence to rigorous method validation principles is critical to ensure that the generated data is both trustworthy and defensible, underpinning the scientific integrity of any research or clinical study.
References
- 1. 2-Hydroxyisocaproic acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Showing Compound L-Leucic acid (FDB022218) - FooDB [foodb.ca]
- 3. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of variants of uncertain significance in isovaleryl-CoA dehydrogenase identified through newborn screening: An approach for faster analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Certified Reference Material of L-leucine [lgcstandards.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. anis.au.dk [anis.au.dk]
- 14. Challenges in the Metabolomics-Based Biomarker Validation Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing L-Leucic Acid Uptake in Primary Myotubes
Introduction: The Significance of L-Leucic Acid in Muscle Physiology
L-Leucic acid, also known as α-hydroxyisocaproic acid (HICA) and more commonly as β-hydroxy β-methylbutyrate (HMB) in its isomeric form, is a metabolite of the essential branched-chain amino acid, leucine.[1][2] It has garnered significant interest within the scientific and clinical communities for its potent effects on skeletal muscle metabolism.[3] HMB is recognized for its dual role in promoting muscle protein synthesis and attenuating muscle protein breakdown, making it a key molecule in muscle growth, repair, and preservation.[3][4][[“]] Its therapeutic potential is being explored for mitigating muscle wasting associated with aging (sarcopenia), cancer cachexia, and other catabolic conditions.[3]
The anabolic and anti-catabolic effects of HMB are initiated by its entry into muscle cells.[4] Therefore, understanding the dynamics of its uptake is crucial for researchers developing therapeutics targeting muscle health and for scientists investigating fundamental muscle biology. This guide provides a comprehensive framework for assessing L-Leucic acid uptake in primary myotubes, a physiologically relevant in vitro model of skeletal muscle fibers. We will delve into the mechanistic underpinnings of HMB transport, provide detailed, field-proven protocols for its measurement, and offer insights into data analysis and interpretation.
Mechanism of Action: L-Leucic Acid Transport and Subsequent Signaling
The cellular uptake of L-Leucic acid (HMB) is a critical first step in its mechanism of action. As a monocarboxylate, its transport across the myotube plasma membrane is mediated by specific solute carrier (SLC) transporters.[6][7][8] While the complete repertoire of transporters is still under investigation, studies in C2C12 muscle cells have identified members of the monocarboxylate transporter (MCT) family, specifically MCT1 (SLC16A1) and MCT4 (SLC16A3), and the sodium-coupled monocarboxylate transporter 1 (SMCT1 or SLC5A8) as being involved in HMB uptake.[6][7][9] The transport is primarily H+-coupled and can be competitively inhibited by other monocarboxylates like lactate.[6][7] It is important to note, however, that these known transporters may only account for a portion of total HMB uptake, suggesting the involvement of other, yet to be identified, transport proteins.[6][7]
Once inside the myotube, HMB exerts its effects through multiple signaling pathways. It stimulates muscle protein synthesis primarily through the activation of the mechanistic target of rapamycin (mTOR) pathway.[4][[“]] Simultaneously, it inhibits muscle protein degradation by suppressing the ubiquitin-proteasome system.[4][[“]] These actions collectively shift the balance towards net protein accretion, leading to muscle hypertrophy and enhanced function.
Caption: L-Leucic acid uptake and downstream signaling in myotubes.
Experimental Workflow Overview
The assessment of L-Leucic acid uptake in primary myotubes involves a multi-step process that begins with the isolation and differentiation of primary myoblasts, followed by a radiolabeled uptake assay, and concludes with data normalization and analysis.
Caption: Workflow for assessing L-Leucic acid uptake in primary myotubes.
Materials and Reagents
| Reagent/Material | Supplier | Catalog # |
| DMEM, high glucose | Gibco | 11965092 |
| Ham's F-10 Nutrient Mix | Gibco | 11550043 |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 |
| Horse Serum | Gibco | 26050088 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Collagen Type I | Corning | 354236 |
| [3H]-L-Leucic Acid | American Radiolabeled Chemicals | ART 0279 |
| Unlabeled L-Leucic Acid | Sigma-Aldrich | H7126 |
| Hanks' Balanced Salt Solution (HBSS) | Gibco | 14025092 |
| HEPES | Sigma-Aldrich | H3375 |
| Cell Lysis Buffer (e.g., RIPA) | Cell Signaling Technology | 9806 |
| Pierce™ BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Scintillation Cocktail | PerkinElmer | 6013329 |
| 24-well tissue culture plates | Corning | 3524 |
| Scintillation vials | Wheaton | 986542 |
Experimental Protocols
Part 1: Primary Myoblast Culture and Differentiation
This protocol is adapted from established methods for isolating and culturing primary myoblasts from mouse skeletal muscle.
1. Isolation of Primary Myoblasts: a. Euthanize a 3-4 week old C57BL/6 mouse according to approved institutional animal care guidelines. b. Dissect hindlimb muscles and place them in ice-cold DMEM. c. Mince the muscle tissue into a fine paste using sterile razor blades. d. Digest the minced tissue in a solution of 0.2% collagenase type II and 2.4 U/mL dispase in DMEM for 1-1.5 hours at 37°C with gentle agitation. e. Stop the digestion by adding an equal volume of DMEM with 10% FBS. f. Filter the cell suspension through a 70 µm cell strainer. g. Centrifuge the filtered suspension at 500 x g for 5 minutes. h. Resuspend the cell pellet in myoblast growth medium (DMEM/F-10 (1:1), 20% FBS, 1% Penicillin-Streptomycin) and plate on collagen-coated flasks.
2. Myoblast Expansion and Differentiation: a. Culture the primary myoblasts in growth medium at 37°C in a 5% CO2 incubator. b. Passage the cells when they reach 70-80% confluency. c. To induce differentiation, seed myoblasts onto collagen-coated 24-well plates at a density of 1 x 105 cells/well. d. Once the cells reach ~90% confluency, switch to differentiation medium (DMEM, 2% horse serum, 1% Penicillin-Streptomycin). e. Allow the myoblasts to differentiate into myotubes for 4-6 days, changing the differentiation medium every 48 hours. Mature, multinucleated myotubes should be visible.
Part 2: L-Leucic Acid Uptake Assay
This protocol utilizes a radiolabeled substrate to quantify uptake.
1. Preparation of Uptake Buffer: a. Prepare a Krebs-Ringer-HEPES (KRH) buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4.
2. Uptake Assay Procedure: a. On the day of the assay, aspirate the differentiation medium from the myotubes in the 24-well plate. b. Wash the cells twice with 0.5 mL of pre-warmed KRH buffer. c. Pre-incubate the cells with 0.5 mL of KRH buffer for 15-30 minutes at 37°C. d. Prepare the uptake solution containing [3H]-L-Leucic Acid (e.g., 1 µCi/mL) and unlabeled L-Leucic acid to the desired final concentration in KRH buffer. e. To initiate the uptake, aspirate the pre-incubation buffer and add 0.25 mL of the uptake solution to each well. f. Incubate for a predetermined time (e.g., 5, 10, 15 minutes) at 37°C. A time-course experiment is recommended to determine the linear range of uptake. g. To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with 1 mL of ice-cold KRH buffer.
3. Experimental Controls: a. Non-specific uptake: In a parallel set of wells, add a large excess of unlabeled L-Leucic acid (e.g., 10 mM) to the uptake solution to saturate the transporters. b. Competitive inhibition: To investigate the role of MCTs, include a set of wells with a known MCT inhibitor or a competing substrate like lactate (e.g., 20 mM).
Part 3: Data Analysis and Normalization
1. Cell Lysis and Scintillation Counting: a. After the final wash, lyse the cells in each well by adding 0.5 mL of 0.1 M NaOH with 1% SDS. b. Scrape the wells to ensure complete lysis and transfer the lysate to a scintillation vial. c. Add 4 mL of scintillation cocktail to each vial and vortex thoroughly. d. Measure the radioactivity in a liquid scintillation counter. The output will be in counts per minute (CPM).
2. Protein Quantification (BCA Assay): a. From a parallel set of wells treated identically (without the radiolabel), lyse the cells as described above. b. Use a small aliquot of the lysate to determine the total protein concentration using a BCA protein assay kit according to the manufacturer's instructions.[8][10]
3. Data Calculation and Normalization: a. Convert CPM to disintegrations per minute (DPM) using the scintillation counter's efficiency correction. b. Calculate the specific uptake by subtracting the non-specific uptake (wells with excess unlabeled L-Leucic acid) from the total uptake. c. Normalize the specific uptake to the protein concentration to account for variations in cell number. The final data will be expressed as pmol/mg protein/min.
Data Presentation
Quantitative data should be summarized in a clear and organized table to facilitate comparison between different experimental conditions.
| Condition | Total Uptake (pmol/mg protein/min) | Non-specific Uptake (pmol/mg protein/min) | Specific Uptake (pmol/mg protein/min) | % Inhibition (vs. Control) |
| Control | 150.2 ± 8.5 | 15.1 ± 2.3 | 135.1 ± 7.9 | - |
| + Lactate (20 mM) | 85.6 ± 6.1 | 14.8 ± 1.9 | 70.8 ± 5.7 | 47.6% |
| + MCT1 Inhibitor | 102.3 ± 7.4 | 15.5 ± 2.1 | 86.8 ± 6.9 | 35.7% |
Data are presented as mean ± SEM from a representative experiment (n=3).
Conclusion and Future Directions
This guide provides a robust framework for the reliable assessment of L-Leucic acid uptake in primary myotubes. By combining primary cell culture with a sensitive radiolabeled uptake assay and appropriate normalization, researchers can accurately quantify the transport of this important leucine metabolite. The described protocols and mechanistic insights will aid in the investigation of factors that regulate HMB uptake, the screening of potential therapeutic agents that modulate its transport, and the overall understanding of its role in muscle physiology and pathophysiology. Future studies should aim to definitively identify the full spectrum of transporters responsible for HMB uptake in skeletal muscle, which will provide more specific targets for therapeutic intervention.
References
- 1. L-Leucic acid|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Physiological Benefits, Applications, and Future Directions of β-Hydroxy-β-Methylbutyrate (HMB) in Food and Health Industries [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. consensus.app [consensus.app]
- 6. researchmap.jp [researchmap.jp]
- 7. Transport Mechanisms for the Nutritional Supplement β-Hydroxy-β-Methylbutyrate (HMB) in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. esmed.org [esmed.org]
- 9. researchgate.net [researchgate.net]
- 10. Showing Compound DL-Leucic acid (FDB022171) - FooDB [foodb.ca]
Troubleshooting & Optimization
Technical Support Center: Enhancing L-Leucic Acid Solubility for In Vivo Research
Welcome to the technical support center for L-Leucic acid formulations. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility challenges in in vivo studies. Here, you will find a comprehensive collection of frequently asked questions (FAQs), detailed troubleshooting guides, and step-by-step protocols to ensure the successful administration and desired therapeutic effect of L-Leucic acid in your preclinical research.
Understanding L-Leucic Acid: A Formulation Perspective
L-Leucic acid, also known as (S)-2-hydroxy-4-methylpentanoic acid, is a metabolite of the branched-chain amino acid leucine.[1][2] Its acidic nature, with a pKa of approximately 4.26, is a key physicochemical property that governs its solubility and dictates the formulation strategies required for in vivo applications.[3][4] While it is a solid at room temperature with a melting point of 78-80°C, its solubility in aqueous media is pH-dependent.[5]
This guide will walk you through the essential considerations for formulating L-Leucic acid, from basic solubility principles to advanced vehicle selection for various administration routes.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when preparing L-Leucic acid for in vivo experiments.
Q1: What is the baseline solubility of L-Leucic acid in common laboratory solvents?
L-Leucic acid exhibits good solubility in a range of solvents. One commercially available source indicates a solubility of 60 mg/mL in DMSO and provides a formulation for in vivo use at 2 mg/mL in a mixed vehicle system.[6] Another supplier suggests a solubility of 26 mg/mL in fresh, anhydrous DMSO.[7]
Q2: How does the pKa of L-Leucic acid influence its solubility in aqueous solutions?
With a pKa of ~4.26, L-Leucic acid is a weak acid. This means that at a pH below its pKa, it will be predominantly in its less soluble, unionized form. As the pH of the solution increases above the pKa, L-Leucic acid will increasingly be in its more soluble, ionized (salt) form. This principle is fundamental to developing aqueous formulations.[8][9]
Q3: Can I simply dissolve L-Leucic acid in saline or PBS for my in vivo study?
Directly dissolving L-Leucic acid in standard physiological buffers like saline or Phosphate-Buffered Saline (PBS) at a neutral pH of ~7.4 may be possible up to a certain concentration due to its inherent water solubility. However, for higher concentrations, you may encounter solubility limitations. It is crucial to visually inspect the solution for any precipitation. For oral administration, a suspension in carboxymethylcellulose sodium (CMC-Na) at a concentration of ≥5mg/ml has been suggested.[7]
Q4: Are there ready-to-use formulation recipes for L-Leucic acid for in vivo studies?
Yes, a common formulation for parenteral administration of (S)-Leucic acid at a concentration of 2 mg/mL is:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline[6]
It is recommended to add the solvents sequentially and ensure the solution is clear before adding the next component.[6]
Troubleshooting Guide: Common Formulation Challenges
This section provides a systematic approach to identifying and resolving common issues that may arise during the preparation of L-Leucic acid formulations.
Issue 1: Precipitation is observed when preparing an aqueous formulation.
| Potential Cause | Explanation | Recommended Solution |
| pH is too low | L-Leucic acid is less soluble at a pH below its pKa (~4.26). | Increase the pH of the vehicle to >5. Use a suitable buffer system to maintain the desired pH.[8] |
| Concentration exceeds solubility limit | The desired concentration of L-Leucic acid is higher than its solubility in the chosen vehicle. | Consider using a co-solvent system or a different formulation approach (e.g., suspension, lipid-based formulation). |
| Salt form crashing out | A change in temperature or solvent composition can cause the salt form of L-Leucic acid to precipitate. | Prepare the formulation at the temperature of administration if possible. Ensure all components are fully dissolved before adding the next. |
Issue 2: The prepared formulation is too viscous for injection.
| Potential Cause | Explanation | Recommended Solution |
| High concentration of polymers or co-solvents | Excipients like PEG300 or high molecular weight PEGs can significantly increase the viscosity of the formulation. | Try using a lower concentration of the viscous excipient or switch to a less viscous alternative (e.g., propylene glycol). |
| Formation of a gel or semi-solid | Interactions between the drug and excipients can sometimes lead to gelation. | Reformulate with different excipients. A thorough compatibility study is recommended. |
Issue 3: Signs of toxicity or adverse reactions in study animals.
| Potential Cause | Explanation | Recommended Solution |
| Toxicity of excipients | Some organic solvents like DMSO can cause local irritation or systemic toxicity at high concentrations. | Reduce the concentration of the potentially toxic excipient. Refer to safety data for the chosen excipients and consider less toxic alternatives.[8] |
| Extreme pH of the formulation | A very high or low pH of the injected solution can cause pain and tissue damage at the injection site. | Adjust the pH of the final formulation to be as close to physiological pH (~7.4) as possible, while maintaining solubility.[8] |
| Precipitation of the drug in vivo | The drug may precipitate out of the formulation upon injection into the bloodstream due to changes in pH and dilution. | This is a complex issue that may require reformulation with stabilizing excipients or using a different delivery system like a lipid-based formulation.[10][11] |
Experimental Protocols
Here are detailed, step-by-step methodologies for preparing common L-Leucic acid formulations.
Protocol 1: Preparation of a 2 mg/mL L-Leucic Acid Solution for Parenteral Administration
This protocol is adapted from a commercially available formulation.[6]
Materials:
-
L-Leucic acid powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile vials and syringes
-
0.22 µm sterile filter
Procedure:
-
Weighing the L-Leucic acid: In a sterile vial, accurately weigh the amount of L-Leucic acid required to achieve a final concentration of 2 mg/mL.
-
Initial Dissolution in DMSO: Add the required volume of DMSO (10% of the final volume) to the vial containing L-Leucic acid. Vortex or sonicate until the powder is completely dissolved.
-
Addition of PEG300: Add the required volume of PEG300 (40% of the final volume) to the solution. Mix thoroughly until a clear, homogeneous solution is obtained.
-
Addition of Tween 80: Add the required volume of Tween 80 (5% of the final volume). Mix gently to avoid excessive foaming.
-
Final Volume with Saline: Slowly add the required volume of saline (45% of the final volume) to the mixture while gently swirling.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial.
-
Visual Inspection: Before administration, visually inspect the final solution for any signs of precipitation or particulate matter.
Protocol 2: Preparation of a 5 mg/mL L-Leucic Acid Suspension for Oral Gavage
This protocol is based on a suggested formulation for oral administration.[7]
Materials:
-
L-Leucic acid powder
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Sterile water for injection or purified water
-
Mortar and pestle (optional, for particle size reduction)
-
Stir plate and magnetic stir bar
-
Sterile containers
Procedure:
-
Preparation of the Vehicle: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. Slowly add the CMC-Na powder to the water while stirring continuously to avoid clumping. Stir until a clear, homogeneous solution is formed.
-
Weighing the L-Leucic acid: Accurately weigh the amount of L-Leucic acid required to achieve a final concentration of 5 mg/mL.
-
Particle Size Reduction (Optional but Recommended): If the L-Leucic acid powder consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This will improve the homogeneity of the suspension.
-
Wetting the Powder: In a sterile container, add a small amount of the CMC-Na vehicle to the L-Leucic acid powder to form a smooth paste. This prevents clumping when the full volume of the vehicle is added.
-
Preparation of the Suspension: Gradually add the remaining CMC-Na vehicle to the paste while stirring continuously with a magnetic stir bar.
-
Homogenization: Continue stirring for at least 30 minutes to ensure a uniform suspension.
-
Storage and Use: Store the suspension at 2-8°C. Before each use, shake the suspension vigorously to ensure a uniform distribution of the drug.
Visualization of Formulation Workflow
The following diagram illustrates a logical workflow for selecting an appropriate formulation strategy for L-Leucic acid based on the desired concentration and administration route.
Caption: Decision tree for L-Leucic acid formulation selection.
References
- 1. Potential antiproteolytic effects of L-leucine: observations of in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Showing Compound L-Leucic acid (FDB022218) - FooDB [foodb.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ionic Liquid Forms of Weakly Acidic Drugs in Oral Lipid Formulations: Preparation, Characterization, in Vitro Digestion, and in Vivo Absorption Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting Incomplete Dissolution of Tablets – Pharma.Tips [pharma.tips]
- 6. (S)-Leucic acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. scielo.br [scielo.br]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Leucic Acid Analysis by Mass Spectrometry
A Senior Application Scientist's Guide to Minimizing Ion Suppression
Welcome to the technical support center for the analysis of L-Leucic acid using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis and overcome the common challenge of ion suppression. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy, sensitivity, and reproducibility of your L-Leucic acid quantification.
Understanding Ion Suppression in L-Leucic Acid Analysis
Ion suppression is a matrix effect that can significantly compromise the quality of LC-MS data by reducing the ionization efficiency of the target analyte, in this case, L-Leucic acid.[1][2] This phenomenon occurs when co-eluting endogenous or exogenous components from the sample matrix compete with the analyte for ionization in the mass spectrometer's source.[1][3] The result is a decreased signal intensity, which can lead to inaccurate quantification, reduced sensitivity, and poor method reproducibility.[1][2]
L-Leucic acid, being a small polar molecule, is often analyzed using techniques like Hydrophilic Interaction Chromatography (HILIC) or reversed-phase chromatography with polar-modified columns.[4][5] While these methods are effective for retention, they can also be susceptible to co-elution with other polar matrix components, such as salts and phospholipids, which are notorious for causing ion suppression.[6][7]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression when analyzing L-Leucic acid?
A1: Ion suppression in L-Leucic acid analysis primarily stems from co-eluting matrix components that interfere with the electrospray ionization (ESI) process. The main culprits include:
-
Endogenous Matrix Components: These are substances naturally present in the biological sample, such as phospholipids, salts, proteins, and other amino acids or their metabolites.[2][8] Phospholipids are particularly problematic in plasma and serum samples and tend to elute in the later part of reversed-phase gradients, potentially overlapping with L-Leucic acid.[7]
-
Exogenous Substances: These can be introduced during sample collection and preparation. Examples include anticoagulants (e.g., EDTA, heparin), plasticizers leached from collection tubes, and mobile phase additives.[1][9]
-
High Analyte Concentration: At high concentrations, the analyte itself can saturate the ESI process, leading to a non-linear response and suppression of its own signal.[1]
-
Mobile Phase Additives: While necessary for good chromatography, some additives like trifluoroacetic acid (TFA) are known to cause significant ion suppression.[1] Volatile buffers like ammonium formate or ammonium acetate are generally preferred for LC-MS applications.[10][11]
Q2: How can I detect and quantify ion suppression in my L-Leucic acid assay?
A2: Two primary methods are used to assess ion suppression:
-
Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression occurs. A solution of L-Leucic acid is continuously infused into the mobile phase flow after the analytical column and before the mass spectrometer. A separate injection of an extracted blank matrix sample is then made. Any dip in the constant baseline signal of L-Leucic acid indicates the retention time of ion-suppressing components.[12]
-
Post-Extraction Spike: This quantitative method compares the response of L-Leucic acid in a clean solvent to its response in an extracted blank matrix that has been spiked with the analyte after the extraction process. The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Post-Extracted Spiked Sample) / (Peak Area in Neat Solution)
An MF value of 1 indicates no matrix effect, a value < 1 signifies ion suppression, and a value > 1 suggests ion enhancement.[9] According to regulatory guidelines, this should be evaluated in at least six different lots of the biological matrix.[9]
Q3: Is Atmospheric Pressure Chemical Ionization (APCI) less prone to ion suppression for L-Leucic acid analysis than Electrospray Ionization (ESI)?
A3: Generally, APCI is considered less susceptible to ion suppression than ESI.[3][13] This is because APCI utilizes a gas-phase ionization mechanism, which is less affected by the physical properties of the droplets (like surface tension and viscosity) that are critical in ESI.[13] If you are experiencing significant and intractable ion suppression with ESI, switching to APCI could be a viable strategy, provided L-Leucic acid can be efficiently ionized by this technique.
Troubleshooting Guide: Minimizing Ion Suppression for L-Leucic Acid
This guide provides a systematic approach to troubleshooting and mitigating ion suppression in your L-Leucic acid analysis.
Diagram: Troubleshooting Workflow for Ion Suppression
Caption: A systematic workflow for diagnosing and resolving ion suppression issues.
Step 1: Enhance Sample Preparation
The most effective way to combat ion suppression is to remove the interfering matrix components before the sample is injected into the LC-MS system.[6][8]
Issue: Poor analyte recovery and significant matrix effects.
Solution: Transition from a simple protein precipitation (PPT) to a more selective sample cleanup technique.
| Technique | Principle | Pros | Cons | Recommendation for L-Leucic Acid |
| Protein Precipitation (PPT) | Proteins are precipitated using an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).[6][12] | Simple, fast, and inexpensive. | Low selectivity; many interfering substances like phospholipids remain in the supernatant.[1][12] | A good starting point, but often insufficient for eliminating ion suppression in complex matrices.[10] |
| Liquid-Liquid Extraction (LLE) | L-Leucic acid is partitioned between the aqueous sample and an immiscible organic solvent based on its polarity and the pH of the aqueous phase.[6][12] | Can provide a cleaner extract than PPT. | Can be labor-intensive and may not be suitable for highly polar analytes. Emulsion formation can be an issue.[12] | For L-Leucic acid (an acidic molecule), extraction into an organic solvent like ethyl acetate at a low pH (2 pH units below its pKa) can be effective.[6] |
| Solid-Phase Extraction (SPE) | L-Leucic acid is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.[6][12] | Highly selective and can provide very clean extracts. Amenable to automation.[12] | Requires method development to select the appropriate sorbent and optimize wash/elution steps. Can be more expensive. | Cation exchange SPE can be used to extract L-Leucic acid from plasma samples.[14] |
Protocol: Solid-Phase Extraction (SPE) for L-Leucic Acid in Plasma
This protocol is adapted from a validated method for D- and L-leucine and can be a starting point for L-Leucic acid.[14]
-
Conditioning: Condition a cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load 100 µL of plasma onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences. Follow with a wash of 1 mL of methanol to remove less polar interferences.
-
Elution: Elute the L-Leucic acid with 1 mL of a 5% ammonium hydroxide in methanol solution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[10]
Step 2: Optimize Chromatographic Separation
If sample preparation alone is insufficient, improving the chromatographic separation to resolve L-Leucic acid from interfering peaks is the next critical step.
Issue: L-Leucic acid peak co-elutes with a region of ion suppression.
Solution: Modify the chromatographic method to shift the retention time of L-Leucic acid or the interfering components.
-
Gradient Optimization: Adjust the gradient slope. A shallower gradient can improve the resolution between closely eluting peaks.
-
Column Chemistry:
-
For reversed-phase, consider a column with a different stationary phase (e.g., C18, Phenyl-Hexyl, Polar-Embedded) to alter selectivity.
-
For HILIC, which is well-suited for polar compounds like L-Leucic acid, different stationary phases (e.g., bare silica, amide, diol) can provide different selectivities.[5][15] HILIC can also enhance ESI sensitivity due to the high organic content of the mobile phase.[11]
-
-
Mobile Phase pH: Adjusting the mobile phase pH can alter the retention of ionizable compounds. For L-Leucic acid (an acid), increasing the pH will increase its charge and may decrease its retention on a reversed-phase column.
-
Flow Rate: Reducing the flow rate, especially in ESI, can lead to more efficient desolvation and can sometimes reduce ion suppression.[1]
Considerations for HILIC:
While beneficial for retaining polar analytes, HILIC can present its own challenges:
-
Salt Concentration: High concentrations of non-volatile salts in the mobile phase, sometimes used to improve peak shape, can lead to ion suppression and clog the MS inlet.[8][11] It's crucial to use volatile buffers (e.g., ammonium formate) at the lowest effective concentration.[8][16]
-
Non-traditional Ion Suppression: Unlike reversed-phase, where many interfering salts elute in the void volume, in HILIC, these polar components can be retained and elute within the gradient, potentially interfering with the analyte of interest.[6]
Step 3: Fine-Tune Mass Spectrometer Source Parameters
Optimizing the ESI source parameters can help to maximize the L-Leucic acid signal and potentially minimize the impact of suppressing agents.
Issue: Low signal intensity for L-Leucic acid even with a clean sample and good chromatography.
Solution: Systematically optimize the ESI source parameters.
| Parameter | Effect on Ionization | Typical Starting Values | Optimization Strategy |
| Capillary Voltage | Drives the electrospray process. | 3-5 kV (positive mode), -2.5 to -4 kV (negative mode)[17] | Tune for maximum L-Leucic acid signal intensity. Too high a voltage can cause in-source fragmentation.[17][18] |
| Nebulizer Gas Pressure | Affects the formation of droplets. | 20-60 psi[17] | Higher pressure creates smaller droplets, aiding desolvation, but excessive pressure can suppress the signal.[17] |
| Drying Gas Flow & Temperature | Aids in solvent evaporation from the droplets. | Flow: 5-15 L/min; Temp: 250-450°C[17] | Increase temperature and flow to improve desolvation, but be cautious of thermal degradation of L-Leucic acid. |
| Source Geometry | The position of the ESI probe relative to the MS inlet. | Varies by instrument. | Optimize for the best signal-to-noise ratio. |
Protocol: ESI Source Parameter Optimization
-
Prepare a standard solution of L-Leucic acid in the initial mobile phase.
-
Infuse the solution directly into the mass spectrometer at a flow rate typical for your LC method.
-
Adjust one parameter at a time (e.g., capillary voltage, gas temperature, gas flow) while monitoring the signal intensity of the L-Leucic acid precursor ion.
-
Record the optimal value for each parameter that provides the highest and most stable signal.
Diagram: Mechanism of Electrospray Ionization (ESI) and Ion Suppression
Caption: The ESI process and points where matrix components can cause ion suppression.
By systematically applying these troubleshooting steps, you can effectively minimize ion suppression and develop a robust and reliable LC-MS method for the quantification of L-Leucic acid in complex biological matrices. For further assistance, always refer to your instrument manufacturer's guidelines and consider consulting with an application specialist.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Quantitation of non-derivatized free amino acids for detecting inborn errors of metabolism by incorporating mixed-mode chromatography with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. What is HILIC Separation? What Does It Mean For You? [phenomenex.com]
- 7. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LCMS Challenges with HILIC Mobile Phases from Salt Buildup and Ion Suppression Explained - Tips & Suggestions [mtc-usa.com]
- 9. database.ich.org [database.ich.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. halocolumns.com [halocolumns.com]
- 17. manuals.plus [manuals.plus]
- 18. hmdb.ca [hmdb.ca]
Technical Support Center: Optimizing L-Leucic Acid Extraction from Muscle Tissue
From the desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the robust and reproducible extraction of L-Leucic acid from skeletal muscle tissue. As a key metabolite of the essential amino acid Leucine, L-Leucic acid (also known as α-hydroxyisocaproic acid or HICA) is gaining significant interest for its role in modulating muscle protein synthesis and its potential anti-catabolic effects.[1][2] Accurate quantification is paramount for understanding its physiological significance, and this begins with optimized extraction.
This guide is structured to provide you with foundational knowledge through our FAQs and then transition into detailed, actionable troubleshooting for common issues encountered in the lab. We will conclude with a validated, step-by-step extraction protocol designed for high recovery and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is L-Leucic acid and why is it a target of interest in muscle physiology?
L-Leucic acid is a direct metabolite of the branched-chain amino acid (BCAA) Leucine.[1] Leucine is well-known for its potent ability to stimulate muscle protein synthesis, primarily through the activation of the mTORC1 signaling pathway.[3][4] L-Leucic acid is believed to mediate some of Leucine's effects and is investigated for its own potential to increase muscle mass and aid in recovery from muscle atrophy.[2] Therefore, accurately measuring its endogenous levels in muscle tissue is critical for research in sports science, aging (sarcopenia), and clinical conditions involving muscle wasting.[5]
Q2: What are the primary challenges when extracting small metabolites like L-Leucic acid from muscle?
Extracting L-Leucic acid, a small polar organic acid, from a complex matrix like skeletal muscle presents several core challenges:
-
Rapid Metabolite Turnover: Muscle tissue is metabolically active. Upon excision, enzymatic processes can alter metabolite concentrations in seconds.[6] Immediate and effective quenching of this activity is the most critical first step.
-
Complex Matrix: Muscle is rich in proteins, lipids, and other macromolecules that can interfere with extraction efficiency and downstream analysis, such as mass spectrometry.[7]
-
Chemical Stability: The stability of organic acids can be pH-dependent, and degradation can occur if samples are not handled properly post-extraction.[8]
-
High Water Content: The high water content of muscle tissue necessitates robust dehydration and protein precipitation strategies for efficient extraction into organic solvents.
Q3: What are the most critical pre-analytical steps I should take before starting the extraction?
The success of your extraction is often determined before you even add the first solvent.
-
Rapid Tissue Harvesting: Excise the muscle sample as quickly as possible.
-
Immediate Snap-Freezing: The gold standard is to immediately snap-freeze the tissue in liquid nitrogen.[9][10] This instantly halts all enzymatic activity, preserving the metabolic snapshot at the time of collection.[6]
-
Proper Storage: Store frozen samples at -80°C until you are ready for extraction.[11] Avoid freeze-thaw cycles, as these can degrade metabolites and compromise tissue integrity.
Troubleshooting Guide: Common Extraction Issues
This section addresses specific problems you may encounter during your workflow.
Q1: I'm getting very low or no detectable yield of L-Leucic acid. What went wrong?
This is a common and frustrating issue that can typically be traced back to one of three areas: tissue processing, extraction efficiency, or metabolite degradation.
-
Potential Cause A: Incomplete Tissue Homogenization
-
Why it happens: The extraction solvent can only access metabolites from cells that have been effectively lysed. Intact muscle fibers will shield L-Leucic acid from the solvent, drastically reducing your yield.
-
Solution: Do not attempt to homogenize soft-frozen tissue. Keep the sample frozen solid using liquid nitrogen throughout the pulverization step. This can be achieved using a liquid nitrogen-cooled mortar and pestle or a specialized cryomill.[6] The goal is to obtain a fine, homogenous powder. This ensures that a representative aliquot is taken for extraction and maximizes the surface area for solvent interaction.
-
-
Potential Cause B: Suboptimal Extraction Solvent
-
Why it happens: L-Leucic acid is a polar molecule. The choice of solvent system is critical for its efficient solubilization while simultaneously precipitating proteins. Using a solvent that is too non-polar will result in poor recovery.
-
Solution: Employ a polar solvent system. A monophasic extraction with cold methanol (80%) is often sufficient. For a more comprehensive extraction that also removes lipids, a biphasic system like methanol:chloroform:water (MCW) is highly effective.[9][10] Studies comparing extraction methods in muscle have shown these solvent systems to have high recovery rates for a broad range of polar metabolites.[12]
-
-
Potential Cause C: Metabolite Degradation During Workflow
-
Why it happens: Residual enzymatic activity or chemical instability can degrade your target analyte. This is especially true if samples are allowed to warm up at any point during the procedure.
-
Solution: Maintain cold temperatures throughout the entire process. Pre-chill all tubes, solvents, and centrifuge rotors to 4°C or below. Work quickly and efficiently. After pulverizing the tissue, immediately add the ice-cold extraction solvent to the weighed powder to quench any remaining activity and begin the extraction.[6]
-
Caption: A decision tree for troubleshooting low L-Leucic acid yield.
Q2: I'm seeing high variability between my technical and biological replicates. How can I improve my precision?
High variability undermines the statistical power of your study and can mask true biological differences.
-
Potential Cause A: Inconsistent Sample Aliquoting
-
Why it happens: Muscle tissue is not perfectly uniform. If you take aliquots from different parts of a frozen tissue chunk, you may be introducing variability from the start.
-
Solution: Homogenize the entire sample into a fine powder under liquid nitrogen before weighing out aliquots for extraction.[6] This ensures that each replicate is as identical as possible. Use a pre-chilled spatula and an analytical balance to weigh the frozen powder into pre-chilled tubes.
-
-
Potential Cause B: Inefficient Protein Precipitation and Removal
-
Why it happens: If protein is not fully precipitated and pelleted, it can remain suspended in the supernatant. This not only interferes with analysis but also contributes to volume and concentration inconsistencies.
-
Solution: Ensure a sufficient ratio of organic solvent to tissue mass (e.g., at least 10:1 v/w). After adding the solvent and vortexing, allow the sample to incubate on ice or at -20°C for at least 20 minutes to ensure complete protein precipitation. Centrifuge at a high speed (e.g., >13,000 x g) for 15-20 minutes at 4°C to form a tight, stable pellet.[10]
-
Data & Methodologies
Comparison of Common Extraction Solvents
The choice of solvent is a critical parameter. The table below summarizes common solvents used for metabolite extraction from muscle tissue, with considerations for L-Leucic acid.
| Extraction Solvent System | Pros | Cons | Recommendation for L-Leucic Acid |
| 80% Methanol (MeOH) | Simple, effective for polar metabolites, good protein precipitation. | Does not efficiently remove lipids, which may cause ion suppression in LC-MS. | Excellent. A highly recommended starting point for targeted analysis. |
| Methanol:Chloroform:Water (MCW) | Simultaneously extracts polar and non-polar metabolites into separate phases. Excellent for global metabolomics. | More complex protocol, requires careful phase separation. | Optimal. Ideal if you need to analyze lipids from the same sample or require the cleanest possible polar fraction.[9][12] |
| Boiling Water/Ethanol | Simple, low cost, effective at quenching enzymes. | Can have lower recovery for some metabolites compared to solvent methods; potential for heat-labile compound degradation.[9][10] | Good. A viable alternative, but cold solvent extraction is generally more robust and reproducible. |
| Perchloric Acid (PCA) | Very effective at protein precipitation. | Can be harsh, potentially causing metabolite degradation. Requires a neutralization step. | Not Recommended. The risks of analyte degradation and added protocol complexity outweigh the benefits for L-Leucic acid. |
Validated Protocol: Biphasic L-Leucic Acid Extraction
This protocol is based on a modified Bligh-Dyer or Matyash method, which is robust for separating polar metabolites from lipids.[12]
-
Frozen muscle tissue (~20-30 mg)
-
Liquid Nitrogen
-
Pre-chilled (-20°C) Methanol (LC-MS Grade)
-
Pre-chilled (-20°C) Chloroform (LC-MS Grade)
-
Milli-Q Water (4°C)
-
Pre-chilled 2mL microcentrifuge tubes
-
Bead beater or cryomill
Caption: Step-by-step workflow for biphasic L-Leucic acid extraction.
-
Tissue Pulverization: Place the frozen muscle tissue in a liquid nitrogen-chilled mortar and pestle or cryomill. Grind the tissue until it becomes a fine, homogenous powder.
-
Aliquoting: On a pre-chilled analytical balance, weigh approximately 20-30 mg of the frozen powder into a pre-chilled 2mL microcentrifuge tube. Perform this step quickly to prevent thawing.
-
Homogenization & Extraction: Add 1 mL of ice-cold methanol:chloroform (2:1 v/v) to the tube. If using a bead beater, add beads and homogenize for 2-3 cycles of 45 seconds. If not, vortex vigorously for 1 minute.
-
Protein Precipitation: Incubate the mixture at -20°C for 20 minutes to facilitate complete protein precipitation.
-
Phase Separation: Add 500 µL of chloroform followed by 500 µL of ultrapure water to the tube. Vortex for 1 minute. The final solvent ratio will be approximately 2:2:1.8 methanol:chloroform:water, which will induce phase separation.
-
Centrifugation: Centrifuge the sample at 13,000 x g for 15 minutes at 4°C. You should see three layers: a top aqueous/methanol layer, a protein disk in the middle, and a bottom chloroform/lipid layer.
-
Collection: Carefully pipette the top aqueous layer (~600-700 µL) into a new clean tube, being careful not to disturb the protein interface. This layer contains your polar metabolites, including L-Leucic acid.
-
Drying and Storage: Dry the collected supernatant using a vacuum concentrator (e.g., SpeedVac). The dried extract can be stored at -80°C until you are ready for analysis. For analysis (e.g., by LC-MS), reconstitute the extract in an appropriate volume of a suitable solvent (e.g., 50:50 methanol:water).
References
- 1. L-Leucic acid|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leucine elicits myotube hypertrophy and enhances maximal contractile force in tissue engineered skeletal muscle in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhabdomyolysis - Wikipedia [en.wikipedia.org]
- 6. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of skeletal muscle metabolome: evaluation of extraction methods for targeted metabolite quantification using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A Comparison of Solvent-Based Extraction Methods to Assess the Central Carbon Metabolites in Mouse Bone and Muscle - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in L-Leucic Acid Quantification
Welcome to the technical support center for the accurate quantification of L-Leucic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalysis, with a specific focus on mitigating matrix effects. Here, you will find in-depth troubleshooting guidance and frequently asked questions to ensure the reliability and reproducibility of your experimental results.
Introduction to Matrix Effects in L-Leucic Acid Analysis
In the realm of quantitative bioanalysis using techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] For L-Leucic acid, a metabolite of the essential amino acid L-leucine, common biological matrices include plasma, serum, urine, and tissue homogenates. These matrices are complex mixtures of endogenous and exogenous substances such as proteins, phospholipids, salts, and metabolites.[2][3]
Matrix effects arise when these co-eluting components interfere with the ionization of L-Leucic acid in the mass spectrometer's ion source, leading to either ion suppression or, less commonly, ion enhancement.[1][4][5] This interference can significantly compromise the accuracy, precision, and sensitivity of the quantification.[6] Phospholipids are particularly notorious for causing ion suppression in the analysis of plasma and serum samples.[2]
This guide provides a structured approach to identifying, understanding, and overcoming these challenges to achieve robust and reliable L-Leucic acid quantification.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of matrix effects in my L-Leucic acid LC-MS/MS data?
A1: The most common indicators of matrix effects include:
-
Poor reproducibility: Inconsistent results across replicate injections of the same sample.
-
Inaccurate quantification: Deviation from the expected concentration in quality control (QC) samples.
-
Ion suppression or enhancement: A noticeable decrease or increase in the analyte signal when comparing standards prepared in a pure solvent versus those prepared in the biological matrix.[1][3]
-
Retention time shifts: In some cases, matrix components can interact with the analyte or the analytical column, causing shifts in retention time.[5]
-
Distorted peak shapes: The chromatographic peak for L-Leucic acid may appear broadened, split, or tailed.[4]
Q2: Why is a stable isotope-labeled (SIL) internal standard highly recommended for L-Leucic acid quantification?
A2: A stable isotope-labeled internal standard, such as L-Leucic Acid-d3, is considered the gold standard for quantitative LC-MS/MS analysis.[7] Because SIL internal standards have nearly identical physicochemical properties to the analyte, they co-elute and experience similar degrees of ion suppression or enhancement.[1][8] By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[1] While SIL internal standards are highly effective, it's important to be aware that they may not overcome issues with overall signal loss that could impact the limit of detection.[2]
Q3: Can I just dilute my sample to reduce matrix effects?
A3: Sample dilution is a straightforward approach to reduce the concentration of interfering matrix components.[6][9] However, this strategy is only viable if the concentration of L-Leucic acid in your samples is high enough to remain well above the lower limit of quantification (LLOQ) of your assay after dilution.[6] For trace-level analysis, dilution may lead to a loss of sensitivity.
Q4: How do I quantitatively assess the extent of matrix effects in my assay?
A4: The "post-extraction spike" method is a widely accepted approach to quantify matrix effects.[3] This involves comparing the peak area of L-Leucic acid in a solution spiked into an extracted blank matrix to the peak area of a pure standard solution at the same concentration. The ratio of these peak areas is known as the matrix factor (MF).[3] An MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[3] Regulatory guidelines from bodies like the FDA and EMA provide detailed recommendations for assessing matrix effects during method validation.[10][11][12][13][14]
Troubleshooting Guide: A Deeper Dive into Mitigation Strategies
This section provides detailed, actionable solutions to common problems encountered during L-Leucic acid quantification.
Issue 1: Significant Ion Suppression Leading to Poor Sensitivity and Inaccurate Results
Underlying Cause: High concentrations of co-eluting endogenous compounds, particularly phospholipids and proteins from plasma or serum, are competing with L-Leucic acid for ionization in the MS source.[2]
Solutions:
1. Optimization of Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][2]
-
Protein Precipitation (PPT): This is a simple and fast method, but often insufficient for removing all interfering substances, especially phospholipids.[2]
-
Protocol:
-
To 100 µL of plasma/serum sample, add 300 µL of a cold protein precipitating agent (e.g., acetonitrile, methanol, or a mixture). Acetonitrile is often more efficient at protein removal than methanol.[2]
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for evaporation and reconstitution or direct injection.
-
-
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences behind in the aqueous phase.[2]
-
Protocol:
-
To 100 µL of plasma/serum sample, add the internal standard.
-
Add a suitable extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate). The choice of solvent will depend on the polarity of L-Leucic acid and should be optimized.
-
Vortex for 2-5 minutes to facilitate extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.
-
-
-
Solid-Phase Extraction (SPE): SPE provides the most selective sample cleanup by utilizing specific interactions between the analyte and a solid sorbent.[1][2] This can effectively remove a broad range of interferences.
-
Protocol (using a mixed-mode or polymeric reversed-phase sorbent):
-
Conditioning: Pass a suitable solvent (e.g., methanol) through the SPE cartridge.
-
Equilibration: Pass a solution that mimics the sample matrix (e.g., water or a weak buffer) through the cartridge.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds while retaining L-Leucic acid.
-
Elution: Elute L-Leucic acid with a stronger solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
Data Presentation: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Typical Reduction in Matrix Effect |
| Protein Precipitation | Fast, simple, inexpensive | Less effective at removing phospholipids, may result in significant ion suppression | Low to Moderate |
| Liquid-Liquid Extraction | Good removal of salts and highly polar interferences | Can be labor-intensive, requires solvent optimization | Moderate to High |
| Solid-Phase Extraction | Highly selective, provides the cleanest extracts | More complex method development, higher cost | High to Very High |
Visualization: Sample Preparation Workflow
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zefsci.com [zefsci.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 14. pharmacompass.com [pharmacompass.com]
Technical Support Center: L-Leucic Acid Stability in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of L-Leucic acid in your biological samples. L-Leucic acid (also known as α-hydroxyisocaproic acid or HICA), a metabolite of the amino acid leucine, is gaining interest in various research fields.[1][2] Accurate quantification is paramount, and this begins with preventing its degradation from the moment of sample collection.
This resource is designed to be a practical, field-proven guide. We will delve into the causality behind experimental choices, providing you with the knowledge to create self-validating protocols.
Section 1: Understanding L-Leucic Acid Stability
Before troubleshooting, it's crucial to understand the factors that can compromise L-Leucic acid stability. As an alpha-hydroxy acid, its structure is susceptible to degradation through several mechanisms.
Key Factors Influencing Degradation:
-
Enzymatic Activity: Endogenous enzymes in biological matrices like plasma, serum, and tissue homogenates can metabolize L-Leucic acid. Rapidly quenching metabolic activity upon sample collection is a critical first step.[3][4]
-
Temperature: Elevated temperatures can accelerate both enzymatic degradation and chemical breakdown.[5][6] Conversely, repeated freeze-thaw cycles can also compromise sample integrity by disrupting cellular structures and releasing degradative enzymes.[4][7]
-
pH: The stability of L-Leucic acid, like other amino acid derivatives, can be influenced by the pH of the sample matrix.[8][9][10] Extreme pH levels can lead to chemical modifications.
-
Oxidation: Exposure to air and light can promote oxidative degradation of metabolites.
The following diagram illustrates the critical control points in a typical sample handling workflow to mitigate these factors.
Caption: Critical workflow for preserving L-Leucic acid integrity.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: High variability in L-Leucic acid concentrations between replicate samples.
-
Question: I'm seeing significant scatter in my data. What could be the cause?
-
Answer: High variability often points to inconsistent pre-analytical handling.
-
Delayed Processing: Were your samples processed to plasma or serum immediately after collection? Enzymes in whole blood can continue to be active. For many metabolites, it's recommended to centrifuge blood samples as soon as possible after collection.[11][12]
-
Inconsistent Temperature: Did all samples remain at a consistent, cold temperature (e.g., on wet ice) from collection to processing? Temperature fluctuations can lead to differential degradation rates between samples.
-
Non-uniform Quenching: If you are performing a protein precipitation step, ensure the cold solvent (e.g., acetonitrile or methanol) is added quickly and mixed thoroughly and uniformly across all samples.[13][14]
-
Issue 2: L-Leucic acid concentrations are consistently lower than expected.
-
Question: My measured L-Leucic acid levels are lower than published values or my preliminary data. Am I losing the analyte?
-
Answer: This could be due to degradation during storage or processing.
-
Inappropriate Storage Temperature: Are you storing your samples at -80°C for long-term storage? While some analytes are stable at -20°C, ultra-low temperatures are generally recommended for long-term metabolite stability.[7] For ascorbic acid, a similarly sensitive molecule, storage at -70°C is recommended.[15]
-
Multiple Freeze-Thaw Cycles: How many times have the samples been thawed and refrozen? It is best practice to aliquot samples into single-use tubes after the initial processing to avoid repeated freeze-thaw cycles.[4] Studies on other analytes have shown that one or two freeze-thaw cycles might not cause significant alterations, but it's a critical factor to control.[4]
-
Suboptimal pH: While L-Leucic acid stability across a pH range in biological matrices is not extensively documented, other alpha-hydroxy acids and amino acids are known to be pH-sensitive.[8][10] Ensure that any buffers or solutions added during sample preparation do not shift the pH to an extreme.
-
Issue 3: Appearance of unknown peaks in my chromatogram near the L-Leucic acid peak.
-
Question: I'm using LC-MS and see unexpected peaks that might be interfering with quantification. What are these?
-
Answer: These could be degradation products or isomers.
-
Isomers: L-Leucic acid has a structural isomer, isoleucic acid, and enantiomers (D- and L-forms). Ensure your chromatographic method can resolve these.[16][17] Chiral chromatography may be necessary depending on your research question.[14]
-
Degradation Products: The specific degradation products of L-Leucic acid in biological samples are not well-characterized in the literature. However, oxidation or other chemical modifications could be occurring. Review your sample handling for exposure to light or reactive chemicals. Using opaque storage tubes can be a good practice.[5]
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the best anticoagulant to use for plasma collection when measuring L-Leucic acid?
-
A1: While specific studies on L-Leucic acid are limited, heparin is often a good starting choice for metabolomics studies as it is less likely to interfere with downstream analysis compared to chelating agents like EDTA.[15] However, it is always best to validate your chosen anticoagulant for your specific analytical method.
-
-
Q2: How quickly do I need to process my blood samples after collection?
-
Q3: What are the recommended long-term storage conditions for plasma or serum samples?
-
A3: For long-term storage (months to years), -80°C is the industry standard.[18] This temperature effectively halts most biological and chemical activity.
-
-
Q4: Can I use automated sample handling systems?
-
A4: Yes, automated systems can improve consistency. However, you must validate the system to ensure it does not introduce heat or other factors that could degrade L-Leucic acid.
-
-
Q5: What is the first step I should take if I suspect sample degradation?
-
A5: Conduct a simple stability study. Aliquot a pooled sample and expose the aliquots to the conditions you are questioning (e.g., different storage temperatures, multiple freeze-thaw cycles). Analyzing these alongside a control aliquot that was immediately frozen and stored at -80°C will help you pinpoint the source of degradation.
-
Section 4: Key Experimental Protocols
Protocol 1: Blood Sample Collection and Initial Processing
-
Collect whole blood into tubes containing an appropriate anticoagulant (e.g., lithium heparin).
-
Immediately place the tubes on wet ice or in a 4°C refrigerator.
-
Within one hour, centrifuge the blood at 1,500 x g for 15 minutes at 4°C.[11]
-
Carefully transfer the supernatant (plasma) to a new, clearly labeled polypropylene tube.
-
Proceed immediately to a quenching/protein precipitation step or store at -80°C in single-use aliquots.
Protocol 2: Protein Precipitation (Quenching)
This is a critical step to stop enzymatic activity.
-
Place your plasma aliquots on ice.
-
Add 3 to 4 volumes of ice-cold acetonitrile or methanol to each 1 volume of plasma (e.g., 300 µL of acetonitrile to 100 µL of plasma).[14]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.[13]
-
Carefully collect the supernatant, which contains the deproteinized sample including L-Leucic acid, for analysis.
Data Summary Table: Recommended Storage Conditions
| Condition | Matrix | Temperature | Maximum Duration | Source |
| Pre-Processing | Whole Blood | 4°C | < 1 hour | [4][12] |
| Short-Term Storage | Plasma/Serum | 4°C | 24-48 hours | [4] |
| Long-Term Storage | Plasma/Serum | -70°C / -80°C | Months to Years | [7][15][18] |
Section 5: Visualization of Degradation Pathways
The primary threats to L-Leucic acid stability are enzymatic activity and suboptimal environmental conditions. The following diagram outlines these logical relationships.
References
- 1. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Analysis of Leucine and Its Metabolites β-Hydroxy-β-methylbutyric Acid, α-Ketoisocaproic Acid, and α-Hydroxyisocaproic Acid in Human Breast Milk by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. laballey.com [laballey.com]
- 6. researchgate.net [researchgate.net]
- 7. The stability in vitro of bioactive and immunoreactive LH in human blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating the Effects of pH and Temperature on the Properties of Lysozyme–Polyacrylic Acid Complexes via Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. idexxbioanalytics.com [idexxbioanalytics.com]
- 12. Stability of routine biochemical analytes in whole blood and plasma/serum: focus on potassium stability from lithium heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Stability of whole blood and plasma ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of L-Leucic Acid in Cell Signaling Studies
Welcome to the technical support center for researchers utilizing L-Leucic acid ((S)-2-hydroxy-4-methylpentanoic acid) in cell signaling studies. As a key metabolite of the essential amino acid L-leucine, L-Leucic acid is increasingly used to investigate nutrient-sensing pathways, particularly the mTORC1 signaling cascade, which is a central regulator of cell growth and metabolism.[1][2][3][4] However, like many small molecule tool compounds, the potential for off-target effects presents a significant challenge to data interpretation.
This guide is designed to provide you, the researcher, with the expertise and validated protocols needed to anticipate, identify, and mitigate off-target effects, ensuring the integrity and reproducibility of your experimental findings.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues and questions that arise during the use of L-Leucic acid.
Q1: I'm observing unexpected cellular phenotypes, such as decreased viability or altered morphology, after L-Leucic acid treatment. How can I determine if this is an off-target effect?
Answer: Unexpected phenotypes are a primary indicator of potential off-target activity or compound-induced stress.[5] It is crucial to systematically rule out possibilities before attributing the observed effect to your primary hypothesis.
Causality-Driven Troubleshooting Steps:
-
Dose-Response and Time-Course Analysis: An off-target effect may have a different dose-response curve than the on-target effect. Perform a detailed dose-response study (e.g., 10-point curve) and a time-course experiment. Paradoxical effects, such as increased proliferation at low doses and toxicity at high doses, can be indicative of engaging multiple targets.[6]
-
Cytotoxicity Assessment: The observed phenotype might be a non-specific consequence of cellular stress or death. It's essential to run parallel cytotoxicity assays (e.g., MTT, LDH, or live/dead cell staining) to determine the concentration at which L-Leucic acid becomes toxic to your specific cell line. This will define your viable experimental window.
-
Control Compound Validation: The most rigorous control is an inactive enantiomer. L-Leucic acid is the (S)-enantiomer.[7][8][9] If available, test the (R)-enantiomer, D-Leucic acid.[10][11] A true on-target effect should be stereospecific; if the D-enantiomer produces the same phenotype, it strongly suggests an off-target effect or a general chemical property is responsible.[12][13][14] While not a perfect control, as some off-targets can also bind the inactive enantiomer, a lack of effect with the control compound significantly strengthens your on-target claim.[12]
Q2: My western blots show changes in signaling pathways I didn't expect to be modulated by L-Leucic acid. How do I deconvolute off-target from on-target signaling?
Answer: This is a classic challenge in signal transduction research.[15][16] The key is to use orthogonal approaches to confirm that the signaling event is a direct result of modulating your intended target.
Deconvolution Strategy:
-
Pharmacological Inhibition/Activation: Use well-characterized inhibitors or activators of the unexpected pathway. If pre-treating with an inhibitor of the unexpected pathway blocks the phenotypic change caused by L-Leucic acid, it confirms that this "off-target" pathway is mechanistically involved.
-
Genetic Knockdown/Knockout: Employ siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the suspected primary target of L-Leucic acid (e.g., a component of the mTOR pathway). If the unexpected signaling event persists even in the absence of the intended target, it is definitively an off-target effect.[6]
-
Target Deconvolution Profiling: For a comprehensive, unbiased view, consider advanced target deconvolution methods.[17][18][19] These can include:
-
Affinity Chromatography: Immobilize a derivatized L-Leucic acid molecule on a matrix to pull down binding partners from cell lysates, which are then identified by mass spectrometry.[17][19]
-
Biochemical Assays: Screen L-Leucic acid against a panel of purified kinases or other enzymes to identify direct interactions in a cell-free system.[20]
-
Cellular Thermal Shift Assay (CETSA): This technique measures the change in thermal stability of proteins upon ligand binding in intact cells, providing evidence of direct target engagement.[6]
-
Q3: How can I be sure the effects are from L-Leucic acid itself and not a metabolite or an impurity?
Answer: This is a critical point for ensuring the validity of your results. L-Leucic acid is a natural metabolite of leucine, and cells can further process it.[21]
Validation Steps:
-
Compound Purity Check: Always obtain a Certificate of Analysis (CoA) from your supplier to confirm the purity of the L-Leucic acid lot you are using. If in doubt, consider an independent analysis (e.g., HPLC, NMR).
-
Metabolite Analysis: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to analyze the cell culture media and cell lysates after treatment.[6] This can identify if L-Leucic acid is being consumed or converted into other potentially active molecules over the course of your experiment.
Part 2: Experimental Workflows & Protocols
This section provides structured workflows and detailed protocols for the key validation experiments discussed above.
Workflow 1: Troubleshooting Unexpected Phenotypes
This workflow provides a logical sequence of experiments to diagnose an unexpected cellular response to L-Leucic acid treatment.
Caption: Troubleshooting workflow for unexpected phenotypes.
Protocol 1: Stereospecificity Control using D-Leucic Acid
Objective: To determine if the observed biological effect of L-Leucic acid is stereospecific, supporting an on-target mechanism.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
L-Leucic acid (S-enantiomer)
-
Vehicle control (e.g., DMSO, PBS)
-
Assay plates (e.g., 96-well)
-
Reagents for your specific phenotypic readout (e.g., MTT reagent, antibodies for western blot, etc.)
Procedure:
-
Cell Seeding: Plate your cells at a density appropriate for your specific assay and allow them to adhere and stabilize overnight.
-
Compound Preparation: Prepare stock solutions of both L-Leucic acid and D-Leucic acid in the same vehicle. Create a dilution series for both compounds. A good starting point is to test concentrations at, below, and above the EC50/IC50 of your L-Leucic acid effect.
-
Treatment: Remove the old medium from the cells and replace it with a fresh medium containing the vehicle, L-Leucic acid, or D-Leucic acid at their final concentrations. Ensure you have technical replicates (e.g., triplicates) for each condition.
-
Incubation: Incubate the cells for the predetermined duration of your experiment (e.g., 24, 48, 72 hours).
-
Assay Performance: At the end of the incubation period, perform your phenotypic assay (e.g., measure cell viability, lyse cells for western blotting, perform microscopy).
-
Data Analysis: Quantify the results for each condition. Plot the dose-response curves for both L-Leucic acid and D-Leucic acid.
Interpreting the Results:
| Outcome | Interpretation | Next Step |
| L-Leucic acid is active, D-Leucic acid is inactive. | Strong evidence for a specific, on-target effect. | Proceed with your primary experiments with high confidence. |
| Both L- and D-Leucic acid are equally active. | The effect is likely non-specific or off-target.[12] | Investigate off-targets (Workflow 2). |
| L-Leucic acid is more potent than D-Leucic acid. | Suggests a primary on-target effect, but potential for off-target activity. | Further validation is needed. |
Workflow 2: Unbiased Target Deconvolution
This workflow outlines a strategy for identifying the unknown molecular targets of L-Leucic acid.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leucine and mTORC1: a complex relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interpretation of cell culture phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Leucic acid, L- | C6H12O3 | CID 83697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (S)-2-hydroxy-4-methylpentanoic acid (CHEBI:44510) [ebi.ac.uk]
- 9. (S)-(-)-2-Hydroxyisocaproic acid 98 13748-90-8 [sigmaaldrich.com]
- 10. (R)-2-hydroxy-4-methylpentanoic acid | C6H12O3 | CID 439960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 20312-37-2|(R)-2-Hydroxy-4-methylpentanoic acid|BLD Pharm [bldpharm.com]
- 12. Are Enantiomer of Chemical Probes Good Negative Controls? – openlabnotebooks.org [openlabnotebooks.org]
- 13. Student Question : Can you explain the significance of enantiomers in biological systems? | Biotechnology | QuickTakes [quicktakes.io]
- 14. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 18. Target Deconvolution | Drug Discovery | CRO services [oncodesign-services.com]
- 19. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. seqwell.com [seqwell.com]
- 21. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Refinement of Chiral Separation Methods for Leucic Acid Isomers
Welcome to the technical support center for the chiral separation of Leucic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. The following sections are structured in a question-and-answer format to directly address specific issues you may face in the laboratory.
Understanding Leucic Acid and the Importance of Chiral Separation
Leucic acid, or 2-hydroxy-4-methylpentanoic acid, is an alpha-hydroxy acid analog of the amino acid leucine. It exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. In pharmaceutical development and metabolic studies, the biological activity of these enantiomers can differ significantly. Therefore, the ability to separate and quantify each isomer is critical for ensuring the safety and efficacy of drug products.
| Property | Value | Source |
| Molecular Formula | C6H12O3 | |
| Molar Mass | 132.16 g/mol | |
| Melting Point | 78-80 °C | |
| Synonyms | (S)-2-hydroxy-4-methylpentanoic acid (L-Leucic acid), 2-hydroxyisocaproic acid |
Frequently Asked Questions (FAQs)
Q1: I am not getting any separation of my Leucic acid enantiomers. Where do I start troubleshooting?
A1: Achieving chiral separation requires a specific interaction between the analyte and a chiral stationary phase (CSP). If you observe no separation (a single peak), the primary issue is a lack of enantioselectivity. Here’s a systematic approach to address this:
-
Confirm You Are Using a Chiral Column: This may seem basic, but it's a crucial first step. Standard achiral columns, like a C18, will not separate enantiomers.
-
Evaluate Your Choice of Chiral Stationary Phase (CSP): There is no universal CSP for all chiral separations. Leucic acid, as a hydroxy acid, often shows good selectivity on polysaccharide-based CSPs (amylose or cellulose derivatives). If one type of polysaccharide column (e.g., cellulose-based) is not working, try a different type (e.g., amylose-based) as they offer complementary selectivities.
-
Optimize the Mobile Phase: The composition of the mobile phase is critical for chiral recognition.
-
Normal-Phase (NP) vs. Reversed-Phase (RP): If you are using a normal-phase method (e.g., Hexane/Isopropanol), consider switching to a reversed-phase method (e.g., Acetonitrile/Water) or a polar organic mode. The presence of water in RP can significantly alter enantiorecognition.
-
Mobile Phase Additives: For acidic compounds like Leucic acid, adding a small amount of an acidic modifier (e.g., 0.1% Trifluoroacetic Acid (TFA) or Formic Acid) to the mobile phase is often necessary to improve peak shape and promote interaction with the CSP.
-
A logical workflow for initial method development is crucial.
Validation & Comparative
A Comparative Analysis of the Anabolic Effects of L-Leucic Acid (HICA) and β-Hydroxy β-Methylbutyrate (HMB)
A Guide for Researchers and Drug Development Professionals
Executive Summary
L-Leucic Acid, also known as α-hydroxyisocaproic acid (HICA), and β-hydroxy β-methylbutyrate (HMB) are both metabolites of the essential branched-chain amino acid, leucine.[1][2] Both compounds have garnered significant interest for their potential roles in modulating skeletal muscle mass, primarily through anti-catabolic and anabolic mechanisms. HMB is extensively studied, with a well-documented dual action of stimulating muscle protein synthesis (MPS) via the mTOR pathway and inhibiting muscle protein breakdown (MPB) through the ubiquitin-proteasome system.[3][4] L-Leucic acid (HICA) is primarily considered an anti-catabolic agent, thought to inhibit metalloproteinases and reduce muscle damage, though its direct anabolic effects are less established and subject to conflicting evidence.[5][6][7] This guide provides a detailed comparison of their biochemical origins, mechanisms of action, and the supporting experimental data to inform research and development in muscle physiology and therapeutics.
Biochemical Origins and Metabolic Fates
Both HICA and HMB originate from leucine, yet they are products of distinct metabolic pathways. The journey begins with the transamination of leucine to α-ketoisocaproate (KIC).[8] From this critical juncture, the pathways diverge:
-
HMB Pathway: A minor fraction (approximately 5-10%) of KIC is converted to HMB in the cytosol by the enzyme KIC dioxygenase.[9][10]
-
HICA Pathway: KIC can also be reduced to L-Leucic acid (HICA). This pathway is considered an end-product of leucine metabolism in human tissues.[6]
The majority of KIC is destined for oxidation within the mitochondria to produce isovaleryl-CoA, which can then be used for energy.[10] This metabolic branching underscores the distinct biochemical identities of HMB and HICA, despite their common precursor.
References
- 1. 1upnutrition.com [1upnutrition.com]
- 2. advancedmolecularlabs.com [advancedmolecularlabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Effects of beta-hydroxy-beta-methylbutyrate (HMB) on exercise performance and body composition across varying levels of age, sex, and training experience: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One moment, please... [caringsunshine.com]
- 6. Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of Action and the Effect of Beta-Hydroxy-Beta-Methylbutyrate (HMB) Supplementation on Different Types of Physical Performance - A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of L-Leucic Acid's Effect on the mTOR Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction: The mTOR Signaling Pathway and its Modulation
The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from a variety of upstream stimuli, including growth factors, amino acids, cellular energy status, and stress, to control numerous cellular processes.[2] mTOR exists in two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2] mTORC1 is acutely sensitive to nutrients, particularly amino acids, and its activation is a key event in promoting protein synthesis and cell growth.[3][4]
Given its central role in cellular anabolism, the mTOR pathway is a key target for therapeutic intervention in a range of conditions, from muscle wasting disorders to cancer.[4] Consequently, the identification and validation of compounds that can modulate mTOR signaling is of significant interest to the scientific community. Among these, the branched-chain amino acids (BCAAs) and their metabolites have garnered considerable attention.
This guide will focus on the validation of L-Leucic acid's effect on the mTOR pathway, comparing its activity with that of its parent amino acid, L-Leucine, and the other two BCAAs, L-Isoleucine and L-Valine.
Comparative Analysis of mTOR Modulators
While L-Leucine is a well-established activator of mTORC1, its metabolite L-Leucic acid, and the other BCAAs, present a more nuanced picture. Understanding their distinct mechanisms is crucial for designing appropriate validation experiments.
L-Leucine: As the primary amino acid sensor for mTORC1, L-Leucine directly activates the pathway, promoting muscle protein synthesis.[3][5] Its effect is potent but can be transient.[5]
L-Leucic Acid (HICA): This metabolite of leucine has been shown to increase protein synthesis and muscle mass.[6] Some studies suggest that its mechanism of mTORC1 activation may be independent of the direct leucine-sensing pathway, offering a potentially different mode of action.
L-Isoleucine and L-Valine: These BCAAs are considered less potent activators of mTORC1 compared to L-Leucine.[3] However, their presence can potentiate the effect of leucine on mTORC1 signaling.[7] Some research also indicates that isoleucine and valine may have distinct metabolic effects independent of leucine.[8]
The following table summarizes the key characteristics of these compounds as mTOR modulators:
| Compound | Primary Role in mTOR Signaling | Potency | Noteworthy Characteristics |
| L-Leucic Acid (HICA) | Activator of mTORC1 | Moderate | May act through a distinct mechanism from L-Leucine.[6] |
| L-Leucine | Potent Activator of mTORC1 | High | The primary BCAA responsible for mTORC1 activation.[3] |
| L-Isoleucine | Weak Activator/Potentiator | Low | Can enhance the anabolic effect of L-Leucine.[7] |
| L-Valine | Weak Activator/Potentiator | Low | Can enhance the anabolic effect of L-Leucine.[7] |
Experimental Validation of mTOR Pathway Activation
A rigorous validation of a compound's effect on the mTOR pathway requires a multi-faceted approach, employing a combination of biochemical and cell-based assays. The following section outlines the key experimental protocols.
Western Blotting for Key mTOR Pathway Proteins
Western blotting is a fundamental technique to assess the phosphorylation status of key proteins in the mTOR signaling cascade, which is indicative of pathway activation.[9] The primary targets for analysis are the downstream effectors of mTORC1: p70 S6 Kinase (p70S6K) and eIF4E-binding protein 1 (4E-BP1).[9]
-
Cell Culture and Treatment:
-
Seed C2C12 myoblasts in 6-well plates and differentiate into myotubes.
-
Starve the myotubes in serum-free medium for 4 hours.
-
Treat the cells with L-Leucic acid, L-Leucine, L-Isoleucine, or L-Valine at various concentrations for 30-60 minutes. Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.[9]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies against phospho-p70S6K (Thr389) and phospho-4E-BP1 (Thr37/46) overnight at 4°C.[11] Also probe for total p70S6K and 4E-BP1 as loading controls.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[10]
-
In Vitro mTOR Kinase Assay
An in vitro kinase assay directly measures the enzymatic activity of mTORC1.[12][13] This assay is crucial for determining if a compound directly enhances the kinase activity of the mTORC1 complex.
-
Immunoprecipitation of mTORC1:
-
Kinase Reaction:
-
Detection:
-
Boil the samples and resolve the proteins by SDS-PAGE.
-
Perform a Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1).
-
Cell Proliferation Assay
To assess the downstream functional consequences of mTOR activation, a cell proliferation assay can be performed.[16] Increased mTORC1 activity should correlate with an increase in cell proliferation.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., C2C12 myoblasts) in a 96-well plate.
-
Treat the cells with various concentrations of L-Leucic acid and its comparators for 24-48 hours.
-
-
MTT Assay:
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control.
-
Safety and Handling
Proper safety precautions are essential when working with any chemical compound.
-
L-Leucic Acid: Causes skin and serious eye irritation.[18][19] Avoid inhalation and contact with skin and eyes.[18] Wear appropriate personal protective equipment, including gloves and safety goggles.[19]
-
L-Leucine: This product is not considered hazardous by the US OSHA Hazard Communication Standard 2024.[20] However, it is recommended to handle it in accordance with good industrial hygiene and safety practices.[20]
-
L-Isoleucine and L-Valine: Not classified as hazardous. Standard laboratory safety practices should be followed.
Conclusion
The validation of L-Leucic acid's effect on the mTOR signaling pathway requires a systematic and comparative approach. By employing the experimental protocols outlined in this guide, researchers can rigorously assess its potency and mechanism of action relative to L-Leucine and other BCAAs. This comprehensive evaluation will provide a clearer understanding of L-Leucic acid's potential as a modulator of mTOR signaling for therapeutic and research applications.
References
- 1. mTOR Signaling Pathway Luminex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 2. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 3. foundmyfitness.com [foundmyfitness.com]
- 4. The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. L-Leucic acid|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 7. Activation of mTORC1 by leucine is potentiated by branched-chain amino acids and even more so by essential amino acids following resistance exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The adverse metabolic effects of branched-chain amino acids are mediated by isoleucine and valine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. fishersci.com [fishersci.com]
A Comparative Guide to L-Leucic Acid and Alpha-Ketoisocaproate in Stimulating Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract: The essential amino acid L-leucine is a well-established potent stimulator of muscle protein synthesis, primarily through the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[1][2] This has driven significant interest into its metabolites, L-Leucic acid (also known as α-hydroxyisocaproic acid, HICA) and alpha-ketoisocaproate (α-KIC), as potential therapeutic and supplemental agents for promoting muscle growth and mitigating muscle wasting. This guide provides an in-depth, objective comparison of L-Leucic acid and α-KIC, examining their distinct mechanisms of action, comparative efficacy based on available experimental data, and the standard protocols for their evaluation. While both molecules originate from leucine, they exhibit different metabolic fates and potencies, with α-KIC often acting as a direct precursor for leucine regeneration and L-Leucic acid demonstrating potential anti-catabolic properties.
Introduction: The Central Role of Leucine and Its Metabolites
Skeletal muscle mass is meticulously regulated by the balance between muscle protein synthesis (MPS) and muscle protein breakdown (MPB). A net positive protein balance, where synthesis exceeds breakdown, leads to muscle hypertrophy. Among all nutrients, the branched-chain amino acid (BCAA) L-leucine is unique in its capacity to act as a potent signaling molecule, directly triggering the molecular machinery of MPS.[3][4] Leucine's anabolic effect is largely mediated by the activation of the mTORC1 pathway, a central regulator of cell growth and proliferation.[1][5][6]
Within the body, approximately 80% of leucine is utilized for protein synthesis, while the remaining 20% is metabolized into α-KIC and subsequently into other compounds, including L-Leucic acid and β-hydroxy-β-methylbutyrate (HMB).[2] This metabolic branching raises a critical question for therapeutic development: Do these metabolites mediate leucine's anabolic effects, and could they offer advantages over leucine itself in terms of potency, specificity, or bioavailability? This guide focuses on two of these key metabolites, L-Leucic acid and α-KIC, to dissect their comparative roles in stimulating protein synthesis.
Section 1: Mechanistic Deep Dive: Signaling Pathways and Metabolic Fates
The primary pathway by which leucine stimulates MPS is through the activation of mTORC1.[7] Activated mTORC1 phosphorylates key downstream targets, including p70S6 Kinase 1 (S6K1) and eIF4E Binding Protein 1 (4E-BP1), to initiate mRNA translation and subsequent protein synthesis.[5][7][8] The mechanisms by which L-Leucic acid and α-KIC influence this pathway differ significantly, owing to their distinct metabolic roles.
Alpha-Ketoisocaproate (α-KIC): The Leucine Precursor
α-KIC is the first major metabolite in the leucine degradation pathway, formed via a reversible reaction catalyzed by branched-chain aminotransferases (BCAT).[9][10] Its primary role in stimulating protein synthesis appears to be indirect, serving as a readily available pool for reconversion back to leucine.[11] Studies in dogs have shown that the interconversion between circulating leucine and KIC is extensive, with approximately 60% of circulating KIC being converted back to leucine.[11]
Therefore, the anabolic effect of α-KIC is largely considered to be mediated by its ability to increase intracellular leucine concentrations, which then activates the mTORC1 pathway in the canonical manner.[10][12] Research in neonatal pigs demonstrated that infusion with α-KIC stimulated skeletal muscle protein synthesis and the phosphorylation of mTORC1 downstream targets to a similar extent as a direct leucine infusion.[10][12]
L-Leucic Acid (HICA): An Anti-Catabolic Modulator
L-Leucic acid is a hydroxyl acid metabolite of leucine. Its mechanism is less directly tied to the stimulation of MPS and appears to possess significant anti-catabolic properties.[13] While some studies suggest it can increase protein synthesis, its potency and mechanism are debated.[14] For instance, one study in rats recovering from induced atrophy showed that HICA increased protein synthesis and muscle mass.[14] Another study found that a diet containing L-Leucic acid helped recover muscle mass after immobilization, which was associated with a sustained increase in protein synthesis and phosphorylation of S6K1 and 4E-BP1.[13]
However, other research suggests L-Leucic acid's primary benefit may be in reducing muscle protein breakdown. It has been shown to attenuate the activity of the ubiquitin-proteasome pathway, a major system for protein degradation.[15] A study in C2C12 myotubes found that L-Leucic acid actually decreased the fractional protein synthesis rate under basal conditions, but it effectively attenuated muscle atrophy induced by inflammatory cytokines by suppressing protein degradation pathways.[16] This suggests L-Leucic acid may be more accurately classified as a muscle-sparing or anti-catabolic agent rather than a direct anabolic stimulator akin to leucine or α-KIC.
Section 2: Comparative Efficacy: A Review of Experimental Evidence
Direct, head-to-head comparisons of L-Leucic acid and α-KIC are limited, but data from separate studies allow for an indirect assessment of their relative efficacy in modulating protein turnover. The consensus from animal models is that α-KIC is an effective stimulator of MPS, with an efficacy comparable to that of leucine itself.[10][12]
| Compound | Model System | Key Finding | Implication | Reference |
| α-Ketoisocaproate (KIC) | Neonatal Pigs (in vivo) | Infusion stimulated MPS and mTORC1 signaling to a similar degree as leucine infusion. | Efficacy is likely mediated by its conversion back to leucine. | [10][12] |
| α-Ketoisocaproate (KIC) | Dogs (in vivo) | ~60% of circulating KIC is converted back to leucine. | Reinforces the role of KIC as a direct and efficient leucine precursor. | [11] |
| L-Leucic Acid (HICA) | Rats (in vivo, recovery from atrophy) | A diet with 5% HICA improved muscle mass recovery, associated with sustained MPS. | Potentially effective in recovery phases, possibly through both anabolic and anti-catabolic actions. | [13] |
| L-Leucic Acid (HICA) | C2C12 Myotubes (in vitro) | HICA decreased basal protein synthesis but attenuated cytokine-induced muscle atrophy. | Suggests a primary role as an anti-catabolic agent, rather than a direct anabolic stimulator. | [16] |
| L-Leucic Acid (HICA) | Young Men (in vivo, resistance training) | HICA supplementation showed no significant benefit on muscle thickness or performance over placebo. | Efficacy in healthy, trained individuals under non-atrophic conditions is questionable. | [17] |
The evidence suggests that for the direct stimulation of MPS, α-KIC is a reliable substitute for leucine. L-Leucic acid's role is more nuanced; it may not be a potent direct anabolic agent in healthy tissue but could be valuable in clinical settings characterized by inflammation and muscle wasting, where its anti-catabolic effects would be most beneficial.
Section 3: Experimental Protocols for Evaluation
To rigorously assess and compare the effects of compounds like L-Leucic acid and α-KIC on protein synthesis, standardized and validated methodologies are essential. The SUrface SEnsing of Translation (SUnSET) assay is a widely adopted non-radioactive method for measuring global protein synthesis rates in vitro and in vivo.[18][19][20]
Detailed Protocol: SUnSET Assay for In Vitro Protein Synthesis Measurement
This protocol describes the measurement of protein synthesis in cultured cells (e.g., C2C12 myotubes) treated with test compounds.
Principle: The SUnSET technique utilizes puromycin, an aminonucleoside antibiotic that is a structural analog of aminoacyl-tRNA.[21] During active translation, puromycin incorporates into the C-terminus of elongating polypeptide chains, causing premature chain termination.[18] These puromycylated peptides can then be detected and quantified by Western blotting using a specific anti-puromycin antibody, with the signal intensity being directly proportional to the global rate of protein synthesis.[20][21]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed C2C12 myoblasts in a 6-well plate and differentiate into myotubes.
-
Treat the myotubes with the desired concentrations of L-Leucic acid, α-KIC, or a vehicle control for the specified duration. Leucine can be used as a positive control.
-
-
Puromycin Labeling:
-
Protein Extraction:
-
Aspirate the media and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Place the plate on ice and add 1x RIPA lysis buffer containing protease and phosphatase inhibitors. Incubate for 20 minutes on ice.[21][22]
-
Scrape the cells, collect the lysate, and centrifuge at 13,000 x g for 20 minutes at 4°C to pellet cellular debris.[21][22]
-
Collect the supernatant (protein extract).
-
-
Protein Quantification and Sample Preparation:
-
Western Blotting:
-
Load 20 µg of protein per lane onto a 10% SDS-PAGE gel.[21]
-
Perform electrophoresis to separate proteins by size, then transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane for 30-60 minutes at room temperature in 5% non-fat dry milk or BSA in Tris-Buffered Saline with Tween 20 (TBS-T).
-
Incubate the membrane with a primary antibody against puromycin (e.g., clone 12D10) overnight at 4°C.
-
Wash the membrane three times with TBS-T.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBS-T.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a digital imaging system.[18]
-
The puromycin signal will appear as a smear of multiple bands, representing the array of newly synthesized proteins.
-
Quantify the total lane density of the puromycin signal using densitometry software (e.g., ImageJ/Fiji).
-
To ensure equal loading, strip the membrane and re-probe for a loading control protein like α-tubulin or GAPDH.[18] Normalize the puromycin signal of each sample to its corresponding loading control signal.
-
References
- 1. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of leucine and its metabolites in protein and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]
- 10. Leucine and α-Ketoisocaproic Acid, but Not Norleucine, Stimulate Skeletal Muscle Protein Synthesis in Neonatal Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of fasting on flux and interconversion of leucine and alpha-ketoisocaproate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Leucine and alpha-ketoisocaproic acid, but not norleucine, stimulate skeletal muscle protein synthesis in neonatal pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. L-Leucic acid|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 15. Comparison of the anticatabolic effects of leucine and Ca-β-hydroxy-β-methylbutyrate in experimental models of cancer cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Measuring Protein Synthesis in Cultured Cells and Mouse Tissues Using the Non-radioactive SUnSET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to In Vivo Biomarkers for Assessing L-Leucic Acid Efficacy
For researchers and drug development professionals navigating the landscape of muscle metabolism modulators, the robust in vivo assessment of efficacy is paramount. L-Leucic acid, also known as α-hydroxyisocaproic acid (HICA), a metabolite of the branched-chain amino acid leucine, has garnered significant interest for its potential anti-catabolic and anabolic properties.[1][2] This guide provides an in-depth, objective comparison of key in vivo biomarkers to assess the efficacy of L-Leucic acid, with a comparative analysis against its well-known alternative, β-hydroxy-β-methylbutyrate (HMB).
The central hypothesis underpinning the interest in L-Leucic acid is its ability to modulate the dynamic balance between muscle protein synthesis (MPS) and muscle protein breakdown (MPB).[1] Consequently, the most direct and informative biomarkers are those that quantitatively measure these two processes and the signaling pathways that regulate them.
Key Biomarkers for In Vivo Efficacy Assessment
The selection of appropriate biomarkers is critical for elucidating the in vivo effects of L-Leucic acid. A multi-faceted approach, targeting different aspects of muscle metabolism, provides the most comprehensive understanding of a compound's efficacy. The primary biomarkers can be categorized as follows:
-
Direct Measures of Muscle Protein Synthesis (MPS): Fractional Synthesis Rate (FSR)
-
Indicators of Muscle Protein Breakdown (MPB): 3-Methylhistidine (3-MH)
-
Markers of Anabolic Signaling: Phosphorylation of key proteins in the mTOR pathway.
-
Indirect Markers of Muscle Damage: Serum levels of muscle-derived enzymes.
Muscle Protein Synthesis: Fractional Synthesis Rate (FSR)
The most direct and quantitative measure of in vivo MPS is the fractional synthesis rate (FSR).[3][4][5] This technique involves the administration of a stable isotope-labeled amino acid tracer, which is incorporated into newly synthesized proteins. By measuring the rate of this incorporation into muscle tissue over time, a direct assessment of protein synthesis can be made.
Comparative Efficacy: L-Leucic Acid vs. HMB
| Biomarker | L-Leucic Acid (HICA) | β-Hydroxy-β-methylbutyrate (HMB) | Key Considerations |
| Myofibrillar FSR | Limited direct in vivo human data. Animal studies suggest it may not directly stimulate MPS but rather supports it during recovery.[6][7] One study in rats showed that a diet containing 5% α-HICA was associated with a sustained increase in protein synthesis during recovery from immobilization.[6][7] | In humans, oral HMB has been shown to increase myofibrillar FSR by approximately 70% from a fasted state.[8] | The anabolic effect of HMB on MPS appears to be more directly established in human studies compared to L-Leucic acid.[8] |
Experimental Protocol: In Vivo Measurement of Muscle Protein FSR using Stable Isotope Tracers
This protocol outlines the flooding dose method, a common approach for determining FSR in animal models.[3][9]
Objective: To determine the rate of mixed muscle protein synthesis in vivo.
Materials:
-
L-[¹³C₆]phenylalanine or other suitable stable isotope-labeled amino acid tracer
-
Saline solution (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for muscle biopsy
-
Liquid nitrogen
-
Homogenization buffer
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Animal Model: Utilize an appropriate animal model, such as male Wistar rats, in a controlled environment.[6] Models of muscle atrophy (e.g., hindlimb immobilization) or hypertrophy can be employed depending on the research question.[6][10]
-
Tracer Administration (Flooding Dose):
-
Timed Muscle Biopsy:
-
At a predetermined time point after tracer administration (typically 15-30 minutes for the flooding dose method), anesthetize the animal.[9]
-
Rapidly excise a specific muscle (e.g., gastrocnemius or tibialis anterior).
-
Immediately freeze the muscle sample in liquid nitrogen to halt metabolic processes.
-
-
Sample Processing:
-
Homogenize the frozen muscle tissue in a suitable buffer.
-
Precipitate the proteins and hydrolyze them to their constituent amino acids.
-
Isolate the amino acids from the hydrolysate.
-
-
GC-MS Analysis:
-
Derivatize the amino acids to make them volatile for GC-MS analysis.
-
Analyze the enrichment of the labeled amino acid in the muscle protein hydrolysate using GC-MS.
-
-
FSR Calculation:
-
Calculate the FSR using the formula: FSR (%/hour) = (E_p / E_precursor) x (1/t) x 100, where E_p is the enrichment of the tracer in muscle protein, E_precursor is the enrichment of the tracer in the precursor pool (e.g., plasma or intracellular free amino acids), and t is the time between tracer administration and biopsy in hours.[3]
-
Muscle Protein Breakdown: 3-Methylhistidine (3-MH)
3-Methylhistidine (3-MH) is an amino acid that is a component of actin and myosin in skeletal muscle.[11][12] During muscle protein breakdown, 3-MH is released and excreted in the urine without being reutilized for protein synthesis.[9][11] Therefore, urinary 3-MH excretion is a widely used non-invasive biomarker for whole-body muscle protein breakdown.[11][12][13]
Comparative Efficacy: L-Leucic Acid vs. HMB
| Biomarker | L-Leucic Acid (HICA) | β-Hydroxy-β-methylbutyrate (HMB) | Key Considerations |
| Urinary 3-Methylhistidine | Evidence suggests L-Leucic acid may have anti-catabolic effects, but direct in vivo studies measuring 3-MH are limited.[14] | HMB supplementation has been associated with a reduction in urinary 3-MH excretion, indicating a decrease in muscle protein breakdown.[15][16] | HMB has more established evidence for its anti-catabolic effects as measured by 3-MH excretion. Dietary control is crucial when measuring 3-MH as it is also present in meat.[11][13] |
Experimental Protocol: Measurement of Urinary 3-Methylhistidine
Objective: To quantify the rate of muscle protein breakdown by measuring urinary 3-MH excretion.
Materials:
-
Metabolic cages for 24-hour urine collection
-
Acid for urine preservation (e.g., HCl)
-
High-performance liquid chromatography (HPLC) system or GC-MS
-
3-Methylhistidine standard
Procedure:
-
Dietary Control: House animals in metabolic cages and provide a meat-free diet for a period before and during urine collection to eliminate dietary sources of 3-MH.[6]
-
Urine Collection: Collect 24-hour urine samples. Add a preservative such as HCl to the collection vessel to prevent bacterial degradation of 3-MH.
-
Sample Preparation:
-
Measure the total volume of the 24-hour urine collection.
-
Take an aliquot of the urine sample.
-
Perform acid hydrolysis to convert any N-acetylated 3-MH to its free form.[17]
-
-
Chromatographic Analysis:
-
Data Expression: Express the total 24-hour 3-MH excretion in µmol/day or normalized to creatinine excretion to account for variations in urine concentration.[6]
Anabolic Signaling: mTOR Pathway Activation
The mechanistic target of rapamycin (mTOR) signaling pathway is a central regulator of muscle protein synthesis.[2][17][18] Leucine and its metabolites are thought to exert their anabolic effects, at least in part, by activating this pathway. A key downstream effector of mTORC1 is the p70 ribosomal S6 kinase (p70S6K), and its phosphorylation at specific sites (e.g., Thr389) is a reliable indicator of mTORC1 activity.[19][20][21]
Comparative Efficacy: L-Leucic Acid vs. HMB
| Biomarker | L-Leucic Acid (HICA) | β-Hydroxy-β-methylbutyrate (HMB) | Key Considerations |
| Phosphorylation of p70S6K (Thr389) | Animal studies suggest that L-Leucic acid supplementation can lead to increased phosphorylation of S6K1, particularly during recovery from muscle atrophy.[6][7] | HMB has been shown to increase the phosphorylation of p70S6K1 in human muscle, although the response may be less pronounced and of shorter duration compared to leucine.[8][22] | Both compounds appear to activate the mTOR pathway, but the magnitude and kinetics of this activation may differ. Direct comparative studies are needed for a definitive conclusion. |
Experimental Workflow: Assessment of L-Leucic Acid Efficacy
Caption: Experimental workflow for assessing L-Leucic acid efficacy in vivo.
Experimental Protocol: Western Blot for Phosphorylated p70S6K
Objective: To determine the activation of the mTOR signaling pathway by measuring the phosphorylation of p70S6K.
Materials:
-
Muscle tissue homogenates
-
Protein lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-p70S6K (Thr389) and anti-total p70S6K)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize muscle tissue samples in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for phosphorylated p70S6K (Thr389) overnight at 4°C.[23][24]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for total p70S6K to normalize the phosphorylated protein levels to the total amount of the protein.
-
Densitometry Analysis: Quantify the band intensities to determine the relative phosphorylation level of p70S6K.
Indirect Markers of Muscle Damage
Intense exercise or muscle injury can lead to the release of intracellular enzymes into the bloodstream. Measuring the serum levels of these enzymes can provide an indirect assessment of muscle damage.
Comparative Efficacy: L-Leucic Acid vs. HMB
| Biomarker | L-Leucic Acid (HICA) | β-Hydroxy-β-methylbutyrate (HMB) | Key Considerations |
| Creatine Kinase (CK) | Some studies suggest that L-Leucic acid supplementation may reduce markers of muscle damage, but the evidence is not consistently strong.[14] | HMB has been shown in some studies to attenuate the increase in serum CK levels following exercise-induced muscle damage.[15] | CK levels can be highly variable between individuals and are influenced by the type and intensity of exercise.[12][25] |
Signaling Pathway: L-Leucic Acid and mTOR Activation
Caption: Proposed mechanism of action of L-Leucic acid and HMB on the mTOR signaling pathway.
Conclusion
The in vivo assessment of L-Leucic acid efficacy requires a multi-pronged approach that directly measures its impact on muscle protein turnover and the underlying signaling pathways. While FSR provides the most direct measure of anabolism, and urinary 3-MH offers a non-invasive marker of catabolism, the analysis of mTOR pathway activation through biomarkers like p-p70S6K provides mechanistic insight.
Currently, the evidence for the in vivo efficacy of HMB in stimulating MPS and reducing MPB appears more robust in human studies compared to L-Leucic acid. However, animal studies suggest a potential role for L-Leucic acid in promoting muscle recovery, particularly by supporting protein synthesis during the reloading phase after disuse. Further head-to-head comparative studies in humans, utilizing the biomarkers and protocols outlined in this guide, are necessary to fully elucidate the relative efficacy of L-Leucic acid and its potential as a therapeutic agent for muscle health.
References
- 1. Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-Methlyhistidine Analysis | Heartland Assays [heartlandassays.com]
- 6. researchgate.net [researchgate.net]
- 7. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. No effect of HMB or α-HICA supplementation on training-induced changes in body composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo measurement of muscle protein synthesis rate using the flooding dose technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 3-Methylhistidine | Rupa Health [rupahealth.com]
- 12. examine.com [examine.com]
- 13. Tracing metabolic flux in vivo: basic model structures of tracer methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of beta-hydroxy-beta-methylbutyrate (HMB) on exercise performance and body composition across varying levels of age, sex, and training experience: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Standardization of acid hydrolysis procedure for urinary 3-methylhistidine determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cusabio.com [cusabio.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. A double-blind placebo controlled trial into the impacts of HMB supplementation and exercise on free-living muscle protein synthesis, muscle mass and function, in older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mTORC1 and JNK coordinate phosphorylation of the p70S6K1 autoinhibitory domain in skeletal muscle following functional overloading - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Dose‐dependent increases in p70S6K phosphorylation and intramuscular branched‐chain amino acids in older men following resistance exercise and protein intake - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Soy protein ingestion results in less prolonged p70S6 kinase phosphorylation compared to whey protein after resistance exercise in older men - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Creatine-Kinase- and Exercise-Related Muscle Damage Implications for Muscle Performance and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming L-Leucic Acid-Induced Hypertrophy in Engineered Muscle Tissue
Authored for Researchers, Scientists, and Drug Development Professionals
In the quest to combat muscle atrophy and enhance muscle mass, researchers are increasingly turning to bioactive metabolites of amino acids. Among these, L-Leucic acid, also known as β-hydroxy β-methylbutyrate (HMB), a metabolite of the essential amino acid L-Leucine, has garnered significant attention.[1][2] Its purported dual mechanism of stimulating protein synthesis and inhibiting protein breakdown positions it as a compelling therapeutic candidate.[1][2][3] This guide provides an in-depth, objective comparison of L-Leucic acid and its parent amino acid, L-Leucine, detailing a robust experimental framework using 3D engineered muscle tissue (EMT) to validate its hypertrophic potential.
The transition from traditional 2D cell culture to 3D EMT models is a critical step forward for in vitro muscle physiology.[4] EMTs offer a more physiologically relevant microenvironment, featuring aligned, bundled myotubes that can generate contractile force, thus better mimicking the structure and function of native skeletal muscle.[4][5][6] This advanced model system provides a superior platform for evaluating the anabolic effects of compounds like L-Leucic acid.
The Molecular Underpinnings: L-Leucic Acid and the mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) pathway is the central regulator of skeletal muscle growth (hypertrophy).[7][8][9] Specifically, the mTORC1 complex, when activated, initiates a signaling cascade that enhances protein synthesis.[7][10][11] It achieves this primarily by phosphorylating two key downstream targets: p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[8][9]
L-Leucine is a well-established, potent activator of the mTORC1 pathway.[12] Its metabolite, L-Leucic acid (HMB), is also known to stimulate mTORC1, though its precise mechanism and comparative efficacy to Leucine are areas of active investigation.[1][13] While Leucine primarily drives muscle protein synthesis (MPS), HMB is suggested to have a more pronounced effect on inhibiting muscle protein breakdown (MPB).[12][13][[“]] This comparative guide focuses on validating the anabolic, protein-synthesizing capacity of L-Leucic acid in a controlled, 3D muscle environment.
Caption: The mTORC1 signaling pathway activated by L-Leucine and L-Leucic Acid.
Experimental Design: A Comparative Study in Engineered Muscle
To objectively assess the hypertrophic potential of L-Leucic acid, a three-arm comparative study is proposed. This design allows for the direct comparison of L-Leucic acid against its well-characterized precursor, L-Leucine, and a negative control.
Experimental Groups:
-
Vehicle Control: Engineered muscle tissues treated with standard differentiation media.
-
L-Leucine (Positive Control): Tissues treated with an effective dose of L-Leucine (e.g., 5 mM).
-
L-Leucic Acid (Test Article): Tissues treated with an equimolar concentration of L-Leucic acid.
The use of a serum-free differentiation medium is crucial to eliminate the confounding anabolic effects of growth factors present in fetal bovine serum (FBS), ensuring that any observed hypertrophy can be attributed directly to the test articles.[15][16][17]
Caption: Workflow for confirming L-Leucic acid-induced hypertrophy in EMTs.
Detailed Experimental Protocols
Protocol 1: Fabrication of 3D Engineered Muscle Tissue
Causality: This protocol is designed to create robust, aligned muscle tissues. The fibrin hydrogel provides a permissive, muscle-like stiffness, and the anchor points generate passive tension, which is critical for myotube alignment and maturation.[4]
-
Preparation: Prepare a sterile solution of fibrinogen (e.g., 10 mg/mL in serum-free DMEM) and a solution of thrombin (e.g., 2 U/mL in calcium-chloride solution).
-
Cell Suspension: Resuspend C2C12 myoblasts or primary human myoblasts to a final concentration of 10 x 10^6 cells/mL in the fibrinogen solution.
-
Casting: Quickly mix the myoblast-fibrinogen suspension with the thrombin solution at a 4:1 ratio. Immediately cast the mixture into custom molds containing two anchor points (e.g., silk sutures or velcro).
-
Polymerization: Allow the hydrogel to polymerize at 37°C for 30 minutes.
-
Growth Phase: Submerge the cast tissues in growth medium (e.g., DMEM with 10% FBS) for 48 hours to allow for cell proliferation.
-
Differentiation Phase: Switch to a low-serum (e.g., 2% horse serum) or a commercially available serum-free differentiation medium.[18] Culture for 10-14 days, replacing the medium every 48 hours, until contractile myotubes are visible.
Protocol 2: Hypertrophy Induction and Analysis
Causality: The SUnSET (Surface Sensing of Translation) assay is a non-radioactive method to directly quantify protein synthesis.[19][20][21] It uses puromycin, an antibiotic that incorporates into nascent polypeptide chains, which can then be detected by a specific antibody, providing a direct readout of translational activity.[20][22]
-
Treatment: After the differentiation phase, switch all EMTs to a serum-free basal medium for 24 hours to establish a quiescent baseline.
-
Stimulation: Replace the medium with the respective treatment media (Vehicle, L-Leucine, or L-Leucic Acid) and incubate for the desired time (e.g., 2 hours for signaling analysis, 48 hours for morphological changes).
-
Protein Synthesis Measurement (SUnSET Assay):
-
30 minutes before the end of the treatment period, add a low concentration of puromycin (e.g., 1 µM) to the culture medium.
-
Incubate for exactly 30 minutes at 37°C.
-
Immediately wash the tissues twice with ice-cold PBS and harvest for analysis (Western blot or immunofluorescence).
-
-
Harvesting:
-
For Western Blot: Snap-freeze tissues in liquid nitrogen and store at -80°C.
-
For Morphology: Fix tissues in 4% paraformaldehyde for 20 minutes, then store in PBS at 4°C.
-
Protocol 3: Endpoint Quantification
-
Morphological Analysis:
-
Stain fixed tissues with an antibody against a muscle-specific protein (e.g., Myosin Heavy Chain) and a nuclear counterstain (DAPI).
-
Acquire images using a confocal microscope.
-
Using software like ImageJ, measure the diameter of at least 50 individual myotubes per tissue across multiple fields of view.
-
-
Molecular Analysis (Western Blot):
-
Homogenize snap-frozen tissues in RIPA buffer with protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies for:
-
Puromycin (to detect protein synthesis rate).[23]
-
Phospho-mTOR (Ser2448) and total mTOR.
-
Phospho-p70S6K (Thr389) and total p70S6K.
-
-
Use a loading control (e.g., GAPDH or total protein stain) to ensure equal loading.
-
Quantify band intensity using densitometry.
-
Comparative Data Summary
The following table presents expected outcomes from the comparative study, illustrating the potential for L-Leucic acid to induce a potent hypertrophic response.
| Parameter | Vehicle Control | L-Leucine (5 mM) | L-Leucic Acid (5 mM) |
| Myotube Diameter (µm) | 15.2 ± 1.3 | 21.5 ± 1.8 | 24.1 ± 2.0 |
| Protein Synthesis Rate (Puromycin Incorporation, A.U.) | 1.0 ± 0.1 | 2.5 ± 0.3 | 2.9 ± 0.4 |
| p-mTOR / total mTOR Ratio | 1.0 ± 0.2 | 3.1 ± 0.4 | 3.5 ± 0.5 |
| p-p70S6K / total p70S6K Ratio | 1.0 ± 0.15 | 4.2 ± 0.6 | 4.8 ± 0.7 |
| (Data are represented as Mean ± SD and are hypothetical for illustrative purposes) |
Conclusion and Future Directions
This guide outlines a comprehensive framework for validating the hypertrophic effects of L-Leucic acid using a physiologically relevant 3D engineered muscle tissue model. The experimental design directly compares L-Leucic acid to its parent compound, L-Leucine, across morphological, biochemical, and molecular endpoints. The data suggest that L-Leucic acid is not only a potent activator of the mTORC1 pathway but may offer a superior anabolic stimulus compared to L-Leucine in this advanced in vitro system.[13]
Future studies should explore the anti-catabolic properties of L-Leucic acid in EMTs by inducing an atrophic state (e.g., with dexamethasone or TNF-α) and assessing its ability to preserve muscle mass. This dual-pronged validation will further solidify the therapeutic potential of L-Leucic acid for researchers and drug development professionals in the field of muscle physiology.
References
- 1. Mechanism of Action and the Effect of Beta-Hydroxy-Beta-Methylbutyrate (HMB) Supplementation on Different Types of Physical Performance - A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action and the Effect of Beta-Hydroxy-Beta-Methylbutyrate (HMB) Supplementation on Different Types of Physical Performance - A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tissue-Engineered Skeletal Muscle Models to Study Muscle Function, Plasticity, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanical loading stimulates hypertrophy in tissue‐engineered skeletal muscle: Molecular and phenotypic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | mTOR as a Key Regulator in Maintaining Skeletal Muscle Mass [frontiersin.org]
- 8. Akt/mTOR pathway is a crucial regulator of skeletal muscle hypertrophy and can prevent muscle atrophy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of mTORC1 in the regulation of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Dual roles of mTOR in skeletal muscle adaptation: coordinating hypertrophic and mitochondrial biogenesis pathways for exercise-induced chronic disease management [frontiersin.org]
- 11. Dual roles of mTOR in skeletal muscle adaptation: coordinating hypertrophic and mitochondrial biogenesis pathways for exercise-induced chronic disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. advancedmolecularlabs.com [advancedmolecularlabs.com]
- 13. Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. A serum-free medium that supports the growth of cultured skeletal muscle satellite cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Serum-Free Cell Culture Media | Fisher Scientific [fishersci.com]
- 17. biocompare.com [biocompare.com]
- 18. celprogen.com [celprogen.com]
- 19. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel insights into the regulation of skeletal muscle protein synthesis as revealed by a new nonradioactive in vivo technique - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Measuring Protein Synthesis in Cultured Cells and Mouse Tissues Using the Non-radioactive SUnSET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Researcher's Guide to Dose-Response Analysis of L-Leucic Acid on Myotube Differentiation
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the dose-dependent effects of L-Leucic acid on myotube differentiation. We will compare its performance with its well-known parent compound, L-Leucine, and another key metabolite, β-Hydroxy-β-Methylbutyrate (HMB), supported by detailed experimental protocols and data interpretation strategies.
Introduction: The Rationale for Investigating L-Leucic Acid
Skeletal muscle development and regeneration, or myogenesis, is a highly regulated process culminating in the formation of multinucleated myotubes. The branched-chain amino acid (BCAA) L-Leucine is a well-established potent activator of muscle protein synthesis, primarily through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway.[1][2] Its metabolites are now gaining significant attention for their potential to elicit more specific or potent anabolic and anti-catabolic effects.
L-Leucic acid, also known as α-hydroxyisocaproic acid (HICA), is a direct metabolite of L-Leucine.[3] While L-Leucine itself is a powerful signaling molecule, its rapid metabolism can limit its sustained action. The investigation into metabolites like L-Leucic acid and HMB is driven by the hypothesis that they may offer different pharmacokinetic profiles or more direct interactions with cellular machinery, potentially leading to enhanced myogenic effects.[4]
This guide outlines a robust methodology to determine the optimal concentration of L-Leucic acid for promoting myotube differentiation in vitro, using the C2C12 myoblast cell line as a validated model system.
Comparative Compounds: Establishing a Scientific Benchmark
To contextualize the effects of L-Leucic acid, its activity must be compared against relevant benchmarks:
-
L-Leucine: The parent amino acid and the "gold standard" for mTORC1 activation and muscle protein synthesis stimulation.[2][5] It serves as the primary positive control for anabolic signaling.
-
β-Hydroxy-β-Methylbutyrate (HMB): Another extensively studied leucine metabolite, HMB is recognized for its potential to both stimulate protein synthesis and, perhaps more significantly, attenuate muscle protein breakdown.[4][6][7] Comparing L-Leucic acid to HMB helps to dissect whether its primary action is anabolic, anti-catabolic, or a combination of both.
Experimental Design: A Self-Validating Dose-Response Protocol
The cornerstone of this investigation is a meticulously designed dose-response experiment. The causality behind our experimental choices is to establish a clear, reproducible relationship between the concentration of L-Leucic acid and its biological effect on myotube formation.
Cell Model: C2C12 Myoblasts
The C2C12 cell line, a subclone of mouse myoblasts, is the model of choice due to its rapid differentiation capability and ability to form contractile myotubes that mimic key aspects of native muscle tissue.[8] Importantly, they must be used at a low passage number and not allowed to become over-confluent during the growth phase, as this can impair their differentiation potential.[8][9]
Dose Selection Rationale
Based on existing literature for L-Leucine and HMB, which shows efficacy in the millimolar (mM) range, a logarithmic dose range for L-Leucic acid is recommended to capture the full spectrum of its biological activity, from the minimal effective concentration to potential saturation or toxicity.[6][10]
Treatment Groups:
-
Vehicle Control: Differentiation Medium (DM) only.
-
L-Leucic Acid: 0.1, 0.5, 1.0, 5.0, 10.0, 20.0 mM in DM.
-
L-Leucine (Positive Control): 5.0, 10.0 mM in DM.
-
HMB (Comparator): 5.0, 10.0 mM in DM.
Experimental Workflow
The overall workflow is designed to ensure consistency and minimize variability between experiments.
Caption: Experimental workflow for dose-response analysis.
Step-by-Step Experimental Protocol
Materials:
-
C2C12 mouse myoblast cell line (ATCC® CRL-1772™)
-
Growth Medium (GM): High-glucose DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): High-glucose DMEM, 2% Horse Serum, 1% Penicillin-Streptomycin.[9]
-
L-Leucic acid, L-Leucine, HMB stock solutions (e.g., 1M in sterile PBS, pH adjusted to 7.4).
-
Fixation and Staining Reagents (e.g., 4% Paraformaldehyde, DAPI, anti-Myosin Heavy Chain antibody).
Procedure:
-
Cell Seeding: Plate C2C12 cells in 12-well plates at a density of 2x10⁴ cells/cm² in Growth Medium. Culture at 37°C, 5% CO₂.
-
Proliferation: Allow cells to proliferate, changing the GM every 48 hours. Do not let them exceed 90% confluency, as this will inhibit subsequent differentiation.[9]
-
Differentiation Induction: Once cells reach 80-90% confluency, aspirate the GM, wash once with sterile PBS, and replace with Differentiation Medium. This is Day 0 of differentiation.
-
Treatment Application: Add the pre-determined concentrations of L-Leucic acid, L-Leucine, and HMB directly to the DM. Ensure the vehicle control wells receive an equivalent volume of the vehicle (e.g., PBS).
-
Incubation: Culture the cells for 5 to 7 days to allow for robust myotube formation. Replace the respective media (containing the treatments) every 48 hours.[11]
-
Endpoint Analysis: On Day 5 or 7, proceed with the analyses detailed below.
Endpoint Analysis: Quantifying Myogenic Differentiation
To generate a robust dose-response curve, multiple quantitative endpoints are necessary.
Morphological Analysis
This provides a direct visual measure of differentiation success.
-
Fusion Index: This metric quantifies the commitment of myoblasts to fuse into multinucleated myotubes. It is calculated as the ratio of the number of nuclei within myotubes (defined as cells with ≥3 nuclei) to the total number of nuclei in a given field of view.[12][13]
-
Myotube Area/Width: This measurement provides an indication of myotube hypertrophy. Software like ImageJ/Fiji or automated tools like MyoCount can be used for quantification.[14][15]
Protocol for Fusion Index Calculation:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS.
-
Stain for a muscle-specific protein (e.g., Myosin Heavy Chain, MyHC) to delineate myotube boundaries and a nuclear stain (e.g., DAPI).
-
Acquire images from multiple random fields per well using fluorescence microscopy.
-
For each image, count the number of nuclei inside MyHC-positive cells containing three or more nuclei.
-
Count the total number of nuclei in the same field.
-
Calculate: Fusion Index (%) = (Nuclei in Myotubes / Total Nuclei) x 100 .[12]
Molecular Analysis
This confirms differentiation at the protein and gene expression level.
-
Western Blotting: Quantify the protein expression of key myogenic markers:
-
Myosin Heavy Chain (MyHC): A terminal differentiation marker indicative of mature myotubes.[16]
-
Myogenin (MyoG): A myogenic regulatory factor crucial for terminal differentiation.
-
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of myogenic genes like MyoG and MyoD. This can reveal earlier commitments to the myogenic program.
Predicted Data & Interpretation
The quantitative data should be summarized in a clear, comparative table.
| Treatment | Concentration (mM) | Fusion Index (%) | Avg. Myotube Width (µm) | MyHC Protein (Fold Change vs. Control) |
| Vehicle Control | 0 | 25 ± 3 | 12 ± 1.5 | 1.0 |
| L-Leucic Acid | 0.1 | 28 ± 4 | 13 ± 1.8 | 1.2 ± 0.2 |
| 0.5 | 35 ± 5 | 16 ± 2.1 | 1.8 ± 0.3 | |
| 1.0 | 42 ± 6 | 19 ± 2.5 | 2.5 ± 0.4 | |
| 5.0 | 55 ± 7 | 24 ± 3.0 | 3.8 ± 0.5 | |
| 10.0 | 53 ± 6 | 23 ± 2.8 | 3.6 ± 0.6 | |
| 20.0 | 48 ± 8 | 21 ± 3.2 | 3.1 ± 0.7 | |
| L-Leucine | 5.0 | 50 ± 5 | 22 ± 2.5 | 3.3 ± 0.4 |
| 10.0 | 52 ± 6 | 23 ± 2.6 | 3.5 ± 0.5 | |
| HMB | 5.0 | 45 ± 4 | 20 ± 2.0 | 2.9 ± 0.3 |
| 10.0 | 47 ± 5 | 21 ± 2.2 | 3.1 ± 0.4 |
Data are presented as hypothetical mean ± SD.
Interpretation:
-
Optimal Dose: The data suggest an optimal dose for L-Leucic acid around 5.0 mM, where all myogenic markers peak.
-
Dose-Response Curve: Beyond 5.0 mM, a plateau or slight decrease is observed, which could indicate receptor saturation or early signs of cytotoxicity that should be confirmed with a viability assay (e.g., MTT).
-
Comparative Efficacy: At its optimal dose, L-Leucic acid appears slightly more potent than both L-Leucine and HMB at equivalent concentrations in this hypothetical scenario. This would suggest it is a highly effective metabolite for promoting myogenic differentiation.
Mechanistic Grounding: The mTOR Signaling Pathway
L-Leucine's anabolic effects are primarily mediated through the mTORC1 pathway.[17][18] It is hypothesized that L-Leucic acid acts through a similar mechanism. Leucine entry into the cell and subsequent sensing by proteins like Sestrin2 relieves inhibition on the mTORC1 complex, allowing it to translocate to the lysosome and become activated.[2] Activated mTORC1 then phosphorylates downstream targets like p70S6K and 4E-BP1, leading to an increase in protein synthesis required for myotube growth and maturation.[19]
Caption: The mTORC1 signaling pathway in myogenesis.
References
- 1. drinkpromino.com [drinkpromino.com]
- 2. medtrics.org [medtrics.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leucine: a nutrient ‘trigger’ for muscle anabolism, but what more? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-leucine, beta-hydroxy-beta-methylbutyric acid (HMB) and creatine monohydrate prevent myostatin-induced Akirin-1/Mighty mRNA down-regulation and myotube atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
- 9. Culturing and Differentiating C2C12 Cells - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 10. researchgate.net [researchgate.net]
- 11. encodeproject.org [encodeproject.org]
- 12. Myotube morphology, surface area and fusion index quantification [bio-protocol.org]
- 13. tandfonline.com [tandfonline.com]
- 14. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 15. Item - MyoCount: a software tool for the automated quantification of myotube surface area and nuclear fusion index - University of Exeter - Figshare [ore.exeter.ac.uk]
- 16. The combination of ursolic acid and leucine potentiates the differentiation of C2C12 murine myoblasts through the mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mTOR controls embryonic and adult myogenesis via mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing mTORC1 Activation: L-Leucic Acid vs. L-Leucine Treatment
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the phosphorylation of key mTORC1 downstream targets, S6K1 and 4E-BP1, following treatment with L-Leucic acid (HMB) and its parent amino acid, L-Leucine. We will delve into the mechanistic rationale behind experimental choices, provide detailed protocols, and present a comparative analysis of these two compounds.
The mTORC1 Signaling Pathway: A Central Regulator of Cell Growth
The mechanistic target of rapamycin complex 1 (mTORC1) is a critical signaling hub that integrates nutrient availability, particularly amino acids, to control cell growth, proliferation, and metabolism.[1] When activated, mTORC1 phosphorylates a suite of downstream effectors, most notably the 70 kDa ribosomal protein S6 kinase (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2][3][4]
-
S6K1 Phosphorylation: mTORC1-mediated phosphorylation of S6K1 at key residues, such as threonine 389, is a hallmark of its activation.[5] Activated S6K1 then phosphorylates several substrates, including ribosomal protein S6 (RPS6), to promote protein synthesis and ribosome biogenesis.[3]
-
4E-BP1 Phosphorylation: In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic initiation factor 4E (eIF4E), sequestering it and inhibiting cap-dependent mRNA translation.[6][7] Upon phosphorylation by mTORC1 at multiple sites, including threonine 37 and 46, 4E-BP1 dissociates from eIF4E, allowing for the assembly of the eIF4F complex and the initiation of translation.[8][9]
Therefore, assessing the phosphorylation status of S6K1 and 4E-BP1 serves as a reliable readout of mTORC1 activity in response to various stimuli.
mTORC1 Signaling Pathway Diagram
Caption: L-Leucic Acid and L-Leucine activate mTORC1, leading to the phosphorylation of S6K1 and 4E-BP1 and subsequent promotion of protein synthesis.
Comparative Analysis: L-Leucic Acid (HMB) vs. L-Leucine
While both L-Leucine and its metabolite, L-Leucic acid (β-hydroxy-β-methylbutyrate or HMB), are known to stimulate muscle protein synthesis through mTORC1 activation, emerging evidence suggests they may utilize distinct upstream mechanisms.[10][11][12]
-
L-Leucine: The canonical activator of mTORC1, L-Leucine, primarily signals through the Sestrin2-GATOR2 complex.[10] Leucine binding to Sestrin2 disrupts its interaction with GATOR2, relieving the inhibition on the Rag GTPases and allowing for the recruitment and activation of mTORC1 at the lysosomal surface.[1][10]
-
L-Leucic Acid (HMB): Studies in neonatal pigs have shown that HMB stimulates mTORC1 activation independently of the Sestrin2-Rag pathway.[10][11] While the precise mechanism is still under investigation, it highlights a potentially different mode of action for HMB compared to its parent amino acid.[13] This suggests that HMB could be a valuable alternative or complementary agent to L-Leucine for stimulating mTORC1 signaling.[14]
The following table provides a hypothetical comparison of the potency of L-Leucic Acid and L-Leucine in stimulating S6K1 and 4E-BP1 phosphorylation, based on typical experimental outcomes.
| Treatment (1 hour) | p-S6K1 (Thr389) / Total S6K1 (Fold Change) | p-4E-BP1 (Thr37/46) / Total 4E-BP1 (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| L-Leucine (5 mM) | 4.5 ± 0.5 | 3.8 ± 0.4 |
| L-Leucic Acid (500 µM) | 3.2 ± 0.3 | 2.9 ± 0.3 |
Data are presented as mean ± standard deviation and represent a typical outcome from in vitro cell culture experiments.
Experimental Workflow: Assessing S6K1 and 4E-BP1 Phosphorylation by Western Blotting
Western blotting is a robust and widely used technique to semi-quantitatively measure the levels of specific proteins and their post-translational modifications, such as phosphorylation.[5]
Experimental Workflow Diagram
Caption: A streamlined workflow for assessing protein phosphorylation via Western blotting.
Detailed Experimental Protocol
1. Cell Lysis and Protein Extraction [15][16][17]
-
Rationale: The initial and most critical step is to efficiently lyse the cells to release intracellular proteins while preventing their degradation.[16] The choice of lysis buffer is crucial and depends on the subcellular localization of the target proteins. For cytoplasmic proteins like S6K1 and 4E-BP1, a RIPA buffer is often suitable. Protease and phosphatase inhibitors are essential to preserve the phosphorylation state of the target proteins.[16]
-
Protocol:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[5]
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[15]
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.[5][15]
-
Centrifuge the lysate at 14,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[5][15]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
2. Protein Quantification [5]
-
Rationale: Accurate quantification of protein concentration is essential for ensuring equal loading of protein amounts for each sample, which is a prerequisite for reliable semi-quantitative analysis.[18] The BCA or Bradford assays are commonly used methods for this purpose.
-
Protocol:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit, following the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of each lysate required to obtain equal amounts of protein (e.g., 20-30 µg) for each sample.
-
3. Sample Preparation for SDS-PAGE
-
Rationale: Proteins are denatured and coated with a negative charge by boiling in Laemmli sample buffer containing SDS. This ensures that protein separation during electrophoresis is primarily based on molecular weight.
-
Protocol:
-
Mix the calculated volume of each protein sample with an equal volume of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[5]
-
Briefly centrifuge the samples to collect the contents at the bottom of the tube.
-
4. SDS-PAGE and Protein Transfer
-
Rationale: SDS-polyacrylamide gel electrophoresis (SDS-PAGE) separates the denatured proteins based on their size. The separated proteins are then transferred to a solid support membrane (e.g., PVDF or nitrocellulose) for subsequent antibody probing.
-
Protocol:
-
Load the prepared samples into the wells of a polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until adequate separation is achieved.
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
5. Immunoblotting and Detection
-
Rationale: The membrane is first blocked to prevent non-specific antibody binding. It is then incubated with primary antibodies that specifically recognize the target proteins (total and phosphorylated forms of S6K1 and 4E-BP1). A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is then added. The enzyme catalyzes a chemiluminescent reaction, producing light that can be captured on X-ray film or with a digital imager.
-
Protocol:
-
Block the membrane in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., rabbit anti-p-S6K1 (Thr389), rabbit anti-S6K1, rabbit anti-p-4E-BP1 (Thr37/46), rabbit anti-4E-BP1) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.[5]
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an appropriate imaging system.
-
6. Data Analysis and Quantification [19][20][21]
-
Rationale: The intensity of the bands corresponding to the phosphorylated and total proteins is measured using densitometry software.[21] To account for loading variations, the signal for the phosphorylated protein is normalized to the signal for the corresponding total protein.[20]
-
Protocol:
-
Use densitometry software (e.g., ImageJ) to quantify the band intensities for each protein.[21]
-
For each sample, calculate the ratio of the phosphorylated protein signal to the total protein signal.
-
Express the results as a fold change relative to the vehicle-treated control group.
-
References
- 1. Leucine and mTORC1: a complex relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The mTORC1 Effectors S6K1 and 4E-BP Play Different Roles in CNS Axon Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylated S6K1 and 4E-BP1 play different roles in constitutively active Rheb-mediated retinal ganglion cell survival and axon regeneration after optic nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. pnas.org [pnas.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. droracle.ai [droracle.ai]
- 15. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 16. yeasenbio.com [yeasenbio.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Quantitative Western Blot Analysis | Thermo Fisher Scientific - AR [thermofisher.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. bio-rad.com [bio-rad.com]
- 21. Western Blot Band Quantification | MtoZ Biolabs [mtoz-biolabs.com]
A Senior Application Scientist's Guide to Validating the Anti-Catabolic Properties of L-Leucic Acid In Vitro
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess and validate the anti-catabolic properties of L-Leucic acid (also known as α-hydroxyisocaproic acid, or HICA) in a controlled, in vitro setting. We will move beyond a simple protocol, delving into the mechanistic rationale behind the experimental design, comparing L-Leucic acid to its well-studied parent compound, L-Leucine, and its potent metabolite, β-hydroxy-β-methylbutyrate (HMB), and establishing a self-validating system to ensure data integrity and reproducibility.
The Landscape of Muscle Catabolism: A Mechanistic Overview
Skeletal muscle mass is maintained by a delicate equilibrium between muscle protein synthesis (anabolism) and muscle protein breakdown (catabolism).[1] During periods of illness, disuse, or metabolic stress, this balance shifts towards catabolism, leading to muscle atrophy.[2] Two primary proteolytic systems are responsible for the bulk of this degradation:
-
The Ubiquitin-Proteasome System (UPS): This pathway is the principal mechanism for the degradation of most intracellular proteins, including key myofibrillar components.[3][4] Its activity is critically dependent on the expression of muscle-specific E3 ubiquitin ligases, particularly Atrogin-1 (also known as MAFbx) and Muscle RING Finger-1 (MuRF1) .[5][6] The transcription of these genes is a hallmark of muscle atrophy.[6]
-
The Autophagy-Lysosome System (ALS): This system is responsible for the degradation of bulk cytoplasm, protein aggregates, and entire organelles.[7][8] While essential for cellular homeostasis, its excessive activation contributes significantly to muscle wasting.[7][9]
These catabolic pathways are tightly regulated by upstream signaling networks. A pivotal axis is the Insulin/IGF-1-PI3K-Akt pathway , which promotes anabolism and actively suppresses catabolism.[10] Activated Akt phosphorylates and inactivates the Forkhead box O (FOXO) family of transcription factors, preventing their entry into the nucleus and subsequent transactivation of Atrogin-1 and MuRF1.[11] Conversely, catabolic stimuli like glucocorticoids inhibit this pathway, unleashing FOXO to initiate the atrophy program.[1][12]
L-Leucic Acid in Context: A Comparative Rationale
L-Leucine is a branched-chain amino acid renowned for its potent ability to stimulate muscle protein synthesis, primarily through the activation of the mechanistic Target of Rapamycin (mTOR) pathway.[[“]][[“]][15] However, the direct anti-catabolic effects of Leucine are debated, and attention has shifted to its metabolites.[16]
-
L-Leucic Acid (HICA/α-ketoisocaproate/KIC): As a direct metabolite of L-Leucine, L-Leucic acid is hypothesized to possess strong anti-catabolic properties.[17] Recent studies suggest it can suppress the expression of Atrogin-1 and MuRF1 and preserve myotube structure in catabolic conditions, potentially by modulating the Akt-FoxO3a pathway.[18][19]
-
β-Hydroxy-β-Methylbutyrate (HMB): Another key metabolite of Leucine, HMB is well-established for its anti-catabolic effects, purportedly by reducing muscle protein breakdown.[20][21]
This guide, therefore, establishes a three-way comparison to determine the relative efficacy of L-Leucic acid. By testing it alongside L-Leucine (the anabolic trigger) and HMB (the established anti-catabolic agent), we can dissect its unique pharmacological profile.[22]
Experimental Design: An In Vitro Model of Glucocorticoid-Induced Atrophy
To validate the anti-catabolic properties of L-Leucic acid, we will employ a robust and widely-used in vitro model: dexamethasone-induced atrophy in C2C12 myotubes.[23][24]
-
Causality of Model Selection: The C2C12 murine myoblast cell line is the gold standard for in vitro muscle research because these cells proliferate as mononucleated myoblasts and can be induced to differentiate and fuse into multinucleated, contractile myotubes that mimic mature muscle fibers.[25][26] Dexamethasone, a synthetic glucocorticoid, is a reliable and well-characterized catabolic stimulus that directly induces the expression of Atrogin-1 and MuRF1, leading to a measurable reduction in myotube size and protein content.[23][27][28] This creates a highly relevant and reproducible disease model to test therapeutic interventions.
Experimental Workflow Diagram
Caption: High-level workflow for in vitro validation of L-Leucic acid.
Detailed Methodologies & Protocols
Protocol 1: C2C12 Cell Culture and Myotube Differentiation
-
Seeding: Seed C2C12 myoblasts in a 12-well plate at a density of 5 x 10^4 cells/well in Growth Medium (GM): Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Proliferation: Culture the cells at 37°C and 5% CO2 until they reach 80-90% confluency (typically 2-3 days).
-
Differentiation: Aspirate the GM and wash once with sterile PBS. Add 1 mL of Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.
-
Maturation: Replace the DM every 48 hours. Allow myotubes to differentiate and mature for 4 to 6 days. Mature myotubes will appear as elongated, multinucleated structures.
Protocol 2: Dexamethasone-Induced Atrophy and Compound Treatment
-
Preparation: Prepare stock solutions of L-Leucic acid, L-Leucine, and HMB in DM. Prepare a 10 mM stock solution of Dexamethasone (DEX) in ethanol.
-
Treatment Groups: On the day of the experiment, prepare the following treatment media:
-
Vehicle Control: DM only.
-
DEX Control: DM + 100 µM DEX.
-
Test Group: DM + 100 µM DEX + L-Leucic Acid (test at various concentrations, e.g., 100 µM, 250 µM, 500 µM).
-
Comparator 1: DM + 100 µM DEX + L-Leucine (e.g., 500 µM).
-
Comparator 2: DM + 100 µM DEX + HMB (e.g., 500 µM).
-
-
Incubation: Aspirate the old DM from the mature myotubes. Add the respective treatment media to each well.
-
Duration: Incubate the plates for 24 hours at 37°C and 5% CO2.
Protocol 3: Morphological Analysis of Myotube Diameter
-
Imaging: After 24 hours of treatment, capture images from at least 5 random fields per well using an inverted microscope with a 10x or 20x objective.
-
Measurement: Using image analysis software (e.g., ImageJ), measure the diameter of at least 50-100 individual myotubes per condition. The diameter should be measured at the widest point of the myotube.
-
Analysis: Calculate the average myotube diameter for each treatment group. Normalize the data to the Vehicle Control group.
Protocol 4: Gene Expression Analysis by qPCR
-
RNA Extraction: After treatment, lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol) and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and primers specific for Mus musculusTrim63 (MuRF1), Fbxo32 (Atrogin-1), and a housekeeping gene (e.g., Gapdh or Actb).
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and then to the Vehicle Control group.
Protocol 5: Western Blot Analysis of Signaling Pathways
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-FOXO3a (Ser253)
-
Total FOXO3a
-
GAPDH (as a loading control)
-
-
Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using densitometry software. Express phosphorylated protein levels as a ratio to their respective total protein levels.
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Comparative Effects on Myotube Morphology and Gene Expression
| Treatment Group | Average Myotube Diameter (% of Control) | Relative MuRF1 mRNA Expression (Fold Change) | Relative Atrogin-1 mRNA Expression (Fold Change) |
| Vehicle Control | 100 ± 5 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| DEX (100 µM) | 55 ± 4 | 4.5 ± 0.5 | 5.2 ± 0.6 |
| DEX + L-Leucic Acid | Insert Data | Insert Data | Insert Data |
| DEX + L-Leucine | Insert Data | Insert Data | Insert Data |
| DEX + HMB | Insert Data | Insert Data | Insert Data |
| (Data are presented as mean ± SEM of hypothetical results) |
Interpretation: A successful anti-catabolic agent will significantly rescue the myotube diameter (closer to 100%) and attenuate the DEX-induced upregulation of MuRF1 and Atrogin-1 mRNA (closer to 1.0).
Visualizing the Mechanism of Action
Understanding the underlying signaling is crucial for validating the compound's mechanism.
Dexamethasone-Induced Catabolic Signaling
Caption: Glucocorticoid signaling cascade leading to muscle atrophy.
Proposed Anti-Catabolic Mechanism of L-Leucic Acid
Caption: L-Leucic acid may preserve Akt activity, inhibiting FOXO.
Conclusion and Future Directions
This guide outlines a comprehensive and self-validating approach to assess the anti-catabolic potential of L-Leucic acid. By comparing its effects to L-Leucine and HMB within a well-defined model of muscle atrophy, researchers can generate robust, publication-quality data. Positive results—specifically, the rescue of myotube atrophy and suppression of Atrogin-1 and MuRF1—would provide a strong rationale for advancing L-Leucic acid into more complex pre-clinical models of muscle wasting diseases. The mechanistic insights gained from analyzing the Akt/FOXO signaling axis will further solidify its potential as a novel therapeutic agent.
References
- 1. Frontiers | mTOR as a Key Regulator in Maintaining Skeletal Muscle Mass [frontiersin.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Ubiquitin-Proteasome Pathway and Muscle Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ubiquitin-proteasome pathway in skeletal muscle atrophy [ouci.dntb.gov.ua]
- 5. Atrogin-1, MuRF-1, and sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Protein breakdown in muscle wasting: role of autophagy-lysosome and ubiquitin-proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. Effects of C-Peptide on Dexamethasone-Induced In Vitro and In Vivo Models as a Potential Therapeutic Agent for Muscle Atrophy [mdpi.com]
- 13. consensus.app [consensus.app]
- 14. consensus.app [consensus.app]
- 15. researchgate.net [researchgate.net]
- 16. Potential antiproteolytic effects of L-leucine: observations of in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1upnutrition.com [1upnutrition.com]
- 18. Alpha-Ketoisocaproate Attenuates Muscle Atrophy in Cancer Cachexia Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Alpha‐Ketoisocaproate Attenuates Muscle Atrophy in Cancer Cachexia Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Leucine and HMB Differentially Modulate Proteasome System in Skeletal Muscle under Different Sarcopenic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. advancedmolecularlabs.com [advancedmolecularlabs.com]
- 23. mdpi.com [mdpi.com]
- 24. biorxiv.org [biorxiv.org]
- 25. researchgate.net [researchgate.net]
- 26. Optimization of an in vitro bioassay to monitor growth and formation of myotubes in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ntrs.nasa.gov [ntrs.nasa.gov]
- 28. Laurel Attenuates Dexamethasone-Induced Skeletal Muscle Atrophy In Vitro and in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to L-Leucic Acid Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth, objective comparison of L-Leucic acid metabolism across different species, with a focus on humans and relevant preclinical rodent models. By synthesizing current scientific literature and providing detailed experimental protocols, this document aims to equip researchers with the knowledge to design more effective studies and interpret cross-species data with greater confidence.
Introduction: The Significance of L-Leucic Acid
L-Leucic acid, also known as α-hydroxyisocaproic acid (HICA), is a metabolite of the essential branched-chain amino acid (BCAA), L-leucine.[1][2][3] It is naturally produced in human tissues, particularly muscle and connective tissue, and is also found in various fermented foods.[1][4] Emerging research suggests that L-Leucic acid may possess anti-catabolic properties, potentially aiding in the preservation of muscle mass.[5] As interest in L-Leucic acid as a potential therapeutic agent and dietary supplement grows, a thorough understanding of its metabolic fate across different species is paramount for preclinical to clinical translation.
This guide will delve into the known metabolic pathways of L-Leucic acid, highlight key enzymatic players, and discuss the analytical methodologies required to investigate its metabolism. We will explore the known and inferred differences in L-Leucic acid metabolism between humans and rodent models, providing a framework for navigating the complexities of cross-species research.
The Metabolic Journey of L-Leucic Acid: From Formation to Degradation
The metabolism of L-Leucic acid is intrinsically linked to the catabolism of its parent amino acid, L-leucine. The initial steps of BCAA catabolism are well-characterized and occur primarily in skeletal muscle.
Formation of L-Leucic Acid
The formation of L-Leucic acid begins with the transamination of L-leucine to its corresponding α-keto acid, α-ketoisocaproate (KIC). This reversible reaction is catalyzed by branched-chain aminotransferases (BCATs).[1] Subsequently, KIC can be reduced to L-Leucic acid. While the precise enzyme responsible for this reduction in mammals is not definitively established, it is hypothesized to be carried out by a member of the hydroxyacid dehydrogenase family of enzymes.[6]
Putative Degradation Pathways of L-Leucic Acid
The degradation of L-Leucic acid is less clearly defined than its formation. As an α-hydroxy acid, its metabolism is likely to involve oxidation back to its corresponding α-keto acid, KIC. Two enzyme families are of particular interest in this conversion:
-
Hydroxyacid-oxoacid transhydrogenase (HOT): This mitochondrial enzyme, also known as alcohol dehydrogenase iron containing 1 (ADHFE1), catalyzes the cofactor-independent, reversible oxidation of hydroxyacids to their corresponding oxoacids.[7][8][9] It has been identified and characterized in rat liver, kidney, and brain, as well as in humans.[10][11] While its primary substrates are described as gamma-hydroxybutyrate and D-alpha-hydroxyglutarate, its activity towards other hydroxyacids, including L-Leucic acid, warrants further investigation.[10]
-
D-2-hydroxyacid dehydrogenase: This enzyme family specifically acts on D-isomers of 2-hydroxyacids.[12] While L-Leucic acid is the L-isomer, the presence of enzymes with broader or overlapping specificities cannot be entirely ruled out without direct experimental evidence. Research in bacteria has identified D-2-hydroxyacid dehydrogenases with activity on branched-chain 2-hydroxyacids.[13][14]
Once converted back to KIC, the metabolic fate follows the well-established leucine catabolic pathway, primarily occurring in the liver. KIC undergoes oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form isovaleryl-CoA.[15] Isovaleryl-CoA then enters a series of reactions, ultimately yielding acetyl-CoA and acetoacetate, which can be utilized in the tricarboxylic acid (TCA) cycle for energy production or for lipogenesis.[16]
Cross-Species Comparison: Humans vs. Rodents
Direct comparative studies on L-Leucic acid metabolism between humans and rodents are limited. However, by examining the key enzymes and broader metabolic characteristics, we can infer potential differences that are critical for drug development and toxicological studies.
| Feature | Human | Rodent (Rat/Mouse) | Implication for Research |
| Primary Site of BCAA Catabolism | Skeletal Muscle (initial steps), Liver (subsequent steps) | Skeletal Muscle (initial steps), Liver (subsequent steps) | Generally conserved, making rodents a suitable initial model for studying the overall pathway.[15] |
| BCKDH Complex Activity | Tightly regulated. | Generally higher basal activity compared to humans. | Differences in the rate of KIC metabolism could influence the circulating levels and residence time of L-Leucic acid. |
| Hydroxyacid-oxoacid transhydrogenase (HOT) Activity | Present and active.[11] | Characterized in rat liver, kidney, and brain.[10] | The presence of this enzyme in both species suggests a conserved potential degradation pathway for L-Leucic acid. However, comparative studies on substrate specificity and activity levels for L-Leucic acid are needed. |
| Lactate Dehydrogenase (LDH) Isoenzymes | Different tissue-specific isoenzyme profiles. | Different tissue-specific isoenzyme profiles compared to humans. | As a potential candidate for L-Leucic acid metabolism, species-specific differences in LDH isoenzyme distribution and kinetics could lead to variations in tissue-specific metabolism. |
| Overall Metabolic Rate | Lower basal metabolic rate. | Higher basal metabolic rate. | May lead to faster clearance of L-Leucic acid and its metabolites in rodents, impacting pharmacokinetic profiles. |
Experimental Methodologies for Studying L-Leucic Acid Metabolism
A multi-faceted approach is required to comprehensively investigate the metabolism of L-Leucic acid. This section details key experimental workflows and protocols.
Workflow for In Vivo Metabolic Studies
Protocol 1: Quantification of L-Leucic Acid in Biological Samples using LC-MS/MS
This protocol provides a robust method for the sensitive and specific quantification of L-Leucic acid in plasma, urine, and tissue homogenates.
1. Sample Preparation:
-
Plasma/Urine: To 100 µL of sample, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., ¹³C₆-L-Leucic acid). Vortex for 1 minute to precipitate proteins.
-
Tissue: Homogenize ~50 mg of tissue in 500 µL of ice-cold 80% methanol.
-
Centrifuge all samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Mass Spectrometry: Operate in negative ion mode with multiple reaction monitoring (MRM) for the specific transitions of L-Leucic acid and the internal standard.
Protocol 2: Stable Isotope Tracing of L-Leucic Acid Metabolism in Cell Culture
This protocol allows for the elucidation of metabolic pathways by tracking the incorporation of stable isotopes from labeled L-Leucic acid into downstream metabolites.[17][18][19][20]
1. Cell Culture and Labeling:
-
Culture cells of interest (e.g., primary hepatocytes from human and rodent) to ~80% confluency.
-
Replace the standard culture medium with a medium containing a stable isotope-labeled L-Leucic acid (e.g., ¹³C₆-L-Leucic acid) at a physiological concentration.
-
Incubate for a defined period (e.g., 0, 1, 4, 12, 24 hours) to monitor the kinetics of isotope incorporation.
2. Metabolite Extraction:
-
Rapidly wash the cells with ice-cold saline.
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
3. GC-MS or LC-MS/MS Analysis:
-
Analyze the extracts to identify and quantify labeled metabolites.
-
For GC-MS analysis, derivatization of the metabolites is typically required to increase their volatility.[21]
-
LC-MS/MS can be used for the analysis of underivatized polar metabolites.
Conclusion and Future Directions
The study of L-Leucic acid metabolism is a burgeoning field with significant implications for human health, nutrition, and therapeutic development. While the foundational pathways of its parent amino acid, L-leucine, are well-understood, the specific enzymatic machinery and regulatory mechanisms governing L-Leucic acid itself require further elucidation. This guide has synthesized the current knowledge, highlighting the putative metabolic pathways and key enzymatic players.
Significant gaps remain in our understanding of the cross-species differences in L-Leucic acid metabolism. Future research should focus on:
-
Direct comparative studies of L-Leucic acid pharmacokinetics and metabolism in humans and relevant preclinical models.
-
Characterization of the specific enzymes responsible for L-Leucic acid degradation and a comparison of their expression and activity across species and tissues.
-
Utilizing advanced analytical techniques , such as stable isotope tracing and metabolomics, to map the complete metabolic network of L-Leucic acid.
By addressing these knowledge gaps, the scientific community can build a more robust framework for translating preclinical findings into clinical applications, ultimately harnessing the full potential of L-Leucic acid for human health.
References
- 1. 2-Hydroxyisocaproic Acid | Rupa Health [rupahealth.com]
- 2. Showing Compound L-Leucic acid (FDB022218) - FooDB [foodb.ca]
- 3. 2-Hydroxyisocaproic acid - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Effects of Alpha-hydroxy-isocaproic acid upon Body Composition in a Type I Diabetic Patient with Muscle Atrophy – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of the gene encoding hydroxyacid-oxoacid transhydrogenase, an enzyme that metabolizes 4-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genecards.org [genecards.org]
- 9. uniprot.org [uniprot.org]
- 10. Isolation and characterization of a hydroxyacid-oxoacid transhydrogenase from rat kidney mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. D-2-hydroxy-acid dehydrogenase - Wikipedia [en.wikipedia.org]
- 13. The d-2-Hydroxyacid Dehydrogenase Incorrectly Annotated PanE Is the Sole Reduction System for Branched-Chain 2-Keto Acids in Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The D-2-hydroxyacid dehydrogenase incorrectly annotated PanE is the sole reduction system for branched-chain 2-keto acids in Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reactive nitrogen species inhibit branched chain alpha-ketoacid dehydrogenase complex and impact muscle cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. L-leucine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). | Broad Institute [broadinstitute.org]
- 18. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of L-Leucic Acid
Foundational Safety: Hazard Assessment and Personal Protection
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with L-Leucic acid is paramount. According to safety data sheets, L-Leucic acid is classified as a skin and eye irritant (Category 2).[1][2] Therefore, meticulous adherence to personal protective equipment (PPE) standards is non-negotiable.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Prevents contact with mucous membranes and serious eye irritation from splashes.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Protects against direct skin contact and irritation.[1][2] |
| Body Protection | Standard laboratory coat. | Minimizes the risk of skin exposure from spills or splashes.[1] |
| Ventilation | Handle in a well-ventilated area or under a chemical fume hood. | Reduces the inhalation of any potential aerosols or vapors.[1] |
In the event of an accidental spill, immediately absorb the material with an inert, non-combustible absorbent like diatomite or universal binders.[1][2] The collected material should then be managed as chemical waste. Crucially, prevent any spilled substance from entering drains or water courses.[1][2]
The Primary Disposal Pathway: Professional Waste Management
The most compliant, safest, and universally recommended method for disposing of L-Leucic acid is collection for professional disposal by a licensed hazardous waste service.[1] This approach mitigates risk and ensures adherence to regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.
-
Designate a Compatible Waste Container: Select a leak-proof container made of a material compatible with acids, such as High-Density Polyethylene (HDPE). The container must have a secure, screw-top cap to prevent leaks and spills.[3]
-
Properly Label the Container: Before adding any waste, affix a "Hazardous Waste" label. The label must be filled out completely, specifying the contents as "L-Leucic acid waste" and including the start date of accumulation.[3]
-
Segregate Your Waste Streams: Store the L-Leucic acid waste container separately from incompatible materials. It is critical to keep it away from bases and strong oxidizing agents to prevent hazardous chemical reactions.[1] Do not mix different waste streams unless explicitly approved by your institution's Environmental Health & Safety (EHS) office.[1]
-
Transfer Waste Safely: Conduct all transfers of L-Leucic acid waste inside a chemical fume hood or a well-ventilated area to minimize inhalation exposure.[1]
-
Secure and Store the Container: Keep the waste container tightly closed at all times, except when adding waste.[1] Store the container in a designated satellite accumulation area, utilizing secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[1][3]
-
Arrange for Professional Pickup: Follow your institution's established procedures to schedule a chemical waste pickup with your EHS department or a licensed waste disposal contractor.[1]
The Conditional Disposal Pathway: Neutralization and Drain Disposal
Warning: This disposal route is highly regulated and often prohibited by institutional and local wastewater authorities.[1] Proceed with this method only after receiving explicit, written approval from your EHS department. Unauthorized drain disposal can lead to significant environmental damage and regulatory penalties.
The principle behind this method is to neutralize the acidic waste to a pH range acceptable for sewer systems (typically between 6.0 and 9.0).[1][4]
-
Work in a Safe Environment: Perform all neutralization steps in a chemical fume hood while wearing full PPE.[5] The reaction can generate heat and vapors.
-
Prepare a Basic Solution: In a large, appropriate container, prepare a dilute solution of a base like sodium bicarbonate or sodium hydroxide in cold water.[6] An ice bath can help manage heat generation.[5]
-
Slowly Neutralize the Acid: While stirring continuously, slowly add the L-Leucic acid waste to the basic solution.[4] Monitor the pH of the solution regularly using a calibrated pH meter or pH strips.
-
Achieve Neutral pH: Continue to add the base until the pH is stably within the range permitted by your local wastewater authority (e.g., 6.0-9.0).[1]
-
Dispose via Drain: Once neutralized, flush the solution down the sanitary sewer with a large volume of running water (a common recommendation is at least 20 times the volume of the neutralized solution).[1][5]
-
Log the Disposal: Meticulously record the date, chemical name, quantity disposed, and final pH in your laboratory's official disposal log.[1]
Visualizing the Disposal Decision Process
To ensure clarity and promote correct procedural choices, the following workflow diagram illustrates the decision-making process for the disposal of L-Leucic acid.
Caption: Disposal decision workflow for L-Leucic acid.
Summary of Disposal Data
| Parameter | Guideline | Source |
| GHS Hazard Classification | Skin Irritant (Category 2), Eye Irritant (Category 2A) | [1][2] |
| Primary Disposal Method | Collection for professional disposal via an approved waste plant. | [1] |
| Conditional Disposal Method | Neutralization to pH 6.0-9.0 followed by drain disposal (requires prior EHS approval). | [1][4] |
| Waste Segregation | Store separately from bases and strong oxidizing agents. | [1] |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA) and local regulations. | [1] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ehs.uc.edu [ehs.uc.edu]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
Navigating the Safe Handling of L-Leucic Acid: A Guide to Personal Protective Equipment
In the dynamic landscape of scientific research and pharmaceutical development, the safety of laboratory personnel is paramount. L-Leucic acid, a metabolite of the branched-chain amino acid leucine, is a compound of interest with applications ranging from nutritional supplements to potential therapeutic agents.[1] While not classified as a highly hazardous substance, a thorough understanding and implementation of appropriate personal protective equipment (PPE) protocols are essential to mitigate risks associated with its handling. This guide provides a comprehensive, experience-driven approach to selecting and using PPE when working with L-Leucic acid, ensuring a secure and productive research environment.
Understanding the Hazards of L-Leucic Acid
Before delving into specific PPE recommendations, it is crucial to understand the primary hazards associated with L-Leucic acid. According to safety data sheets (SDS), L-Leucic acid is known to cause skin irritation and serious eye irritation.[2][3] Therefore, the cornerstone of our safety strategy is to prevent direct contact with the skin and eyes.
Core Personal Protective Equipment for L-Leucic Acid
The following PPE is essential for handling L-Leucic acid in a laboratory setting. The rationale behind each piece of equipment is grounded in established safety principles and regulatory guidelines.
-
Eye and Face Protection: Direct contact with L-Leucic acid can lead to serious eye irritation.[2][3] Therefore, protective eyewear is non-negotiable.
-
Safety Glasses with Side Shields: For handling small quantities of L-Leucic acid where the risk of splashing is minimal, safety glasses with side shields offer a baseline level of protection.
-
Chemical Splash Goggles: When working with larger volumes or during procedures with a higher potential for splashing (e.g., dissolving, transferring solutions), chemical splash goggles are required. These provide a complete seal around the eyes, offering superior protection against splashes from any direction.[4]
-
Face Shield: In situations where there is a significant risk of splashing, such as when handling bulk quantities or during vigorous mixing, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[4][5]
-
-
Hand Protection: To prevent skin irritation, appropriate chemical-resistant gloves are mandatory.[2][3]
-
Nitrile Gloves: Nitrile gloves are a suitable choice for handling L-Leucic acid as they provide good resistance to a range of chemicals and are less likely to cause allergic reactions compared to latex.[4] It is crucial to inspect gloves for any signs of damage before use and to remove them promptly and properly after handling the substance.
-
-
Body Protection: A lab coat or other protective clothing is necessary to prevent accidental skin contact.[4]
-
Laboratory Coat: A standard, long-sleeved lab coat is sufficient for most laboratory-scale operations involving L-Leucic acid. It should be fully buttoned to provide maximum coverage.
-
Chemical-Resistant Apron: When handling larger quantities where splashes are more likely, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
-
Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required when handling L-Leucic acid in its solid form. However, if there is a potential for generating dust or aerosols, respiratory protection becomes necessary.[3]
-
Dust Respirator (N95 or equivalent): If handling the powder in a way that could generate dust, a NIOSH-approved N95 respirator or its equivalent should be used to prevent inhalation.[5] All respirator use should be in accordance with a comprehensive respiratory protection program that includes fit testing and training.[6]
-
PPE Selection Guide: A Task-Based Approach
The level of PPE required can be tailored to the specific task being performed. The following table provides a summary of recommended PPE for various scenarios.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing small quantities of solid | Safety glasses with side shields | Nitrile gloves | Lab coat | N95 respirator (if dusty) |
| Preparing dilute solutions | Chemical splash goggles | Nitrile gloves | Lab coat | Not typically required |
| Handling larger volumes or bulk transfers | Chemical splash goggles and face shield | Nitrile gloves | Lab coat and chemical-resistant apron | N95 respirator (if dusty) |
| Accidental spill cleanup | Chemical splash goggles and face shield | Nitrile gloves | Lab coat and chemical-resistant apron | N95 respirator (if dusty) |
Step-by-Step Protocol for Donning and Doffing PPE
The effectiveness of PPE is contingent upon its correct use. Following a standardized procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.
-
Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Eye and Face Protection: Remove eye and face protection from the back to the front.
-
Respirator (if used): Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plans
Handling Procedures:
-
Always handle L-Leucic acid in a well-ventilated area, preferably within a chemical fume hood, especially when generating dust or aerosols.[4]
-
Avoid direct contact with skin, eyes, and clothing.[2]
Disposal Plan:
-
Dispose of L-Leucic acid and any contaminated materials in accordance with local, state, and federal regulations.
-
Collect waste in a clearly labeled, sealed container.[4]
-
Do not dispose of L-Leucic acid down the drain unless specifically authorized by your institution's environmental health and safety department.[4]
First Aid Measures
In the event of accidental exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling L-Leucic acid.
Caption: A flowchart outlining the decision-making process for selecting appropriate PPE based on the specific task involving L-Leucic acid.
By adhering to these guidelines, researchers, scientists, and drug development professionals can confidently handle L-Leucic acid, ensuring their personal safety and the integrity of their work.
References
- 1. L-Leucic acid|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. leelinework.com [leelinework.com]
- 6. Personal Protective Equipment | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
